2-(o-Tolylcarbamoyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFQPNGPGDNBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19336-68-6 | |
| Record name | 2'-METHYLPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. These compounds are of significant interest in medicinal chemistry, serving as key structural motifs in various pharmacologically active agents. This document details the core synthetic strategies, provides structured quantitative data for comparative analysis, and outlines detailed experimental protocols for key reactions.
Introduction
2-[(2-substitutedphenyl) carbamoyl] benzoic acids are derivatives of phthalamic acid, characterized by a carboxamide linkage between a phthalic acid moiety and a substituted aniline. The nature and position of the substituent on the phenyl ring play a crucial role in modulating the biological activity of these molecules. The synthetic approaches to these compounds primarily revolve around the formation of the central amide bond. This guide will focus on the most prevalent and effective methods for their preparation.
Core Synthetic Methodologies
The synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids can be broadly categorized into two main approaches: direct acylation of anilines with phthalic anhydride and coupling reactions to form N-aryl anthranilic acid precursors, which can be conceptually related to the target structure.
Direct Acylation using Phthalic Anhydride
The most direct route involves the reaction of phthalic anhydride with an appropriately substituted o-aniline. This reaction proceeds via a nucleophilic acyl substitution where the amino group of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and formation of the desired carboxamide.
A key advantage of this method is its operational simplicity and the ready availability of a wide range of substituted anilines and phthalic anhydride. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.[1][2]
Ullmann Condensation for N-Aryl Anthranilic Acid Precursors
While not a direct synthesis of the target carbamoyl benzoic acids, the Ullmann condensation is a fundamental method for preparing the structurally related N-aryl anthranilic acids (fenamic acids).[3][4] This reaction is crucial for understanding the broader context of synthesizing molecules with an ortho-benzoic acid functionality linked to a substituted phenyl ring. The classical Ullmann condensation involves the copper-catalyzed coupling of a 2-halobenzoic acid with an aryl amine.[5][6][7]
Modern variations of the Ullmann condensation have been developed to improve reaction efficiency, reduce reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation and ionic liquids.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids and related N-aryl anthranilic acids, providing a comparative overview of different synthetic approaches.
Table 1: Synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids via Phthalic Anhydride Acylation
| Substituent (R) | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 2-OH | Phthalic anhydride, o-aminophenol | Dichloromethane | - | - | - | [1][2] |
| 2-OCH₃ | Phthalic anhydride, o-anisidine | THF | Stirred, 1 hour, RT | 71 | 190-192 | [1][2] |
| 2-Cl | Phthalic anhydride, o-chloroaniline | THF | Reflux, 1 hour | - | - | [1][2] |
Table 2: Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation
| Product Name | Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| N-Aryl Anthranilic Acids | o-chlorobenzoic acid, various substituted anilines | Cupric oxide, anhydrous potassium carbonate | Reflux, 7 hours | Good | [6][7] |
| Mefenamic Acid | Potassium salt of 2-bromobenzoic acid, 2,3-dimethylaniline | Copper (II) acetate | - | - | [10] |
| Meclofenamic Acid | Potassium salt of 2-bromobenzoic acid, 2,6-dichloro-3-methylaniline | Copper (II) bromide, N-ethylmorpholine, diglyme | - | - | [10] |
| N-Aryl Anthranilic Acids | Anthranilic acids, aryl bromides | - | Microwave irradiation | Good to Excellent | [9] |
| N-Aryl Anthranilic Acids | Potassium 2-bromobenzoate, substituted anilines | Copper acetate, [TBP]Cl (ionic liquid) | 170°C | Excellent | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids via Phthalic Anhydride Acylation[1][2]
Materials:
-
Phthalic anhydride
-
Ortho-substituted aniline (e.g., o-aminophenol, o-anisidine, o-chloroaniline)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran - THF)
-
Round bottom flask
-
Magnetic stirrer
-
Water bath (for reflux)
Procedure:
-
In a round bottom flask, dissolve the ortho-substituted aniline (1 equivalent) in the appropriate solvent (e.g., 20 mL of THF).
-
In a separate flask, dissolve phthalic anhydride (1 equivalent) in the same solvent (e.g., 5 mL of THF).
-
Add the phthalic anhydride solution to the aniline solution.
-
For the synthesis of 2-[(2-methoxyphenyl) carbamoyl] benzoic acid, stir the reaction mixture vigorously at room temperature for one hour.
-
For the synthesis of 2-[(2-chlorophenyl) carbamoyl] benzoic acid, reflux the reaction mixture in a water bath for one hour.
-
After the reaction is complete, cool the mixture. If a precipitate forms, filter the product.
-
The crude product can be purified by washing with a suitable solvent like diethyl ether.
Protocol 2: General Procedure for the Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation[6][7]
Materials:
-
o-chlorobenzoic acid
-
Substituted aniline
-
Cupric oxide (catalyst)
-
Anhydrous potassium carbonate
-
Ethanol (for recrystallization)
-
Reflux apparatus
Procedure:
-
In a round bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 mol), the desired substituted aniline (1.2 mol), cupric oxide (1 g), and anhydrous potassium carbonate (8 g).
-
Heat the mixture under reflux for 7 hours.
-
After reflux, cool the reaction mixture and suspend the resulting solid in water.
-
Precipitate the title compounds by adding dilute hydrochloric acid.
-
Filter the solid product, dry it, and recrystallize from ethanol (95%).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic routes to target compounds and related precursors.
Caption: Workflow for direct acylation synthesis.
Caption: Workflow for Ullmann condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 9. scielo.br [scielo.br]
- 10. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
The Multifaceted Biological Activities of Novel Benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological activities.[1] In recent years, there has been a surge in the design and synthesis of novel benzoic acid derivatives with enhanced therapeutic potential. These compounds are being extensively investigated for a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory therapies.[1][2] This technical guide provides an in-depth overview of the current landscape of research into the biological activities of novel benzoic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity: Targeting Key Cellular Processes
Novel benzoic acid derivatives have emerged as promising candidates in the development of new anticancer agents.[3] Their mechanisms of action are varied, often involving the inhibition of critical enzymes, induction of apoptosis, and cell cycle arrest.[3][4]
One notable area of research is the development of benzoic acid derivatives as histone deacetylase (HDAC) inhibitors.[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. Certain dihydroxybenzoic acid (DHBA) derivatives have been shown to be potent HDAC inhibitors, leading to the inhibition of cancer cell growth.[4] These compounds can induce the production of reactive oxygen species (ROS) and trigger apoptosis through caspase-3 activation.[4] Furthermore, they have been observed to cause cell cycle arrest in the G2/M phase.[4]
Another strategy involves the conjugation of benzoic acid with other pharmacologically active moieties. For instance, gallic acid–stearylamine conjugates have been synthesized and evaluated for their in vitro anticancer activity.[5] Similarly, novel imidazolyl benzoic acid derivatives have demonstrated promising anticancer activity, with some compounds exhibiting good activity in trypan blue staining assays.[6] The anticancer potential of these derivatives is often evaluated against a panel of human cancer cell lines, such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer), using assays like the MTT assay to determine cell viability.[5]
Quantitative Anticancer Activity Data
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Imidazolyl Benzoic Acid Derivatives | Various | Anticancer Activity | Good to moderate | [6] |
| Gallic Acid-Stearylamine Conjugate | Not Specified | In vitro anticancer activity | Data not provided | [5] |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivatives | MCF-7 | IC50 | 15.6 µM | [5] |
| Dihydroxybenzoic Acid (DHBA) | HCT-116, HCT-15, HeLa, SiHa | HDAC Inhibition, Apoptosis Induction | Potent | [4] |
| Benzoic acid, 2-hydroxy-, 2-d-ribofuranosylhydrazide (BHR)-loaded SLNs | HeLa | Antitumor potency | More effective than BHR alone | [7] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antibiotic resistance has necessitated the search for new antimicrobial agents. Benzoic acid and its derivatives have long been used as preservatives due to their antimicrobial properties.[8] Research is now focused on synthesizing novel derivatives with enhanced and broad-spectrum antimicrobial activity.[9][10]
The antimicrobial efficacy of benzoic acid derivatives is influenced by the type, number, and position of substituents on the benzoic ring.[11] For example, the addition of a hydroxyl group at the ortho position of benzoic acid has been shown to enhance its antibacterial activity against E. coli.[11] Sorbic and benzoic acid amide derivatives have been synthesized and tested against a range of microorganisms, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.[9] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of these compounds.[9][11]
Quantitative Antimicrobial Activity Data
| Compound Class | Microorganism | Activity Metric | Value | Reference |
| Sorbic Acid Amide Derivatives | Bacillus subtilis | MIC | 0.17 mM | [9] |
| Sorbic Acid Amide Derivatives | Staphylococcus aureus | MIC | 0.50 mM | [9] |
| Benzoic Acid (Ba) | E. coli O157 | MIC | 1 mg/mL | [11] |
| 2-hydroxybenzoic Acid (2hBa) | E. coli O157 | MIC | 1 mg/mL | [11] |
| p-amino Benzoic Acid (PABA) Schiff Bases | Bacillus subtilis | pMICbs | 2.11 µM/ml | [12] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their management. However, traditional NSAIDs are associated with adverse side effects.[13] Novel benzoic acid derivatives are being developed as potent anti-inflammatory agents with improved safety profiles.[14][15]
One mechanism of action for the anti-inflammatory effects of benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.[13] A recently synthesized derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has shown a higher affinity for COX-2 than aspirin in silico and has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model.[13] This compound was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[13]
Another target for anti-inflammatory benzoic acid derivatives is the P2Y14 receptor, which plays a role in modulating the inflammatory process.[15] A series of 3-amide benzoic acid derivatives have been identified as potent P2Y14 receptor antagonists, with one compound exhibiting an IC50 value of 1.77 nM.[15]
Quantitative Anti-inflammatory Activity Data
| Compound Class | Target/Model | Activity Metric | Value | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | LPS-induced rats | TNF-α reduction | 5.70+/-1.04 x 10^3 pg/mL | [13] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | LPS-induced rats | IL-1β reduction | 2.32+/-0.28 x 10^3 pg/mL | [13] |
| 3-amide benzoic acid derivative (16c) | P2Y14 receptor | IC50 | 1.77 nM | [15] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | Edema inhibition | 48.9–63.1% | [16] |
Other Biological Activities
Beyond these major areas, novel benzoic acid derivatives are being explored for a multitude of other biological activities. These include their roles as:
-
VLA-4 Antagonists: A series of benzoic acid derivatives have been synthesized as potent and orally active VLA-4 antagonists, which are promising for the treatment of inflammatory diseases. One such compound demonstrated an IC50 value of 0.51 nM.[17]
-
Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibitors: Methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed as multi-target inhibitors of AChE and CAs, which are relevant for the treatment of Alzheimer's disease.[18]
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: 4-benzamidobenzoic acid hydrazide derivatives have been developed as novel sEH inhibitors, which have potential applications in treating hypertension and vascular inflammation.[19]
-
Influenza Neuraminidase Inhibitors: A large series of benzoic acid derivatives have been synthesized and tested for their ability to inhibit influenza neuraminidase, a key enzyme for viral replication.[20]
Experimental Protocols
The evaluation of the biological activity of novel benzoic acid derivatives involves a range of standardized experimental protocols. Below are detailed methodologies for some of the key assays mentioned in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 0.5 × 10^4 cells/well) and incubated to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test benzoic acid derivatives and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Agar Diffusion Method for Antimicrobial Activity
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.
-
Preparation of Agar Plates: A suitable agar medium is prepared and poured into Petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Test Compound: Wells are created in the agar, or sterile paper discs impregnated with the test compound at various concentrations are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around the well or disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is used to evaluate the anti-inflammatory potential of a compound.
-
Animal Model: The assay is typically performed on rats or mice.
-
Compound Administration: The test benzoic acid derivative is administered to the animals, usually orally or intraperitoneally, at different doses.[16] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.[16]
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.[16]
Signaling Pathways and Experimental Workflows
The biological effects of novel benzoic acid derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ymerdigital.com [ymerdigital.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 13. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 15. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]
- 17. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Crystal structure of 2-(o-tolyloxy)benzoic acid
An In-depth Technical Guide on the Crystal Structure of 2-(o-tolyloxy)benzoic Acid
This technical guide provides a comprehensive overview of the crystal structure of 2-(o-tolyloxy)benzoic acid, targeting researchers, scientists, and professionals in drug development. The document details the molecular geometry, crystallographic data, and the experimental protocols used for its determination.
Introduction
2-(o-tolyloxy)benzoic acid is a significant intermediate in the synthesis of biaryl moieties, which are prevalent structural motifs in polymeric materials, ligands, and biologically active compounds.[1] Understanding its three-dimensional structure is crucial for structure-based drug design and materials science applications. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of the title compound.
The molecular structure of 2-(o-tolyloxy)benzoic acid reveals a dimeric formation in the crystalline state, facilitated by intermolecular O—H⋯O hydrogen bonds.[1] The dihedral angle between the two phenyl rings is a notable feature of its conformation.[1]
Crystal Structure and Molecular Geometry
The crystal structure of 2-(o-tolyloxy)benzoic acid (C₁₄H₁₂O₃) was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in a triclinic system.[1] A key characteristic of the crystal packing is the formation of dimers through intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[1] This hydrogen bonding is a common feature in the crystal structures of carboxylic acids.[2][3] The molecules are observed to stack parallel to the b-axis direction.[1]
The dihedral angle between the planes of the two phenyl rings (C8—C13 and C2—C7) is 76.2 (2)°.[1] The bond lengths and angles within the molecule are within the normal ranges.[1]
Crystallographic Data
The crystallographic data for 2-(o-tolyloxy)benzoic acid is summarized in the table below.
| Parameter | Value[1] |
| Chemical Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 7.0900 (14) Å |
| b | 7.4820 (15) Å |
| c | 12.680 (3) Å |
| α | 95.34 (3)° |
| β | 96.36 (3)° |
| γ | 115.76 (3)° |
| Volume | 594.5 (2) ų |
| Z | 2 |
| Radiation | Mo Kα |
| Absorption Coefficient (μ) | 0.09 mm⁻¹ |
| Temperature | 293 K |
| Crystal Size | 0.30 × 0.20 × 0.10 mm |
Hydrogen Bond Geometry
The intermolecular hydrogen bond that leads to the dimer formation is detailed below.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| O2—H2A⋯O3ⁱ | 0.82 | 1.81 | 2.624 (3) | 172 |
| Symmetry code: (i) -x+1, -y, -z+1 |
Experimental Protocols
Synthesis and Crystallization
The synthesis of 2-(o-tolyloxy)benzoic acid was carried out following a previously reported literary method.[1] Single crystals suitable for X-ray diffraction were obtained by dissolving 0.2 g (0.87 mmol) of the compound in 25 ml of ethanol. The solvent was then allowed to evaporate slowly at room temperature over a period of approximately six days.[1]
X-ray Data Collection and Structure Refinement
The crystallographic data was collected at the Center of Testing and Analysis, Nanjing University.[1] The structure was solved and refined using the SHELXL97 software.[1] All hydrogen atoms were placed in geometrically calculated positions and constrained to ride on their parent atoms. The C—H bond lengths were set to 0.93 Å for aromatic hydrogens and 0.96 Å for methyl hydrogens, while the O—H bond length was 0.82 Å.[1] The isotropic displacement parameters for the hydrogen atoms were set to 1.2 times that of the attached aromatic carbon atom and 1.5 times that of the other parent atoms.[1]
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like 2-(o-tolyloxy)benzoic acid.
References
Spectroscopic Analysis of Carbamoyl Benzoic Acids: A Technical Guide
This guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of carbamoyl benzoic acids. Tailored for researchers, scientists, and professionals in drug development, it details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction to Carbamoyl Benzoic Acids
Carbamoyl benzoic acids, also known as N-acyl anthranilic acids or phthalamic acids, are a class of organic compounds characterized by a benzoic acid moiety linked to a carbamoyl group. This structural motif is of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for understanding their chemical properties and biological activities. Spectroscopic methods provide essential, non-destructive tools for confirming molecular structure, identifying functional groups, and probing the electronic environment of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For carbamoyl benzoic acids, key diagnostic signals include the carboxylic acid proton, the amide proton, and the aromatic protons.
-
Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Amide Proton (-CONH-) : The chemical shift of the amide proton is also variable and can be found in the range of 8-10 ppm, often appearing as a singlet.
-
Aromatic Protons : The protons on the benzoic acid and the N-substituent phenyl ring typically resonate between 7-8.5 ppm. Their splitting patterns (e.g., doublet, triplet, multiplet) provide crucial information about the substitution pattern on the aromatic rings.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
-
Carboxylic Carbonyl Carbon (-COOH) : This carbon is highly deshielded and appears in the 165-185 ppm region.[2]
-
Amide Carbonyl Carbon (-CONH-) : This carbonyl carbon also resonates in a similar downfield region, typically around 164-168 ppm.
-
Aromatic Carbons : The carbons of the benzene rings appear in the approximate range of 110-150 ppm. The specific chemical shifts are influenced by the nature and position of the substituents.
Quantitative NMR Data
The following table summarizes ¹H NMR data for representative 2-[(substitutedphenyl)carbamoyl]benzoic acids, synthesized from phthalic anhydride and substituted anilines.[3]
| Compound | Substituent (R) | Carboxylic Proton (δ, ppm) | Amide Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Signals (δ, ppm) |
| a | 2-hydroxyphenyl | 13.13 (1H, s) | 10.02 (1H, s) | 6.81-7.88 (8H, m) | 9.53 (1H, s, -OH) |
| b | 2-methoxyphenyl | 13.13 (1H, s) | 10.02 (1H, s) | 6.94-8.24 (8H, m) | 3.84 (3H, s, -OCH₃) |
| c | 2-chlorophenyl | 13.23 (1H, s) | 10.15 (1H, s) | 7.24-7.88 (8H, m) | - |
Data acquired in DMSO solvent.[3] Chemical shifts (δ) are in parts per million (ppm). Multiplicity is denoted as s (singlet) and m (multiplet).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified carbamoyl benzoic acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred due to the good solubility of carboxylic acids and amides.[3]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Key characteristic absorption bands for carbamoyl benzoic acids include:
-
O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is observed in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[1][2]
-
N-H Stretch (Amide) : A moderate absorption typically appears around 3100-3400 cm⁻¹.
-
C=O Stretch (Carbonyl) : Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch appears around 1700-1730 cm⁻¹, while the amide C=O stretch (Amide I band) is typically found at a lower wavenumber, around 1640-1680 cm⁻¹.[3][4] Conjugation with the aromatic ring can lower these frequencies.[4]
-
C-O Stretch (Carboxylic Acid) : A strong band appears in the 1210-1320 cm⁻¹ range.[4]
-
Aromatic C=C Stretch : Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene rings.
Quantitative IR Data
The table below lists the key IR absorption frequencies for representative carbamoyl benzoic acids.
| Compound | Substituent (R) | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Carbonyl Stretches (C=O) (cm⁻¹) |
| a | 2-hydroxyphenyl | 3404 | 3120 | 1712, 1640 |
| b | 2-methoxyphenyl | 3302 | - | 1707, 1674 |
| c | 2-chlorophenyl | 3343 | 3065 | 1710, 1678 |
Data from reference[3]. Frequencies are in reciprocal centimeters (cm⁻¹).
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the dry carbamoyl benzoic acid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[5]
-
Pellet Formation : Transfer the fine powder to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹, acquiring multiple scans to improve the signal-to-noise ratio.
-
Background Correction : Record a background spectrum of the empty sample chamber or a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
For a typical carbamoyl benzoic acid, the following would be expected in an Electron Ionization (EI) mass spectrum:
-
Molecular Ion Peak (M⁺) : The peak corresponding to the intact molecule minus one electron. Its m/z value gives the molecular weight of the compound.
-
Key Fragmentation Pathways :
-
Loss of -OH : A prominent peak at [M-17]⁺.
-
Loss of -COOH : A peak corresponding to [M-45]⁺.
-
Amide Bond Cleavage : Cleavage of the amide C-N bond can lead to fragments corresponding to the benzoyl cation ([C₆H₅CO]⁺, m/z 105 for the parent structure) and the substituted aniline fragment.[6]
-
Predicted Mass Spectrometry Data for 2-(phenylcarbamoyl)benzoic acid (C₁₄H₁₁NO₃)
| Ion Type | Formula | Predicted m/z | Description |
| Molecular Ion | [C₁₄H₁₁NO₃]⁺ | 241 | Parent molecule |
| Fragment | [C₁₄H₁₀NO₂]⁺ | 224 | Loss of OH radical [M-17] |
| Fragment | [C₁₃H₁₀NO]⁺ | 196 | Loss of COOH radical [M-45] |
| Fragment | [C₇H₅O₂]⁺ | 121 | Cleavage forming phthalic anhydride related ion |
| Fragment | [C₇H₅O]⁺ | 105 | Cleavage forming benzoyl cation |
| Fragment | [C₆H₅]⁺ | 77 | Loss of CO from benzoyl cation |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).[7]
-
Ionization : Ionize the sample using an appropriate method. Electron Ionization (EI) is common for generating fragment-rich spectra, while soft ionization techniques like Electrospray Ionization (ESI) are often used to preserve the molecular ion.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions to generate the mass spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals (e.g., n→π* and π→π* transitions). For carbamoyl benzoic acids, the aromatic rings and carbonyl groups are the primary chromophores.
The UV spectrum is expected to show strong absorptions related to the π→π* transitions of the conjugated aromatic system. The λmax (wavelength of maximum absorbance) for benzoic acid is around 230 nm.[8] The presence of the carbamoyl group and other substituents on the phenyl rings will influence the exact position and intensity of these absorption bands. The spectra are often pH-dependent due to the protonation/deprotonation of the carboxylic acid group.[9]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the carbamoyl benzoic acid in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solution). Concentrations are typically in the micromolar (µM) range.
-
Cuvette Filling : Fill a quartz cuvette with the sample solution. Fill a matching cuvette with the pure solvent to use as a reference (blank).
-
Data Acquisition : Place the sample and reference cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).
Visualizing Spectroscopic Workflows and Relationships
Diagrams created with Graphviz can effectively illustrate the logical flow of analysis and the interplay between different techniques.
Caption: General workflow for the spectroscopic analysis of carbamoyl benzoic acids.
Caption: Relationship between spectroscopic methods and the structural information they provide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chemrj.org [chemrj.org]
- 6. docbrown.info [docbrown.info]
- 7. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Potential Therapeutic Targets of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. These compounds are prevalent in nature and have been synthetically modified to target various biological pathways implicated in numerous diseases. Their relatively simple structure allows for facile chemical modification, making them attractive candidates for drug discovery and development. This guide provides a comprehensive overview of the key therapeutic targets of benzoic acid derivatives, focusing on their applications in oncology, inflammation, neurodegenerative diseases, and infectious diseases. We will delve into the mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.
Anticancer Targets
Benzoic acid derivatives have emerged as promising anticancer agents by targeting several key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.[1][2][3]
Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[5][6][7] Benzoic acid derivatives, particularly those with hydroxyl substitutions, have been identified as potent HDAC inhibitors.[5][6][7][8]
One notable example is 3,4-dihydroxybenzoic acid (DHBA), which has been shown to inhibit HDAC activity, leading to the growth inhibition of cancer cells.[5][6][7] The mechanism involves the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[5][6][7] DHBA also causes cell cycle arrest at the G2/M phase.[5][6][7]
Signaling Pathway of HDAC Inhibition by Benzoic Acid Derivatives
References
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
In Silico Modeling of 2-(o-Tolylcarbamoyl)benzoic Acid Interactions: A Technical Guide
Introduction
This technical guide provides an in-depth exploration of the in silico modeling of 2-(o-Tolylcarbamoyl)benzoic acid and its interactions with biological targets. While direct research on this compound is limited, it is a structural isomer of the well-known nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid. Therefore, this guide will focus on the extensive in silico and experimental data available for mefenamic acid as a surrogate to understand the potential interactions of this class of compounds, particularly with cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Structural Context
This compound and mefenamic acid share the same molecular formula but differ in the connectivity of their atoms. Mefenamic acid, chemically known as 2-((2,3-dimethylphenyl)amino)benzoic acid, is a widely used NSAID for pain relief.[1][2][3] Its mechanism of action primarily involves the inhibition of COX enzymes.[4][5]
In Silico Modeling of Mefenamic Acid Interactions with COX-2
Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a ligand to a protein target. Numerous studies have investigated the interaction of mefenamic acid with the active site of COX-2.
Binding Affinity and Interactions
In silico docking studies consistently show that mefenamic acid binds within the active site of the human cyclooxygenase-2 (COX-2) enzyme.[6] The binding energy, which indicates the stability of the ligand-protein complex, has been calculated in various studies. For instance, one study reported a binding energy of -9.1 kcal/mol for mefenamic acid with the COX-2 receptor (PDB ID: 5IKR).[7]
The interactions between mefenamic acid and the amino acid residues of the COX-2 active site are crucial for its inhibitory activity. Key interacting residues often include TYR385 and SER530.[7] These interactions, typically hydrogen bonds and hydrophobic interactions, stabilize the binding of mefenamic acid within the enzyme's active site, preventing the binding of its natural substrate, arachidonic acid.
Quantitative In Silico Data
The following table summarizes the in silico binding affinity of mefenamic acid with the COX-2 enzyme from a representative study.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Mefenamic Acid | Cyclooxygenase-2 (COX-2) | 5IKR | -9.1 | TYR385, SER530 | [7] |
Experimental Data for Mefenamic Acid
Experimental validation is essential to complement in silico predictions. The inhibitory activity of mefenamic acid against COX enzymes is quantified by its half-maximal inhibitory concentration (IC50) values.
In Vitro Inhibitory Activity
Mefenamic acid is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.[5] However, it shows a degree of selectivity towards COX-1.
| Compound | Target | IC50 | Reference |
| Mefenamic Acid | hCOX-1 | 40 nM | [8] |
| Mefenamic Acid | hCOX-2 | 3 µM | [8] |
| Mefenamic Acid | mCOX-2 | KI of 10 ± 5 μM | [9] |
Signaling Pathways
The inhibition of COX-2 by NSAIDs like mefenamic acid impacts downstream signaling pathways involved in inflammation and pain. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2).[10]
COX-2 Signaling Pathway
The following diagram illustrates the central role of COX-2 in the prostaglandin synthesis pathway and its subsequent downstream effects.
Regulation of COX-2 Expression
The expression of the COX-2 gene is induced by various stimuli, including inflammatory signals and growth factors. Several signaling pathways converge to regulate its transcription.
Experimental Protocols
This section outlines a general methodology for performing in silico molecular docking studies, similar to those cited for mefenamic acid.
Molecular Docking Protocol
Methodology:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKR) is obtained from the Protein Data Bank. Water molecules, co-crystallized ligands, and any other heteroatoms are typically removed. Hydrogen atoms are added to the protein structure, and it is prepared for docking using software like AutoDockTools.
-
Ligand Preparation: The 3D structure of the ligand (mefenamic acid) is generated using chemical drawing software (e.g., ChemDraw) and then optimized to its lowest energy conformation using a suitable force field.
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The dimensions and center of the grid are chosen to encompass the known binding pocket.
-
Molecular Docking: Docking is performed using software such as AutoDock Vina. The program samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Pose Analysis and Visualization: The resulting docked poses are analyzed. The pose with the lowest binding energy is typically considered the most favorable. Visualization software (e.g., PyMOL, Discovery Studio) is used to examine the binding mode and interactions between the ligand and the protein.[11]
Synthesis of 2-(Arylcarbamoyl)benzoic Acids
For researchers interested in synthesizing this compound or its analogs, a general synthetic route involves the reaction of phthalic anhydride with the corresponding aniline derivative.[12]
General Procedure: Phthalic anhydride is reacted with o-toluidine in a suitable solvent, often with heating, to yield this compound.[12]
Conclusion
While direct in silico modeling data for this compound is scarce, the extensive research on its isomer, mefenamic acid, provides a robust framework for understanding its potential biological interactions. The in silico and experimental data for mefenamic acid strongly suggest that this class of compounds targets COX enzymes. The methodologies and pathways detailed in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the therapeutic potential of this compound and related molecules through computational and experimental approaches.
References
- 1. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 2. Mefenamic Acid [webbook.nist.gov]
- 3. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 6. Molecular Docking and In Silico Cogitation Validate Mefenamic Acid Prodrugs as Human Cyclooxygenase-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Discovery of Benzoic Acid Derivatives as Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of benzoic acid has proven to be a fruitful starting point for the discovery of novel receptor agonists, leading to the development of therapeutic agents for a range of diseases. This technical guide provides an in-depth overview of the discovery and characterization of benzoic acid derivatives as agonists for three key receptor targets: the Lysophosphatidic Acid Receptor 2 (LPA2), the Beta-3 Adrenergic Receptor (β3-AR), and the Retinoid X Receptor (RXR). The following sections detail the quantitative data for representative compounds, the experimental protocols for their evaluation, and the signaling pathways they modulate.
Benzoic Acid Derivatives as LPA2 Receptor Agonists
The LPA2 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target due to its role in cell survival and mucosal protection.[1][2][3][4] Researchers have identified sulfamoyl benzoic acid (SBA) analogues as potent and specific LPA2 agonists.[1][2][3][4]
Quantitative Data for Sulfamoyl Benzoic Acid Analogues
The following table summarizes the in vitro potency of selected sulfamoyl benzoic acid derivatives at the human LPA2 receptor.
| Compound ID | Structure | LPA2 EC50 (nM) | Selectivity vs. LPA1/3/4/5 | Reference |
| 4 | 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | ~2000 | Specific agonist | [3][4] |
| 11d | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 0.00506 | Specific agonist | [3][4] |
| GRI977143 | 2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid | ~2000 | Specific agonist, also inhibits LPA3 | [5] |
Experimental Protocols
This assay is a primary functional screen to determine the agonist activity of compounds at LPA receptors.
-
Cell Culture: Mouse embryonic fibroblast (MEF) cells derived from LPA1 & LPA2 double-knockout mice are transduced with a lentivirus containing the human LPA2 receptor. Control cells are transduced with an empty vector. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with Fura-2 AM (3 µM) in Krebs' buffer containing 0.01% pluronic acid for 60 minutes at 37°C.
-
Compound Addition: After washing the cells with Krebs' buffer, test compounds (benzoic acid derivatives) are added at various concentrations.
-
Fluorescence Measurement: Intracellular calcium mobilization is measured using a fluorescence plate reader (e.g., FlexStation). The ratio of fluorescence emission at 510 nm is determined for excitation wavelengths of 340 nm and 380 nm.
-
Data Analysis: The change in fluorescence ratio is plotted against the compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve fit.
Signaling Pathway and Experimental Workflow
The activation of the LPA2 receptor by a benzoic acid derivative agonist initiates a signaling cascade that promotes cell survival.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-(Arylthio)benzoic Acid Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(arylthio)benzoic acid derivatives, a promising class of small molecule inhibitors targeting key proteins implicated in various diseases. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction to 2-(Arylthio)benzoic Acid Inhibitors
The 2-(arylthio)benzoic acid scaffold has emerged as a versatile chemical framework for the design of potent and selective inhibitors of several important biological targets. These compounds have demonstrated significant inhibitory activity against the fat mass and obesity-associated protein (FTO), protein disulfide isomerase (PDI), and microsomal prostaglandin E2 synthase-1 (mPGES-1). The therapeutic potential of these inhibitors spans oncology, thrombosis, and inflammatory diseases. This guide will delve into the specific SAR for each of these targets, providing a foundation for the rational design of next-generation therapeutics.
Inhibition of the Fat Mass and Obesity-Associated Protein (FTO)
FTO is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation. Its overexpression has been linked to the progression of acute myeloid leukemia (AML), making it a compelling target for anticancer drug development.[1] A series of 2-(arylthio)benzoic acid derivatives have been developed as FTO inhibitors, with SAR studies revealing key structural features for potent inhibition.
Quantitative Structure-Activity Relationship (SAR) Data for FTO Inhibitors
The following table summarizes the in vitro inhibitory activity of selected 2-(arylthio)benzoic acid derivatives against the FTO protein. The data highlights the impact of substitutions on the arylthio and benzoic acid moieties on inhibitory potency.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM)[2] |
| 8a | H | H | H | H | 1.5 ± 0.2 |
| 8b | 4-Cl | H | H | H | 0.5 ± 0.1 |
| 8c | 3,4-diCl | H | H | H | 0.3 ± 0.1 |
| 8d | 4-Br | H | H | H | 0.6 ± 0.1 |
| 8e | 4-F | H | H | H | 0.8 ± 0.1 |
| 8f | 4-CH3 | H | H | H | 1.2 ± 0.2 |
| 8g | 4-OCH3 | H | H | H | > 10 |
| 8h | H | 5-Cl | H | H | 0.9 ± 0.1 |
| 8i | H | H | 6-Cl | H | 2.1 ± 0.3 |
| 8j | H | H | H | 3'-Cl | 0.7 ± 0.1 |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the FTO enzyme by 50%.
FTO Signaling Pathway in Acute Myeloid Leukemia (AML)
FTO promotes leukemogenesis by demethylating N6-methyladenosine (m6A) on specific mRNA transcripts, leading to their altered stability and translation. Key targets of FTO in AML include the transcripts for ASB2 and RARA. By reducing m6A levels, FTO leads to the degradation of these transcripts, which in turn promotes the proliferation and survival of AML cells. Inhibition of FTO restores m6A levels, leading to the upregulation of ASB2 and RARA and subsequent anti-leukemic effects.
Inhibition of Protein Disulfide Isomerase (PDI)
PDI Signaling in Thrombosis and Cancer
In the context of thrombosis, extracellular PDI is involved in the activation of platelets and the generation of fibrin. In cancer, PDI's role in proper protein folding is co-opted by cancer cells to manage the high demand for protein synthesis and secretion associated with rapid proliferation and metastasis. Inhibition of PDI can disrupt these processes, leading to ER stress and apoptosis in cancer cells, and can also have antithrombotic effects.
Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and swelling. Selective inhibition of mPGES-1 is a promising strategy for the development of anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). As with PDI, there is a lack of specific quantitative SAR data for 2-(arylthio)benzoic acid derivatives as mPGES-1 inhibitors in the public domain, though other inhibitor scaffolds have been extensively studied.
mPGES-1 Signaling in Inflammation
The inflammatory response triggers the upregulation of both cyclooxygenase-2 (COX-2) and mPGES-1. COX-2 converts arachidonic acid to PGH2, which is then specifically converted to PGE2 by mPGES-1. PGE2 then acts on its receptors to mediate various inflammatory responses.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of 2-(arylthio)benzoic acid inhibitors. The following sections provide methodologies for key in vitro assays.
FTO Inhibition Assay (Chemiluminescent)
This assay measures the demethylase activity of FTO by quantifying the amount of methylated substrate remaining after the enzymatic reaction.
Materials:
-
Recombinant human FTO enzyme
-
Methylated substrate (e.g., m6A-containing oligonucleotide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well microplate
-
Plate reader with chemiluminescence detection
Procedure:
-
Prepare a solution of the 2-(arylthio)benzoic acid inhibitor in DMSO and dilute to the desired concentrations in assay buffer.
-
In a 96-well plate, add 20 µL of the inhibitor solution or vehicle control (DMSO in assay buffer).
-
Add 20 µL of recombinant FTO enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the methylated substrate to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of the anti-m6A antibody solution (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the HRP-conjugated secondary antibody solution (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 50 µL of the chemiluminescent substrate to each well.
-
Immediately measure the chemiluminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
PDI Inhibition Assay (Insulin Turbidity)
This assay measures the reductase activity of PDI by monitoring the aggregation of the insulin B chain upon reduction of its disulfide bonds.
Materials:
-
Recombinant human PDI enzyme
-
Insulin solution (1 mg/mL in 100 mM phosphate buffer, pH 7.5)
-
Dithiothreitol (DTT) solution (100 mM)
-
Assay buffer (100 mM phosphate buffer, pH 7.5, 2 mM EDTA)
-
96-well microplate
-
Plate reader with absorbance detection at 650 nm
Procedure:
-
Prepare a solution of the 2-(arylthio)benzoic acid inhibitor in DMSO and dilute to the desired concentrations in assay buffer.
-
In a 96-well plate, add 10 µL of the inhibitor solution or vehicle control.
-
Add 150 µL of the insulin solution to each well.
-
Add 20 µL of the recombinant PDI enzyme solution to each well and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the DTT solution to each well.
-
Immediately begin monitoring the increase in absorbance at 650 nm every minute for 30 minutes using a plate reader.
-
Determine the initial rate of the reaction (V0) for each inhibitor concentration.
-
Calculate the percent inhibition and determine the IC50 value.
mPGES-1 Inhibition Assay (Cell-Free)[1][3]
This assay measures the activity of mPGES-1 by quantifying the amount of PGE2 produced from the substrate PGH2.[3]
Materials:
-
Recombinant human mPGES-1 enzyme[3]
-
Prostaglandin H2 (PGH2) substrate[3]
-
Glutathione (GSH)[3]
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)[3]
-
Stop solution (e.g., 1 M HCl with a reducing agent like SnCl2)[1]
-
PGE2 ELISA kit
-
96-well microplate
Procedure:
-
Prepare a solution of the 2-(arylthio)benzoic acid inhibitor in DMSO and dilute to the desired concentrations in assay buffer.
-
In a 96-well plate, add 10 µL of the inhibitor solution or vehicle control.
-
Add 70 µL of a pre-reaction mix containing the recombinant mPGES-1 enzyme and GSH in assay buffer to each well.
-
Pre-incubate the plate for 15 minutes on ice.[1]
-
Initiate the reaction by adding 20 µL of the PGH2 substrate solution.[1]
-
Incubate the reaction for 60 seconds at room temperature.[1]
-
Stop the reaction by adding 20 µL of the stop solution.[1]
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
AML Cell Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
AML cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of the 2-(arylthio)benzoic acid inhibitor in complete medium.
-
Add 100 µL of the inhibitor solutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition) value.
Experimental and Screening Workflows
The following diagrams illustrate typical workflows for the screening and characterization of 2-(arylthio)benzoic acid inhibitors.
Conclusion
The 2-(arylthio)benzoic acid scaffold represents a valuable starting point for the development of potent and selective inhibitors against a range of therapeutic targets. The SAR data for FTO inhibitors highlights the importance of specific substitutions on the aryl rings for achieving high potency. While comprehensive SAR data for PDI and mPGES-1 inhibitors of this specific chemical class is currently limited in the public literature, the provided experimental protocols and an understanding of the relevant signaling pathways offer a solid foundation for future research and development in this area. The continued exploration of this chemical space is likely to yield novel drug candidates with significant therapeutic potential.
References
- 1. bmbreports.org [bmbreports.org]
- 2. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Benzoic Acid: A Comprehensive Technical Guide to its Natural Origins and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid, the simplest aromatic carboxylic acid, is a compound of significant interest across various scientific disciplines, including food science, pharmaceuticals, and industrial chemistry. Its natural occurrence in a wide array of plant and animal tissues, coupled with its straightforward industrial synthesis, makes it a versatile molecule with diverse applications. This technical guide provides an in-depth exploration of the natural sources of benzoic acid, its biosynthetic pathways, and the prevalent methods for its chemical synthesis. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the subject matter.
Natural Sources of Benzoic Acid
Benzoic acid is biosynthesized by a variety of plants, microorganisms, and is also found in some animal tissues.[1] Its presence in nature is often associated with defense mechanisms against pathogens.[2]
Occurrence in Plants and Fruits
Many plants and fruits are natural sources of benzoic acid and its derivatives.[3] Berries, in particular, are known to contain high concentrations of this compound, which contributes to their long shelf life.[2][3] Cranberries are one of the richest natural sources, containing up to 0.5% of their weight as benzoic acid.[3] Other notable sources include blueberries, raspberries, blackberries, plums, and prunes.[2][3] Benzoic acid is also found in spices such as cinnamon and cloves.[4][5]
Table 1: Quantitative Data on Benzoic Acid in Natural Sources
| Natural Source | Concentration Range (mg/kg) | Reference(s) |
| Blueberries | up to 1300 | [5][6] |
| Cranberries | up to 5000 (0.5% of weight) | [3] |
| Cinnamon | 335 | [5][6] |
| Cottage Cheese | 90 | [5][6] |
| Yogurt | up to 50 | [7] |
| Strained Yogurt | 6.4 - 83 | [7] |
| Cheese (various) | 5.46 - 41.01 | [7] |
| Ayran (Yogurt Drink) | 0.6 - 12.8 | [7] |
| Butter | 0.0 - 7.3 | [7] |
Occurrence in Fermented Foods
Benzoic acid is also a natural product of fermentation in certain foods, particularly dairy products. Lactic acid bacteria can convert hippuric acid, naturally present in milk, into benzoic acid.[4] This contributes to the characteristic flavor and preservative qualities of fermented dairy products like yogurt and cheese.[7]
Biosynthesis of Benzoic Acid
The biosynthesis of benzoic acid in nature occurs through different pathways in plants and microorganisms.
Biosynthesis in Plants
In plants, benzoic acid is primarily synthesized from the amino acid L-phenylalanine via the phenylpropanoid pathway.[8] The pathway involves the shortening of the C3 side chain of cinnamic acid, a derivative of phenylalanine.[8][9] This can occur through a β-oxidative pathway, a non-β-oxidative pathway, or a combination of both.[8] The core β-oxidative pathway, which takes place in the peroxisomes, is a key route for benzoic acid formation.[8][9]
Below is a DOT script representation of the core β-oxidative pathway for benzoic acid biosynthesis in plants.
Biosynthesis in Microorganisms
Certain bacteria, such as Streptomyces maritimus, can also produce benzoic acid.[10] The bacterial pathway also starts from phenylalanine and proceeds through cinnamic acid, similar to the plant pathway.[11][10] The process involves a series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), acyl-CoA ligase, enoyl-CoA hydratase, and β-ketothiolase.[11][10]
The following DOT script illustrates the biosynthetic pathway of benzoic acid in Streptomyces maritimus.
Synthesis of Benzoic Acid
The industrial production of benzoic acid is primarily achieved through the liquid-phase air oxidation of toluene.[2][12] Laboratory-scale synthesis often employs the oxidation of toluene using a strong oxidizing agent like potassium permanganate.[13][14]
Industrial Synthesis: Toluene Oxidation
The commercial synthesis of benzoic acid involves the partial oxidation of toluene with air.[2][12] This reaction is typically catalyzed by cobalt and manganese naphthenates at elevated temperatures and pressures.[2][12] The process is highly efficient, with yields of benzoic acid reaching up to 98%.[2]
The logical workflow for the industrial synthesis of benzoic acid from toluene is depicted in the following DOT script.
Laboratory Synthesis from Toluene
A common laboratory preparation of benzoic acid involves the oxidation of toluene with potassium permanganate in an alkaline solution.[14] The reaction mixture is refluxed, and upon completion, the manganese dioxide byproduct is removed by filtration. The resulting potassium benzoate solution is then acidified to precipitate benzoic acid, which can be purified by recrystallization from hot water.[13][14]
Experimental Protocols
Extraction and Quantification of Benzoic Acid from Cranberries by HPLC
This protocol describes the extraction of benzoic acid from cranberries and its quantification using High-Performance Liquid Chromatography (HPLC).[15][16]
Materials:
-
Fresh or frozen cranberries
-
Methanol:water (70:30, v/v)
-
0.1 M Acetate buffer
-
Benzoic acid standard
-
Ultrasonic bath
-
Centrifuge
-
HPLC system with a C18 column and DAD detector
Procedure:
-
Sample Preparation: Homogenize a known weight of cranberries.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a flask.
-
Add 50 mL of methanol:water (70:30) solution.
-
Place the flask in an ultrasonic bath for 15 minutes.[16]
-
Centrifuge the mixture and collect the supernatant.
-
-
HPLC Analysis:
-
Mobile Phase: 0.1 M Acetate buffer/Methanol.
-
Column: C18 (5µm, 4.6 × 250 mm).
-
Column Temperature: 25°C.
-
Detector: DAD at 230 nm.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a standard curve using known concentrations of benzoic acid. Compare the peak area of the sample to the standard curve to determine the concentration of benzoic acid.
The following DOT script illustrates the experimental workflow for the extraction and analysis of benzoic acid from cranberries.
Laboratory Synthesis of Benzoic Acid from Toluene
This protocol details the synthesis of benzoic acid from toluene using potassium permanganate.[17]
Materials:
-
Toluene
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH) solution (20%)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Beakers
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, combine 5.1 g of toluene, 5 mL of 20% KOH solution, and 45 mL of distilled water.[17]
-
Equip the flask with a reflux condenser.
-
-
Oxidation:
-
Heat the mixture to reflux.
-
Slowly add 17.5 g of potassium permanganate in portions.[17]
-
Continue refluxing for 2.5 hours or until the purple color of the permanganate disappears.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
-
Precipitation:
-
Slowly add concentrated HCl to the filtrate until the solution is acidic (test with litmus paper).
-
Benzoic acid will precipitate as a white solid.
-
-
Purification:
-
Collect the benzoic acid crystals by vacuum filtration.
-
Wash the crystals with cold water.
-
Recrystallize the crude benzoic acid from hot water to obtain pure crystals.
-
Conclusion
Benzoic acid is a naturally abundant compound found in a variety of plants and fermented foods, playing a crucial role in their preservation. Its biosynthesis in both plants and microorganisms proceeds through well-defined pathways originating from phenylalanine. The industrial synthesis of benzoic acid is a mature and efficient process, primarily relying on the catalytic oxidation of toluene. The experimental protocols provided in this guide offer practical methodologies for the extraction and synthesis of this important aromatic carboxylic acid, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. Determination of sorbic and benzoic acids as preservatives in some milk products by HPLC [journals.ekb.eg]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. fruitfast.com [fruitfast.com]
- 4. foodmanifest.com [foodmanifest.com]
- 5. Benzoic Acid - Molecule of the Month - May 2023 (HTML version) [chm.bris.ac.uk]
- 6. Benzoic Acid - Molecule of the Month - May 2023 (JSMol version) [chm.bris.ac.uk]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
- 15. ss-pub.org [ss-pub.org]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Methodological & Application
Protocol for synthesizing 2-(o-Tolylcarbamoyl)benzoic acid from phthalic anhydride
Abstract
This application note details a robust and reproducible protocol for the synthesis of 2-(o-Tolylcarbamoyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds and functional materials. The synthesis involves the nucleophilic acyl substitution reaction between commercially available phthalic anhydride and o-toluidine. This document provides a comprehensive experimental procedure, characterization data, and a summary of quantitative results. The straightforward nature of this protocol makes it suitable for both academic research and industrial drug development settings.
Introduction
This compound, also known as N-(o-tolyl)phthalamic acid, belongs to the class of N-arylphthalamic acids. These compounds are valuable precursors in organic synthesis, serving as building blocks for a variety of heterocyclic systems and molecules with potential biological activity. The presence of both a carboxylic acid and an amide functional group allows for diverse subsequent chemical transformations. The synthesis described herein is an adaptation of the general method for producing N-substituted phthalamic acids from phthalic anhydride and primary amines.
Reaction Scheme
The synthesis proceeds via the ring-opening of phthalic anhydride by the nucleophilic attack of the amino group of o-toluidine.
Data Presentation
| Parameter | Value |
| Reactants | |
| Phthalic Anhydride | 1.0 eq |
| o-Toluidine | 1.0 eq |
| Reaction Conditions | |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux (~66 °C) |
| Reaction Time | 1 hour |
| Product Characterization | |
| Appearance | White to off-white solid |
| Expected Yield | 70-80% |
| Expected Melting Point | 168-170 °C |
| Spectroscopic Data (Expected) | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.2 (s, 1H, COOH), 9.5 (s, 1H, NH), 7.2-8.0 (m, 8H, Ar-H), 2.2 (s, 3H, CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), 3000-2500 (O-H stretch, broad), 1710 (C=O, carboxylic acid), 1650 (C=O, amide) |
Experimental Protocol
Materials:
-
Phthalic anhydride (99%)
-
o-Toluidine (99%)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phthalic anhydride (e.g., 10.0 g, 67.5 mmol) in 100 mL of anhydrous THF.
-
Addition of o-Toluidine: To the stirred solution, add o-toluidine (e.g., 7.23 g, 67.5 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 1 hour.
-
Precipitation: After 1 hour, remove the heating mantle and allow the reaction mixture to cool to room temperature. Slowly pour the cooled solution into 300 mL of cold deionized water with vigorous stirring. A white precipitate will form.
-
Acidification: Acidify the aqueous suspension to pH 2-3 with 1 M hydrochloric acid to ensure complete precipitation of the carboxylic acid.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter with copious amounts of cold deionized water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for the formation of the target compound.
Conclusion
The protocol described provides an efficient and straightforward method for the synthesis of this compound. The reaction is high-yielding and utilizes readily available starting materials. The detailed experimental procedure and characterization data will be valuable for researchers in medicinal chemistry and materials science.
Application Notes and Protocols for HPLC Analysis of Benzoic Acid and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of benzoic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for quality control, stability testing, and research applications in the pharmaceutical, food, and cosmetic industries.
Introduction
Benzoic acid and its derivatives, such as parabens and sorbic acid, are widely used as preservatives due to their antimicrobial properties.[1] Accurate and reliable analytical methods are crucial for quantifying these compounds to ensure product safety and regulatory compliance. HPLC with UV detection is a robust and widely adopted technique for this purpose.[2] This document details several validated HPLC methods, offering a range of chromatographic conditions to suit various analytical needs.
Method 1: Simultaneous Determination of Benzoic Acid and Sorbic Acid in Food Products
This isocratic reversed-phase HPLC method is suitable for the simultaneous quantification of benzoic acid and sorbic acid in various food matrices.[3][4]
Quantitative Data Summary
| Parameter | Benzoic Acid | Sorbic Acid | Reference |
| Linearity Range (µg/mL) | 5 - 200 | 1 - 50 | [3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [3] |
| Limit of Detection (LOD) (µg/mL) | 0.42 | 0.32 | [3] |
| Limit of Quantification (LOQ) (µg/mL) | 1.14 | 0.99 | [3] |
| Recovery (%) | 85.61 - 102.04 | 83.62 - 102.47 | [3] |
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)[3]
-
C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm particle size)[3]
-
Data acquisition and processing software
2. Reagents and Standards:
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Benzoic acid and sorbic acid reference standards
3. Chromatographic Conditions:
-
Mobile Phase: 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: Ambient
-
Detection Wavelength: 234 nm[3]
-
Injection Volume: 10 µL
4. Standard Solution Preparation:
-
Prepare individual stock solutions of benzoic acid and sorbic acid (e.g., 1000 µg/mL) in methanol.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range.
5. Sample Preparation (e.g., Noodles):
-
Weigh a representative portion of the homogenized sample (e.g., 5 g).
-
Extract the analytes with a mixture of methanol and water (60:40, v/v).[3]
-
Vortex or sonicate the mixture to ensure thorough extraction.
-
Centrifuge the sample to pellet solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
6. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify and quantify the analytes based on retention times and peak areas compared to the calibration curve.
Experimental Workflow
Caption: Workflow for HPLC analysis of benzoic and sorbic acid.
Method 2: Analysis of Benzoic Acid and Parabens in Cosmetics and Pharmaceuticals
This gradient HPLC method allows for the simultaneous determination of benzoic acid and common parabens (methylparaben, ethylparaben, and propylparaben).[1][5]
Quantitative Data Summary
| Analyte | Retention Time (min) (approx.) | Linearity Range (µg/mL) | Reference |
| Benzoic Acid | 4.5 | 2 - 140 | [6] |
| Methylparaben | 7.0 | 2 - 140 | [6] |
| Ethylparaben | 9.5 | 2 - 140 | [6] |
| Propylparaben | 14.0 | 2 - 140 | [6] |
Note: Retention times are approximate and can vary based on the specific column and system.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a gradient pump and UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Data acquisition and processing software
2. Reagents and Standards:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Benzoic acid, methylparaben, ethylparaben, and propylparaben reference standards
3. Chromatographic Conditions:
-
Mobile Phase A: Potassium phosphate buffer (e.g., 20 mM, pH adjusted to 7.05 with phosphoric acid)[6]
-
Mobile Phase B: Methanol[6]
-
Gradient Program: A suitable gradient to separate all compounds. For example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A starting condition could be 47.5:52.5 (A:B, v/v).[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Prepare a mixed stock solution containing all four analytes in methanol.
-
Prepare a series of working standard solutions by diluting the mixed stock solution with the initial mobile phase composition.
5. Sample Preparation (e.g., Cream/Lotion):
-
Accurately weigh a portion of the sample into a suitable container.
-
Disperse the sample in a solvent mixture (e.g., methanol/water) and sonicate to extract the analytes.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary for cleanup.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram
Caption: Workflow for gradient HPLC analysis of preservatives.
Method 3: Rapid UHPLC Analysis of Benzoic Acid and Parabens
For high-throughput analysis, an Ultra-High-Performance Liquid Chromatography (UHPLC) method can significantly reduce run times while maintaining good separation.[7]
Quantitative Data Summary
| Analyte | Retention Time (min) (approx.) |
| p-Hydroxybenzoic Acid | 0.4 |
| Methylparaben | 0.6 |
| Ethylparaben | 0.8 |
| Propylparaben | 1.2 |
| Butylparaben | 1.8 |
Reference for retention order and approximate times:[7]
Experimental Protocol
1. Instrumentation:
-
UHPLC system with a binary or quaternary pump and a UV-Vis or DAD detector
-
UHPLC C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size)[7]
-
Data acquisition and processing software capable of handling high data rates
2. Reagents and Standards:
-
Acetonitrile (UHPLC grade)
-
Phosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Reference standards for p-hydroxybenzoic acid and parabens
3. Chromatographic Conditions:
-
Mobile Phase: 0.1% Phosphoric acid in water and Acetonitrile (50:50, v/v)[7]
-
Flow Rate: 0.6 mL/min[7]
-
Column Temperature: 40 °C[7]
-
Detection Wavelength: 254 nm[7]
-
Injection Volume: 1-5 µL
4. Standard and Sample Preparation:
-
Follow similar procedures as described in Method 2, ensuring that the final solvent is compatible with the mobile phase. Due to the smaller column dimensions and particle size, meticulous filtration of samples is critical to prevent system clogging.
Logical Relationship of Method Parameters
Caption: Interrelationship of parameters in UHPLC method development.
General Considerations and Troubleshooting
-
pH of the Mobile Phase: The pH of the mobile phase is critical for the retention and peak shape of acidic compounds like benzoic acid. A pH below the pKa of benzoic acid (~4.2) will ensure it is in its protonated, less polar form, leading to better retention on a reversed-phase column.
-
Column Choice: While C18 is the most common stationary phase, other phases like C8 or those with different surface modifications can offer alternative selectivity.[1]
-
System Suitability: Before sample analysis, perform system suitability tests (e.g., injection of a standard solution multiple times) to ensure the chromatographic system is performing adequately. Key parameters to monitor include retention time precision, peak area precision, tailing factor, and theoretical plates.
-
Matrix Effects: Complex sample matrices can interfere with the analysis. Proper sample preparation, including extraction and cleanup, is essential to minimize matrix effects. Spiking a blank matrix with known amounts of analytes can help assess recovery and matrix interference.[3]
References
- 1. helixchrom.com [helixchrom.com]
- 2. ripublication.com [ripublication.com]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jascoinc.com [jascoinc.com]
Application Notes and Protocols for 2-(o-Tolylcarbamoyl)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 2-(o-tolylcarbamoyl)benzoic acid in the field of organic synthesis, with a particular focus on its utility as a precursor for heterocyclic compounds and its potential in drug discovery.
Introduction
This compound is a derivative of phthalamic acid, characterized by an o-tolyl amide group attached to one of the carboxylic acid functionalities of phthalic acid. This bifunctional molecule serves as a versatile building block in organic synthesis, primarily due to the presence of both a carboxylic acid and an amide group in a specific ortho arrangement. This unique structure allows for intramolecular cyclization reactions to form a variety of heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound involves the reaction of phthalic anhydride with o-toluidine. This reaction is a nucleophilic acyl substitution where the amino group of o-toluidine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring.
General Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids.[1]
Materials:
-
Phthalic anhydride
-
o-Toluidine
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Cold water
-
Diethyl ether (for purification, optional)
Procedure:
-
In a 50 mL round-bottom flask, dissolve phthalic anhydride (1.0 eq) in a suitable solvent such as dichloromethane or THF (20 mL).
-
To this solution, add o-toluidine (1.0 eq).
-
The reaction mixture can be stirred at room temperature or gently refluxed for 1-2 hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and then poured into cold water (e.g., 10 mL) to precipitate the product.
-
The solid product is collected by filtration and washed with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent or by washing with a solvent in which the impurities are soluble, such as diethyl ether.
-
The purified product is then dried to obtain this compound as a solid.
Quantitative Data
| Substituent (on phenyl ring) | Solvent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, DMSO-d₆) | IR (ν, cm⁻¹) |
| 2-OH | CH₂Cl₂ | 85 | 178-180 | 13.31 (1H, s, COOH), 11.21 (1H, s, NH), 6.89-8.01 (m, 8H, Ar-H) | 3404 (OH), 3120 (NH), 1712, 1640 (C=O) |
| 2-OCH₃ | THF | 71 | 190-192 | 13.13 (1H, s, COOH), 10.02 (1H, s, NH), 7.01-8.00 (m, 8H, Ar-H), 3.89 (3H, s, OCH₃) | 3302 (OH), 1707, 1674 (C=O) |
| 2-Cl | THF | - | 174-176 | 13.21 (1H, s, COOH), 10.21 (1H, s, NH), 7.24-7.88 (m, 8H, Ar-H) | 3404 (OH), 3120 (NH), 1712, 1640 (C=O) |
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a quinazolinone or related fused-ring systems. The ortho disposition of the carboxylic acid and amide functionalities allows for intramolecular cyclization reactions, often promoted by dehydrating agents or heat.
Synthesis of Quinazolinones
Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities, including hypnotic, sedative, analgesic, anticonvulsant, and anti-inflammatory properties. The general strategy for the synthesis of quinazolinones from 2-(acylamino)benzoic acid derivatives involves a cyclization step.
Logical Workflow for Quinazolinone Synthesis:
Caption: Quinazolinone synthesis workflow.
This cyclization can be envisioned to proceed through an initial activation of the carboxylic acid, followed by an intramolecular nucleophilic attack by the amide nitrogen.
Potential Applications in Drug Development
While direct biological activity data for this compound is not extensively reported, its derivatives and the broader class of benzoic acid derivatives have shown promise in various therapeutic areas. The ability to serve as a scaffold for the synthesis of diverse heterocyclic libraries makes it a valuable starting point for drug discovery campaigns.
Derivatives of benzoic acid have been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Benzoic acid and its derivatives are known for their preservative and antimicrobial properties.[2]
-
Anti-inflammatory Effects: Certain benzoic acid derivatives exhibit anti-inflammatory properties.
-
Anticancer Activity: Some synthetic derivatives of benzoic acid have been evaluated for their potential as anticancer agents.
The synthesis of libraries of compounds based on the this compound scaffold could lead to the discovery of novel drug candidates with a variety of pharmacological activities.
Signaling Pathway Interaction (Hypothetical):
The following diagram illustrates a hypothetical scenario where a drug candidate derived from this compound could interact with a cellular signaling pathway, a common mechanism of action for many therapeutic agents.
Caption: Hypothetical drug interaction with a signaling pathway.
Conclusion
This compound is a readily accessible and versatile building block in organic synthesis. Its primary application lies in its ability to undergo intramolecular cyclization to form valuable heterocyclic scaffolds, such as quinazolinones. While specific biological data for the parent molecule is limited, its potential as a starting material for the synthesis of diverse compound libraries makes it a molecule of interest for researchers in medicinal chemistry and drug development. The provided protocols and data for analogous compounds offer a solid foundation for its use in synthetic applications. Further exploration of the reactivity and biological activity of its derivatives is warranted to fully realize its potential.
References
Application Notes and Protocols for 2-(octylsulphanyl)benzoic acid as a Selective Ionophore
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(octylsulphanyl)benzoic acid as a selective ionophore, with a primary focus on its application in the selective transport of lead(II) ions. The information is compiled from scientific literature to guide researchers in replicating and building upon existing findings.
Introduction
2-(octylsulphanyl)benzoic acid is a synthetic ionophore that has demonstrated a notable selectivity for lead(II) (Pb²⁺) ions. Its molecular structure, featuring a carboxylic acid group for proton exchange and a sulfur-containing side chain, is believed to contribute to its high affinity for soft Lewis acids like Pb²⁺. This property makes it a valuable tool for applications such as heavy metal separation, sensing, and potentially in therapeutic strategies for lead poisoning.
Quantitative Data Summary
The performance of 2-(octylsulphanyl)benzoic acid as a Pb²⁺ ionophore has been quantified in a multi-membrane hybrid system (MHS). The key performance metrics are summarized in the table below for easy comparison.
| Parameter | Value | Conditions |
| Maximum Transport Rate of Pb²⁺ | (1.09 ± 0.03) × 10⁻¹⁰ mol cm⁻² s⁻¹ | 0.15 mol dm⁻³ ionophore in 1,2-dichloroethane, constant feed pH of 5.00 ± 0.02. |
| Selectivity Coefficient (βPb/Me) | Up to 40 | Multi-cation aqueous solution containing Na⁺, K⁺, Ca²⁺, and Mg²⁺. |
Experimental Protocols
Synthesis of 2-(octylsulphanyl)benzoic acid
Materials:
-
2-chlorobenzoic acid or its sodium salt
-
Sodium octylthiolate (can be prepared from 1-octanethiol and a strong base like sodium hydride or sodium methoxide)
-
Anhydrous polar aprotic solvent (e.g., N-methylpyrrolidinone (NMP) or dimethylformamide (DMF))
-
Acid for workup (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sodium salt of 2-chlorobenzoic acid in the anhydrous polar aprotic solvent.
-
Add sodium octylthiolate to the solution.
-
Heat the reaction mixture to a temperature between 80-120°C and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) to precipitate the product.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield 2-(octylsulphanyl)benzoic acid as a white solid.
Preparation of the Liquid Membrane
The liquid membrane consists of a solution of 2-(octylsulphanyl)benzoic acid in an organic solvent.
Materials:
-
2-(octylsulphanyl)benzoic acid
-
1,2-dichloroethane (extra pure)
Procedure:
-
Accurately weigh the required amount of 2-(octylsulphanyl)benzoic acid.
-
Dissolve the weighed ionophore in a known volume of 1,2-dichloroethane to achieve the desired concentration (e.g., 0.15 mol dm⁻³).[1]
-
Stir the solution until the ionophore is completely dissolved.
Lead(II) Transport Studies using a Multi-Membrane Hybrid System (MHS)
These studies are performed to evaluate the efficiency and selectivity of the ionophore in transporting Pb²⁺ ions across a liquid membrane.
Apparatus:
-
Multi-Membrane Hybrid System (MHS) consisting of a feed compartment, a stripping compartment, and a central compartment for the flowing liquid membrane, separated by two cation-exchange membranes (e.g., Nafion-117).[1]
-
Pumps for circulating the liquid membrane and dosing solutions.
-
pH controller and electrode.
-
Stirrers.
-
Pervaporation unit for continuous dehydration of the liquid membrane.[1]
-
Atomic Absorption Spectrometer (AAS) for ion concentration analysis.
Solutions:
-
Feed Solution: An aqueous solution containing Pb(NO₃)₂ and nitrates of other interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) at known concentrations. The pH of the feed solution can be maintained at a constant value (e.g., 5.00 ± 0.02) using a pH controller that doses a base solution (e.g., 0.5 M NaOH).[1]
-
Stripping Solution: An acidic aqueous solution (e.g., dilute HNO₃) to receive the transported Pb²⁺ ions.
-
Flowing Liquid Membrane (FLM): The prepared solution of 2-(octylsulphanyl)benzoic acid in 1,2-dichloroethane.
Procedure:
-
Assemble the MHS as per the manufacturer's instructions, with the cation-exchange membranes separating the compartments.
-
Fill the feed and stripping compartments with their respective solutions.
-
Start the circulation of the flowing liquid membrane through the central compartment.
-
Initiate stirring in the feed and stripping compartments to ensure proper mixing.
-
If applicable, start the pervaporation unit to continuously remove water from the liquid membrane.
-
Maintain the desired pH in the feed solution using the pH controller.
-
Periodically take samples from the feed and stripping solutions.
-
Analyze the concentration of Pb²⁺ and other cations in the samples using Atomic Absorption Spectroscopy.
-
Calculate the transport flux and selectivity coefficients based on the change in ion concentrations over time.
Visualizations
Synthesis Pathway
Caption: Generalized synthesis of 2-(octylsulphanyl)benzoic acid.
Experimental Workflow for Lead(II) Transport
Caption: Workflow for Pb²⁺ transport studies using MHS.
Ion Transport Mechanism
References
Application Notes and Protocols for High-Throughput Screening of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid and its derivatives represent a versatile class of small molecules with a wide range of biological activities, making them attractive scaffolds in drug discovery. High-throughput screening (HTS) plays a pivotal role in identifying promising lead compounds from large chemical libraries. This document provides detailed application notes and experimental protocols for conducting HTS assays to identify and characterize bioactive benzoic acid derivatives. The focus is on robust and scalable methods suitable for academic and industrial research environments.
Featured Applications
This document details HTS assays for several important classes of drug targets where benzoic acid derivatives have shown inhibitory or modulatory activity:
-
Enzyme Inhibition Assays:
-
Phosphatases (e.g., Slingshot Homolog 1 - SSH1): Key regulators of cytoskeleton dynamics, implicated in cancer cell migration.[1]
-
Sirtuins (e.g., SIRT5): NAD+-dependent deacylases involved in metabolic regulation and cancer.
-
Trans-sialidases: Virulence factors in pathogens like Trypanosoma cruzi, the causative agent of Chagas disease.
-
Proteases: Involved in a wide range of physiological processes, including viral replication.[2]
-
Kinases: Central players in signal transduction, frequently dysregulated in cancer.
-
-
Cell-Based Assays:
-
G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, targeted by a significant portion of approved drugs.
-
Data Presentation: Quantitative Analysis of Benzoic Acid Derivatives
The following tables summarize quantitative data from various HTS assays performed on benzoic acid derivatives, providing a comparative overview of their potency and selectivity.
Table 1: Inhibitory Activity of Benzoic Acid Derivatives against Various Enzymes
| Compound ID/Name | Target Enzyme | Assay Type | IC50 / Ki / EC50 | Reference |
| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid | Slingshot Homolog 1 (SSH1) | Phosphatase Activity Assay | Ki ≈ 4 µM | [1] |
| 2-hydroxybenzoic acid derivative (Hit 11) | SIRT5 | Trypsin-coupled fluorescence assay | Moderate Inhibition | |
| 4-tert-butylbenzoic acid | SIRT1 | Yeast-based Sir2p inhibition | Weakly selective inhibitor | |
| Tranilast | SARS-CoV-2 3CLpro | Cell-based protease assay | EC50 = 38-88 µM | [2] |
| Gallic acid alkyl esters (C12-C16) | HIV-1 Protease | Dimerization inhibition assay | Kid = 320 nM (for C14) | [3] |
| 3,4-dihydroxybenzoic acid (DHBA) | Histone Deacetylases (HDACs) | In vitro HDAC activity assay | ~70% inhibition | [1] |
| Benzoic acid | Polyphenol Oxidase (PPO) | Enzymatic browning assay | IC50 = 1.425 mmol L⁻¹ |
Table 2: Modulatory Activity of Benzoic Acid Derivatives on GPCRs
| Compound Class | Target GPCR | Assay Type | Observed Effect | Reference |
| 5-acetamido-2-hydroxy benzoic acid derivatives | General GPCRs | In silico prediction | Predicted moderate activity | [4] |
| Small molecule library containing benzoic acid scaffolds | Orphan GPCRs | Pharmacochaperone-based trafficking assay | Identification of agonists and antagonists |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways targeted by benzoic acid derivatives and generalized workflows for HTS assays.
Caption: Slingshot Phosphatase (SSH1) Signaling Pathway.
Caption: SIRT5 Metabolic Signaling Pathway.
Caption: Biochemical HTS Assay Workflow.
Caption: Cell-Based HTS Assay Workflow.
Experimental Protocols
Protocol 1: Fluorescence-Based Enzyme Inhibition Assay (General Protocol)
This protocol describes a general fluorescence-based assay to screen for inhibitors of a target enzyme using a fluorogenic substrate.
Materials:
-
Purified target enzyme
-
Fluorogenic substrate specific for the target enzyme
-
Assay buffer (optimized for enzyme activity)
-
Benzoic acid derivative library (typically in DMSO)
-
Positive control inhibitor
-
Negative control (DMSO)
-
384-well, black, flat-bottom microplates
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of each benzoic acid derivative from the library plate to the assay plate.
-
Include wells with the positive control inhibitor and DMSO for negative controls.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a solution of the target enzyme in assay buffer at a 2X final concentration.
-
Dispense the enzyme solution into all wells of the assay plate containing the compounds.
-
Briefly centrifuge the plates to ensure mixing.
-
-
Pre-incubation:
-
Incubate the plates at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of the fluorogenic substrate in assay buffer at a 2X final concentration.
-
Dispense the substrate solution into all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity over time (kinetic read) or at a single endpoint after a specific incubation period.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
-
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
This protocol details a thermal shift assay (Differential Scanning Fluorimetry) to identify benzoic acid derivatives that bind to and stabilize a target protein.
Materials:
-
Purified target protein (at a concentration of 1-5 mg/mL)
-
SYPRO Orange dye (5000X stock in DMSO)
-
Assay buffer (optimized for protein stability)
-
Benzoic acid derivative library (in DMSO)
-
DMSO (negative control)
-
Known ligand (positive control, if available)
-
96- or 384-well PCR plates
-
Real-time PCR instrument with a thermal melt curve module
-
Optical sealing film for PCR plates
Procedure:
-
Master Mix Preparation:
-
In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. A final protein concentration of 2-5 µM and a final dye concentration of 5X are common starting points.
-
-
Compound and Master Mix Dispensing:
-
Dispense a small volume (e.g., 1 µL) of each benzoic acid derivative (typically at 10 mM in DMSO) into the wells of the PCR plate. Include wells with DMSO as a negative control.
-
Dispense the master mix into each well to achieve the final desired volume (e.g., 20 µL).
-
-
Plate Sealing and Centrifugation:
-
Seal the PCR plate securely with an optical sealing film.
-
Briefly centrifuge the plate to collect the contents at the bottom of the wells.
-
-
Thermal Denaturation and Fluorescence Reading:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature gradient from 25 °C to 95 °C, with a ramp rate of approximately 1 °C/minute.
-
Set the instrument to collect fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Analyze the resulting melt curves to determine the melting temperature (Tm) for each well. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve.
-
Calculate the change in melting temperature (ΔTm) for each compound-treated well relative to the DMSO control (ΔTm = Tm_compound - Tm_DMSO).
-
A significant positive ΔTm indicates that the compound binds to and stabilizes the protein.
-
Protocol 3: Cell-Based GPCR Reporter Assay (e.g., Luciferase)
This protocol describes a cell-based reporter gene assay to screen for agonists or antagonists of a specific GPCR.
Materials:
-
HEK293 cells (or other suitable host cells) stably or transiently expressing the GPCR of interest and a reporter construct (e.g., CRE-luciferase).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Benzoic acid derivative library (in DMSO).
-
Known agonist and antagonist for the GPCR (positive controls).
-
DMSO (negative control).
-
White, opaque, 384-well cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
Luminometer plate reader.
Procedure:
-
Cell Plating:
-
Harvest and resuspend the reporter cells in culture medium.
-
Seed the cells into the 384-well plates at an optimized density and allow them to attach overnight.
-
-
Compound Addition:
-
For agonist screening: Add the benzoic acid derivatives directly to the cells.
-
For antagonist screening: First, add the benzoic acid derivatives to the cells and pre-incubate for a defined period (e.g., 15-30 minutes). Then, add a known agonist at a concentration that gives a submaximal response (e.g., EC80).
-
-
Incubation:
-
Incubate the plates at 37 °C in a CO2 incubator for a period sufficient to allow for reporter gene expression (typically 3-6 hours).
-
-
Signal Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well. This reagent typically lyses the cells and provides the substrate for the luciferase reaction.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
For agonist screening: Normalize the data to the negative (DMSO) and positive (known agonist) controls to determine the percent activation for each compound.
-
For antagonist screening: Normalize the data to determine the percent inhibition of the agonist-induced signal.
-
Identify hits based on predefined activity or inhibition thresholds.
-
Perform dose-response experiments to determine the EC50 (for agonists) or IC50 (for antagonists) of the hit compounds.
-
References
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl hydroxybenzoic acid derivatives that inhibit HIV-1 protease dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
Application Notes and Protocols for Measuring Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for measuring the inhibition of tubulin polymerization, a critical process in cell division and a key target for anticancer drug development. The protocols described herein are based on established in vitro biochemical assays that monitor the assembly of microtubules from purified tubulin.
Introduction to Tubulin Polymerization Assays
Tubulin, a heterodimeric protein composed of α- and β-tubulin subunits, polymerizes in the presence of guanosine triphosphate (GTP) to form microtubules, a major component of the cytoskeleton.[1] Microtubules are highly dynamic structures, undergoing phases of assembly (polymerization) and disassembly (depolymerization), which are essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.[2]
The inhibition of tubulin polymerization is a key mechanism of action for many successful anticancer drugs, such as the vinca alkaloids (e.g., vinblastine) and colchicine, which destabilize microtubules. Conversely, taxanes (e.g., paclitaxel) act by stabilizing microtubules and preventing their disassembly. Assays that measure the rate and extent of tubulin polymerization are therefore invaluable tools for the discovery and characterization of new antimitotic agents.[3]
The most common in vitro methods to monitor tubulin polymerization are absorbance-based and fluorescence-based assays. Both methods typically follow a sigmoidal reaction curve with three distinct phases: nucleation, growth, and a steady-state equilibrium.[4][5]
Absorbance-Based Tubulin Polymerization Assay
This method relies on the principle that the formation of microtubules from tubulin dimers causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.[6] The change in absorbance over time is directly proportional to the mass of the microtubule polymer.[4]
Experimental Protocol: Absorbance-Based Assay
Materials:
-
Lyophilized tubulin protein (>99% pure)[6]
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[4]
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (potential inhibitors)
-
Positive control (e.g., Nocodazole)[6]
-
Negative control (DMSO or buffer)
-
96-well, half-area microplate[7]
-
Temperature-controlled microplate reader capable of kinetic reads at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.[4]
-
Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.[4] Keep this buffer on ice.
-
Prepare serial dilutions of the test compounds and controls in polymerization buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid artifacts.
-
-
Assay Setup:
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[4]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Determine the maximum velocity (Vmax) of polymerization from the slope of the linear (growth) phase of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Fluorescence-Based Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[8] This method is generally more sensitive than the absorbance-based assay, requiring less tubulin and offering a better signal-to-noise ratio.[9]
Experimental Protocol: Fluorescence-Based Assay
Materials:
-
Lyophilized tubulin protein (>99% pure)[10]
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[10]
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)[10]
-
Test compounds (potential inhibitors)
-
Positive control (e.g., Vinblastine)[5]
-
Negative control (DMSO or buffer)
-
Black, 96-well microplate[10]
-
Fluorescence microplate reader with excitation at ~355-360 nm and emission at ~420-460 nm[10][11]
Procedure:
-
Preparation of Reagents:
-
Assay Setup:
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (Ex: 355-360 nm, Em: 420-460 nm) every 90 seconds for 60 minutes at 37°C.[10]
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
Normalize the curves and calculate the percentage of inhibition at a specific time point (e.g., 25 minutes) relative to the vehicle control.[10]
-
Determine the IC50 value for each test compound.
-
Data Presentation
The quantitative data obtained from these assays can be summarized in tables for easy comparison of the inhibitory effects of different compounds.
Table 1: Effect of Known Inhibitors on Tubulin Polymerization (Absorbance Assay)
| Compound | Concentration (µM) | Vmax (mOD/min) | % Inhibition | IC50 (µM) |
| Control (DMSO) | - | 17.0 | 0 | - |
| Nocodazole | 10 | 3.1 | 81.8 | ~2.5 |
| Paclitaxel | 10 | 68.0 | -300 (Enhancement) | - |
Data are representative and compiled from typical results presented in assay kits.[4][6]
Table 2: Effect of Known Inhibitors on Tubulin Polymerization (Fluorescence Assay)
| Compound | Concentration (µM) | Fluorescence at 25 min (RFU) | % Inhibition | IC50 (µM) |
| Control (DMSO) | - | 8500 | 0 | - |
| Vinblastine | 3 | 1500 | 82.4 | ~1.0 |
| Paclitaxel | 3 | 12000 | -41.2 (Enhancement) | - |
Data are representative and based on typical outcomes from fluorescence-based assays.[3][5]
Visualization of Experimental Workflow and Tubulin Polymerization
The following diagrams illustrate the experimental workflow and the process of tubulin polymerization.
Caption: Experimental workflow for tubulin polymerization inhibition assays.
Caption: Simplified diagram of tubulin polymerization and inhibitor action.
References
- 1. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]
- 2. bosterbio.com [bosterbio.com]
- 3. maxanim.com [maxanim.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 6. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 11. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for Determining IC50 Values of Benzoic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the half-maximal inhibitory concentration (IC50) of benzoic acid and its derivatives. The protocols cover both cell-based and enzyme-based assays, which are crucial for evaluating the cytotoxic and enzyme-inhibiting potential of these compounds in drug discovery and development.
Data Presentation
The following tables summarize the IC50 values of various benzoic acid derivatives determined by different in vitro assays. This data is essential for comparing the potency of compounds and understanding their structure-activity relationships.
Table 1: IC50 Values of Benzoic Acid Derivatives in Cell-Based Assays
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical Cancer) | MTT | 17.84 | [1] |
| Substituted thiocyanate benzoic acid derivative 8 | MCF-7 (Breast Cancer) | MTT | 100 | [1] |
| Substituted thiocyanate benzoic acid derivative 9 | MCF-7 (Breast Cancer) | MTT | 100 | [1] |
| Phenyl-thiazolyl-benzoic acid derivative | NB4 (Acute Promyelocytic Leukemia) | Cellular Toxicity | 0.001–1 | [1] |
| Phenyl-thiazolyl-benzoic acid derivative | HL-60 (Acute Promyelocytic Leukemia) | Cellular Toxicity | 0.001–1 | [1] |
Table 2: IC50 Values of Benzoic Acid Derivatives in Enzyme Inhibition Assays
| Compound | Enzyme | IC50 | Reference |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | [2] |
| 4-methylbenzoic acid | α-Amylase | 52.35 ± 3.31 mM | [2] |
| 2,5-dihydroxybenzoic acid | α-Amylase | 0.298 mM | [2] |
| Gallic acid | α-Amylase | 1.25 mM | [2] |
| Vanillic acid | α-Amylase | 27.89 mM | [2] |
| 2-amino benzoic acid | Tyrosinase (monophenolase) | 5.15 µM | [3] |
| 4-amino benzoic acid | Tyrosinase (monophenolase) | 3.8 µM | [3] |
| Nicotinic acid | Tyrosinase (monophenolase) | 3.41 mM | [3] |
| Picolinic acid | Tyrosinase (monophenolase) | 3.55 mM | [3] |
| 2-amino benzoic acid | Tyrosinase (diphenolase) | 4.72 µM | [3] |
| 4-amino benzoic acid | Tyrosinase (diphenolase) | 20 µM | [3] |
| N-(2-Hydroxy-ethyl)-3,5-dinitro-benzamide | Tyrosinase | 1.09 µM | [4] |
| Salicylic acid | Acetylcholinesterase | 6.07 µmol/µmol AChE | [5] |
| 4-hydroxybenzoic acid | Acetylcholinesterase | - | [5] |
| Methyl syringate | Acetylcholinesterase | 5.50 µmol/µmol AChE | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in determining IC50 values.
Cell Viability and Cytotoxicity Assays
Cell-based assays are fundamental in drug discovery for assessing the cytotoxic effects of compounds.[2] These assays measure cellular health through various indicators like metabolic activity and membrane integrity.[2]
The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the benzoic acid compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6] Include a solvent control (e.g., DMSO).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 10 minutes at a low speed and measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the solvent control and plot a dose-response curve to determine the IC50 value.[6]
The SRB assay is a colorimetric method that measures cell density by staining total cellular protein with sulforhodamine B.[7] This assay is widely used for cytotoxicity screening.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment: Expose cells to a range of concentrations of the benzoic acid derivative for 48 hours.[4]
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[4]
-
Washing: Wash the plates five times with tap water and allow them to air dry.[9]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4][7]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7]
-
Solubilization: Air dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the absorbance at 510 nm or 540 nm using a microplate reader.[7]
-
IC50 Calculation: Determine the percentage of cell growth inhibition and plot a dose-response curve to calculate the IC50.
Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for understanding the mechanism of action of benzoic acid compounds that target specific enzymes.
This assay measures the ability of a compound to inhibit α-amylase, an enzyme involved in carbohydrate digestion.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the starch solution (substrate) in a buffer (e.g., Tris-HCl, pH 6.9).[10]
-
Pre-incubation: Add the benzoic acid compound (inhibitor) at various concentrations to the reaction mixture. Then, add the α-amylase enzyme solution and pre-incubate for 10 minutes at 37°C.[10]
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Stopping the Reaction: After a specific incubation time, stop the reaction by adding an acidic solution (e.g., 50% acetic acid).[10]
-
Quantification: Measure the amount of reducing sugar (e.g., maltose) produced using a colorimetric method, such as the dinitrosalicylic acid (DNS) method. Read the absorbance at 540 nm.
-
IC50 Calculation: Calculate the percentage of enzyme inhibition for each inhibitor concentration and plot a dose-response curve to determine the IC50 value.[10]
This assay determines the inhibitory effect of compounds on tyrosinase, a key enzyme in melanin synthesis.[11]
Protocol:
-
Reaction Mixture: In a 96-well plate, mix the benzoic acid compound at different concentrations with mushroom tyrosinase in a phosphate buffer (pH 6.8).[12]
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 25°C.[12]
-
Reaction Initiation: Add the substrate, L-DOPA, to start the reaction.[12]
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the change in absorbance at 475 nm for 10 minutes.[12]
-
IC50 Calculation: Calculate the percentage of tyrosinase inhibition and determine the IC50 value from the dose-response curve.
This assay measures the inhibition of COX enzymes (COX-1 and COX-2), which are involved in inflammation.
Protocol:
-
Enzyme Preparation: Prepare solutions of COX-1 or COX-2 enzyme.
-
Reaction Mixture: In a suitable buffer (e.g., Tris-HCl, pH 8.0), mix the enzyme with co-factors like hematin and L-epinephrine.[13]
-
Inhibitor Addition: Add the benzoic acid derivative at various concentrations and pre-incubate at 37°C for 10 minutes.[13]
-
Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid.[13]
-
Reaction Termination: Stop the reaction after 2 minutes by adding 2.0 M HCl.[13]
-
Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using techniques like LC-MS/MS or an enzyme immunoassay (EIA).[13][14]
-
IC50 Calculation: Calculate the percent inhibition of COX activity and plot a dose-response curve to determine the IC50.[13]
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the action of benzoic acid compounds.
Caption: Workflow for determining IC50 using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. biomedscidirect.com [biomedscidirect.com]
- 4. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. rsc.org [rsc.org]
- 10. In vitro α-amylase inhibitory assay [protocols.io]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
Application Note and Protocol: In Vitro HDAC Enzyme Inhibitory Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] Aberrant HDAC activity has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4] Consequently, HDACs have emerged as significant therapeutic targets, and the screening for potent and selective HDAC inhibitors is a key focus in drug discovery.[5][6][7]
This document provides a detailed protocol for conducting an in vitro HDAC enzyme inhibitory activity assay, a fundamental tool for identifying and characterizing novel HDAC inhibitors. The described method is a fluorometric assay, widely chosen for its high sensitivity, simplicity, and suitability for high-throughput screening (HTS).[8][9][10] The principle of this assay involves the enzymatic deacetylation of a fluorogenic substrate by an HDAC enzyme. Subsequent development releases a fluorophore, and the resulting fluorescence intensity is directly proportional to the HDAC activity.[7][9][11]
Assay Principle
The fluorometric in vitro HDAC inhibitory activity assay is typically a two-step enzymatic reaction.[11]
-
HDAC Reaction: A source of HDAC enzyme (either purified recombinant protein or a nuclear extract) is incubated with a synthetic substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of active HDACs, the acetyl group is removed from the substrate.
-
Developer Reaction: A developer solution, often containing a protease-like trypsin, is added to the reaction.[4][12] This developer specifically cleaves the deacetylated substrate, releasing the fluorophore. The fluorescence of the liberated molecule is then measured using a fluorescence plate reader. The intensity of the fluorescence signal is directly proportional to the amount of deacetylated substrate, and thus to the HDAC activity. Potential inhibitors are screened for their ability to reduce this fluorescence signal.
Materials and Reagents
-
HDAC Enzyme: Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) or HeLa nuclear extract as a source of mixed HDAC activity.[8][13][14]
-
HDAC Substrate: Fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.[4][12]
-
Assay Buffer: Typically contains Tris-HCl, NaCl, KCl, and MgCl2 at a physiological pH.[6][15]
-
HDAC Inhibitor (Control): Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) as a potent, pan-HDAC inhibitor.[3][7][13][14]
-
Developer Solution: Contains a protease (e.g., trypsin) to cleave the deacetylated substrate.[4][15]
-
96-well or 384-well black microplates: For fluorescence measurements to minimize light scatter and background.
-
Fluorescence microplate reader: Capable of excitation at 350-380 nm and emission at 440-465 nm.[8][13]
-
Standard for Quantification (Optional): Deacetylated substrate to generate a standard curve for quantifying HDAC activity.[8][16]
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific HDAC enzyme, substrate, and inhibitor being tested.
1. Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions or as required for the specific HDAC enzyme.
-
HDAC Enzyme Dilution: Dilute the HDAC enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.
-
Substrate Solution: Prepare the HDAC substrate solution by diluting the stock in assay buffer to the final desired concentration.
-
Inhibitor Dilutions: Prepare a serial dilution of the test compounds and the control inhibitor (e.g., TSA) in the assay buffer. A common starting range for test compounds is 1 nM to 100 µM.
-
Developer Solution: Prepare the developer solution as per the manufacturer's protocol, which may include the addition of a stop reagent like TSA to quench the HDAC reaction.[13]
2. Assay Procedure:
-
Plate Setup: In a 96-well black microplate, set up the following wells in triplicate:
-
Blank (No Enzyme): 85 µl Assay Buffer.
-
Positive Control (Maximal Activity): 85 µl of diluted HDAC enzyme solution.
-
Negative Control (Maximal Inhibition): 83 µl of diluted HDAC enzyme solution + 2 µl of a high concentration of TSA.[8][14]
-
Test Compound Wells: 83 µl of diluted HDAC enzyme solution + 2 µl of each dilution of the test compound.
-
-
Pre-incubation (Optional but Recommended): Add 10 µl of the diluted test compounds or control inhibitor to the respective wells. Incubate the plate at 37°C for 5-10 minutes to allow the inhibitors to interact with the enzyme. For slow-binding inhibitors, a longer pre-incubation time (e.g., 30-120 minutes) may be necessary to reach equilibrium.[17][18]
-
Initiate HDAC Reaction: Add 5 µl of the HDAC substrate solution to all wells to start the reaction.[8][16] Mix gently by shaking the plate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[8][13][16] The incubation time should be optimized to ensure the reaction is in the linear phase.
-
Stop Reaction and Develop Signal: Add 10 µl of the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.[8][16]
-
Final Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the developer reaction to proceed to completion.[13][14]
-
Fluorescence Measurement: Read the fluorescence in a microplate reader with excitation at ~360 nm and emission at ~460 nm.[8][13]
Data Presentation and Analysis
The inhibitory activity of the test compounds is determined by calculating the percentage of HDAC activity remaining in the presence of the compound compared to the positive control (enzyme activity without inhibitor).
Percentage of Inhibition Calculation:
% Inhibition = [ 1 - ( (FluorescenceInhibitor - FluorescenceBlank) / (FluorescencePositive Control - FluorescenceBlank) ) ] * 100
IC50 Determination:
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the HDAC activity by 50%. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[19]
Quantitative Data Summary:
The results of the HDAC inhibitory assay can be summarized in a table for clear comparison of the potency of different compounds.
| Compound ID | IC50 (nM) for HDAC1 | IC50 (nM) for HDAC2 | IC50 (nM) for HDAC3 | Selectivity vs HDAC1 |
| Compound A | 15.2 ± 1.8 | 25.6 ± 2.5 | 150.3 ± 12.1 | 1x |
| Compound B | 5.8 ± 0.7 | 10.1 ± 1.2 | 250.5 ± 20.4 | 1x |
| Compound C | 120.4 ± 15.3 | 150.2 ± 18.9 | 10.5 ± 1.1 | 11.5x (for HDAC3) |
| TSA (Control) | 2.1 ± 0.3 | 2.5 ± 0.4 | 3.0 ± 0.5 | Pan-inhibitor |
Data are representative and presented as mean ± standard deviation from at least three independent experiments.
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of HDAC inhibition leading to gene activation.
Experimental Workflow for In Vitro HDAC Inhibitory Assay
Caption: Workflow of the in vitro HDAC inhibitory activity assay.
Conclusion
The in vitro HDAC enzyme inhibitory activity assay is a robust and sensitive method for the primary screening and characterization of potential HDAC inhibitors.[20] Its adaptability to a high-throughput format makes it an invaluable tool in the early stages of drug discovery. Careful optimization of assay conditions, including enzyme concentration and incubation times, is crucial for obtaining reliable and reproducible data. The protocol and guidelines presented here offer a solid foundation for researchers to establish and execute this essential assay in their laboratories.
References
- 1. chumontreal.qc.ca [chumontreal.qc.ca]
- 2. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epigentek.com [epigentek.com]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. content.abcam.com [content.abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. selectscience.net [selectscience.net]
Application Notes and Protocols: Recrystallization of Benzoic Acid
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures. Benzoic acid, a colorless crystalline solid, is an ideal compound for demonstrating this technique due to its significant increase in solubility in water at higher temperatures.[1][2] These application notes provide a detailed protocol for the purification of benzoic acid by recrystallization from water, along with relevant solubility data and a procedural workflow.
Principle of Recrystallization
The principle of recrystallization is based on the fact that the solubility of most solids in a solvent increases with temperature. In this procedure, an impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. Any insoluble impurities can be removed by hot filtration. As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the cold solvent and are removed during the final filtration step.[3][4]
Data Presentation
The selection of an appropriate solvent is crucial for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at an elevated temperature.[5][6] The following tables summarize the solubility of benzoic acid in various solvents.
Table 1: Solubility of Benzoic Acid in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 0.17[1] |
| 18 | 0.27[1] |
| 25 | 0.34[1] |
| 40 | 0.55[1] |
| 75 | 2.15[1] |
| 100 | 5.63[1] |
Table 2: Solubility of Benzoic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Acetone | 20 | 54.2[1] |
| Ethanol | -18 | 25.4[1] |
| 15 | 47.1[1] | |
| 23 | 55.9[1] | |
| Methanol | -18 | 30.0[1] |
| 23 | 71.5[1] |
Experimental Protocol
This protocol details the steps for the recrystallization of approximately 1.0 gram of impure benzoic acid using water as the solvent.
Materials and Equipment:
-
Impure benzoic acid (approx. 1.0 g)
-
Distilled water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate
-
Graduated cylinder
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Melting point apparatus
Procedure:
-
Dissolution:
-
Weigh approximately 1.0 g of impure benzoic acid and transfer it to a 125 mL Erlenmeyer flask.[5]
-
Add approximately 20 mL of distilled water to the flask.[5]
-
Heat the mixture on a hot plate and bring it to a gentle boil while stirring.[5]
-
Continue to add small portions of hot distilled water until the benzoic acid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.[7]
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a small amount of hot water.
-
Place a fluted filter paper in the funnel and quickly pour the hot benzoic acid solution through it to remove the insoluble impurities.[7]
-
-
Cooling and Crystallization:
-
Remove the flask containing the clear benzoic acid solution from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8][9]
-
Once the flask has reached room temperature, place it in an ice bath for approximately 15-20 minutes to maximize the crystallization of benzoic acid.[8]
-
-
Crystal Collection:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold distilled water.
-
Turn on the vacuum and pour the cold slurry of benzoic acid crystals into the Buchner funnel.[5]
-
Use a small amount of ice-cold water to rinse any remaining crystals from the Erlenmeyer flask into the funnel.[8]
-
Wash the crystals in the funnel with a small portion of ice-cold water to remove any soluble impurities adhering to the crystal surfaces.[8]
-
-
Drying:
-
Analysis:
Mandatory Visualization
The following diagram illustrates the experimental workflow for the recrystallization of benzoic acid.
Caption: Experimental workflow for benzoic acid recrystallization.
References
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. Is benzoic acid solubility in water?_Chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. elearning.centre-univ-mila.dz [elearning.centre-univ-mila.dz]
- 5. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 6. solubility - Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. Benzoic acid - American Chemical Society [acs.org]
Application Notes: Development of Prostaglandin E2 Receptor 4 (EP4) Antagonists
The Prostaglandin E2 (PGE2) receptor EP4 subtype is a G-protein coupled receptor that has emerged as a significant therapeutic target in oncology and inflammatory diseases.[1][2] Overexpression of the cyclooxygenase-2 (COX-2) enzyme in various malignancies leads to elevated production of its downstream product, PGE2.[3][4] PGE2, in turn, interacts with its receptors, primarily EP4, to promote cell proliferation, migration, invasion, and metastasis.[3][5] Furthermore, PGE2-EP4 signaling within the tumor microenvironment exerts potent immunosuppressive effects, hindering the anti-tumor activity of immune cells like natural killer (NK) cells and T cells.[6][7]
Consequently, the development of selective EP4 antagonists represents a promising therapeutic strategy.[2][8] These antagonists work by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting its downstream signaling cascades.[1] This blockade can directly impede cancer cell growth and metastasis and, importantly, can modulate the tumor microenvironment to restore anti-tumor immunity.[5][7] Due to these dual functions, EP4 antagonists are being actively investigated as monotherapies and in combination with immune checkpoint inhibitors and chemotherapy.[2][5]
Key Applications:
-
Oncology: EP4 antagonists are being developed for various solid tumors, including colorectal, breast, lung, and pancreatic cancers, where the COX-2/PGE2/EP4 axis is often upregulated.[3][5][9] They aim to inhibit tumor growth, prevent metastasis, and overcome resistance to immunotherapy.[10][11][12]
-
Inflammatory Diseases: The pro-inflammatory roles of PGE2 make EP4 a target for conditions like rheumatoid arthritis and inflammatory bowel disease.[1][13] Antagonists can reduce inflammation and alleviate associated pain.[1][13]
-
Immuno-oncology: By mitigating PGE2-mediated immunosuppression, EP4 antagonists can enhance the efficacy of immunotherapies, such as PD-1 blockade, in tumors that are otherwise non-responsive.[10][11]
Signaling Pathways and Experimental Workflow
The development of EP4 antagonists follows a structured pipeline, beginning with the characterization of signaling pathways and progressing through a series of in vitro and in vivo screening assays to identify and validate lead compounds.
Caption: Figure 1: EP4 Receptor Signaling Pathways.
Caption: Figure 2: General Workflow for EP4 Antagonist Development.
Quantitative Data Summary
The efficacy and selectivity of novel EP4 antagonists are critical parameters evaluated during development. The following tables summarize key preclinical and clinical data for representative compounds.
Table 1: Preclinical Activity of Selected EP4 Antagonists
| Compound | Assay Type | Target/Cell Line | IC50 | Selectivity | Source |
| L001 | CRE Luciferase Assay | HEK293 | 7.29 ± 0.64 nM | >600-fold vs. EP1, EP2, EP3 | [14] |
| Calcium Flux Assay | Human EP4 | 1.47 ± 0.02 nM | >600-fold vs. EP1, EP2, EP3 | [14] | |
| E7046 | cAMP Functional Assay | HEK293-hEP4 | 10.19 nM | Selective for EP4 | [5] |
| Compound 36 | cAMP Functional Assay | HEK293-hEP4 | 4.3 nM | >2300-fold vs. EP1, EP2, EP3 | [5] |
| ONO-AE3-208 | Radioligand Binding | Mouse EP4 | Ki = 1.3 nM | ~23-fold vs. EP3 | [12] |
Table 2: Summary of Clinical Trial Data for EP4 Antagonists
| Compound | Phase | Cancer Type | Key Findings | Source |
| Vorbipiprant | Ib/IIa | Microsatellite-Stable Colorectal Cancer (mCRC) | Combined with Balstilimab (anti-PD-1). Disease Control Rate (DCR) of 50%. Overall Response Rate (ORR) of 11%. | [10] |
| E7046 | I | Advanced Solid Tumors | Monotherapy. Manageable safety profile. Best response of stable disease in 23% of patients. Recommended Phase 2 dose ≤500 mg. | [15] |
| ONO-4578 | I | Advanced Solid Tumors | Monotherapy and combined with Nivolumab. Well tolerated. One partial response (combination therapy) and nine patients with stable disease. | [16] |
| HTL0039732 | I | Advanced Solid Tumors | Combined with Atezolizumab. Two confirmed partial responses. Phase 2a trial initiated. | [11] |
Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation of EP4 antagonists. Below are methodologies for key in vitro and in vivo experiments.
Protocol 1: In Vitro cAMP Accumulation Functional Assay
This assay quantifies the ability of an antagonist to inhibit PGE2-induced cyclic AMP (cAMP) production in cells overexpressing the human EP4 receptor.
1. Materials and Reagents:
-
HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4).
-
Cell Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX), 100 µM final concentration.
-
Agonist: Prostaglandin E2 (PGE2).
-
Test Compounds: EP4 antagonists dissolved in DMSO.
-
cAMP Detection Kit (e.g., HTRF, ELISA, or LANCE-based).
2. Procedure:
-
Cell Culture: Culture HEK293-hEP4 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and seed them into 384-well assay plates at a density of 2,000-5,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the EP4 antagonist test compounds in DMSO, then dilute further into Assay Buffer. The final DMSO concentration in the assay should be ≤0.1%.
-
Antagonist Incubation: Remove culture medium from the plates. Add the diluted test compounds to the wells. Incubate for 20-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of PGE2 (at its EC80 concentration, predetermined) and IBMX in Assay Buffer. Add this solution to the wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP signal against the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro Cancer Cell Migration Assay (Transwell)
This assay assesses the effect of EP4 antagonists on the migratory capacity of cancer cells.
1. Materials and Reagents:
-
Cancer cell line expressing EP4 (e.g., Pan02, BxPC-3).[14]
-
Transwell inserts (e.g., 8 µm pore size).
-
Serum-free cell culture medium.
-
Medium with chemoattractant (e.g., 10% FBS or PGE2).
-
Test Compounds: EP4 antagonists.
-
Crystal Violet staining solution.
2. Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing the chemoattractant to the lower chamber.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing the desired concentrations of the EP4 antagonist or vehicle control (DMSO). Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours (duration depends on the cell line's migration rate) at 37°C, 5% CO2.
-
Fixation and Staining:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
-
Imaging and Quantification:
-
Gently wash the inserts with water and allow them to air dry.
-
Image the migrated cells using a microscope.
-
Quantify migration by counting cells in several random fields per insert or by eluting the stain (e.g., with 10% acetic acid) and measuring the absorbance.
-
-
Data Analysis: Compare the number of migrated cells in antagonist-treated wells to the vehicle control.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol describes a subcutaneous tumor model to evaluate the in vivo efficacy of an EP4 antagonist.[5][12]
1. Materials and Reagents:
-
Immunocompromised mice (e.g., BALB/c nude or NSG).
-
Cancer cell line (e.g., CT-26 colon carcinoma).[5]
-
Matrigel or PBS for cell suspension.
-
Test Compound: EP4 antagonist formulated for oral gavage or administration in drinking water.[12]
-
Vehicle control.
-
Calipers for tumor measurement.
2. Procedure:
-
Cell Preparation: Culture CT-26 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Treatment Administration:
-
Begin daily treatment with the EP4 antagonist or vehicle control. For example, administer the compound by oral gavage at a dose of 10-100 mg/kg.[7] Alternatively, provide the compound in the drinking water.[12]
-
Record the body weight of each mouse 2-3 times per week as a measure of general health and toxicity.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Endpoint: Continue the experiment for a predefined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
Caption: Figure 3: Mechanism of EP4 Antagonism in the Tumor Microenvironment.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostanoid receptor antagonists: development strategies and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Nxera Pharma Advances Novel EP4 Antagonist HTL0039732 to Phase 2a Trial for Advanced Solid Tumors [trial.medpath.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. First-in-human study of ONO-4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing C-H Functionalization of Benzoic Acids
Welcome to the technical support center for the C-H functionalization of benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the C-H functionalization of benzoic acids, offering potential causes and solutions in a question-and-answer format.
Question: Why is my C-H functionalization reaction showing low or no conversion?
Answer: Low or no conversion in C-H functionalization of benzoic acids can stem from several factors. A primary consideration is the efficacy of the catalytic system. The choice of catalyst, ligand, and solvent is crucial for activating the otherwise inert C-H bond. For instance, in palladium-catalyzed ortho-C-H arylation of electron-deficient benzoic acids, an Ac-Ile-OH-supported Pd catalyst has been shown to be effective at ambient temperatures.[1]
Another critical parameter is the reaction solvent. Hexafluoroisopropanol (HFIP) has been identified as a key solvent for promoting the C-H arylation of electron-deficient benzoic acids due to its ability to facilitate the C-H activation process.[1][2][3] If you are using other solvents like DMF, AcOH, or H₂O, you might observe significantly lower yields.[1]
Furthermore, ensure that all reagents are pure and dry, as trace impurities can poison the catalyst. The reaction atmosphere is also important; many of these reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation. For reactions involving an oxidative coupling, the choice and amount of the oxidant are critical. For example, in some Pd-catalyzed olefinations, molecular oxygen is used as the terminal oxidant in conjunction with a co-oxidant like Cu(OAc)₂.[4][5] The absence or insufficient amount of the co-oxidant can halt the reaction.[5][6]
Question: How can I improve the regioselectivity of my reaction (e.g., ortho vs. meta functionalization)?
Answer: Regioselectivity in the C-H functionalization of benzoic acids is primarily governed by the directing group and the catalytic system employed.
For ortho-functionalization , the carboxylic acid group itself can act as a directing group, facilitating the activation of the ortho-C-H bond through the formation of a palladacycle intermediate.[7] The use of specific ligands, such as mono-N-protected amino acids (MPAAs), can enhance this directing effect and improve yields for ortho-arylation.[1]
For meta-functionalization , a different strategy is required as the carboxylate group's directing effect favors the ortho position. A common approach is the use of a removable template that directs the catalyst to the meta position. For instance, a nitrile-based sulfonamide template has been successfully used for the Pd(II)-catalyzed meta-C-H olefination of benzoic acid derivatives.[4][8] This strategy is particularly important for electron-poor arenes where chelation-assisted meta-C-H activation is challenging.[4][5][6][8]
The choice of the transition metal catalyst can also influence regioselectivity. While palladium is commonly used for ortho-functionalization[2][9], cobalt[10] and ruthenium[11] catalysts have also been employed for specific transformations.
Question: My reaction is not reproducible. What are the likely causes?
Answer: Reproducibility issues often arise from subtle variations in reaction setup and reagent quality. Key factors to control include:
-
Atmosphere Control: Ensure a consistently inert atmosphere if required. Even small leaks in your apparatus can introduce oxygen and moisture, which can deactivate the catalyst.
-
Reagent Purity: The purity of the benzoic acid substrate, coupling partner, and all additives is critical. Impurities can act as catalyst poisons.
-
Solvent Quality: Use high-purity, dry solvents. The presence of water can be detrimental to many C-H activation reactions. As mentioned, for certain reactions, specialized solvents like HFIP are crucial for success.[1][2][3]
-
Precise Reagent Stoichiometry: Accurate measurement of the catalyst, ligand, base, and other additives is essential. Small deviations in catalyst loading can significantly impact reaction outcomes.
-
Temperature Control: Maintain a stable and uniform reaction temperature. Temperature fluctuations can affect reaction rates and selectivity.
A logical workflow for troubleshooting reproducibility issues is outlined in the diagram below.
Caption: Troubleshooting workflow for addressing reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the role of the carboxylic acid group in C-H functionalization?
A1: The carboxylic acid group is a versatile functional motif in C-H functionalization.[12] It can act as a native, weakly coordinating directing group, guiding the transition metal catalyst to the ortho-C-H bond.[1][13] This interaction facilitates the formation of a metallacyclic intermediate, which is a key step in the C-H activation process. Additionally, the carboxylate can be a traceless directing group, meaning it can be removed after the desired functionalization.[13] It can also serve as an additive or a steric inducer, influencing the reaction's outcome.[2]
Q2: Are there alternatives to palladium catalysts for these reactions?
A2: Yes, while palladium catalysts are widely used[2], other transition metals have been successfully employed. For example, cobalt catalysts have been used for the coupling of benzoic acids with alkynes, styrenes, and 1,3-dienes.[10] Ruthenium-based catalysts have been shown to be effective for the ortho-C-H allylation of benzoic acids.[11] Iridium catalysts have also been studied for C-H bond activation of benzoic acid.[14] The choice of metal can influence the scope of the reaction and the types of functional groups that can be introduced.
Q3: What is the importance of ligands in these catalytic systems?
A3: Ligands play a critical role in modulating the reactivity and selectivity of the metal catalyst. In many palladium-catalyzed C-H functionalizations of benzoic acids, mono-N-protected amino acids (MPAAs) are used as ligands.[1] These ligands can accelerate the C-H activation step and improve the lifetime of the catalyst.[1][2][3] The choice of ligand can also be crucial for achieving high yields and preventing side reactions. For instance, a pyridone ligand with specific substituents was found to promote the challenging Pd-catalyzed ortho-C-H fluorination of benzoic acid.[9]
Q4: Can C-H functionalization be performed on substituted benzoic acids?
A4: Yes, C-H functionalization has been successfully applied to a wide range of substituted benzoic acids. The reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic ring.[2][11] However, the electronic nature of the substituents can influence the reaction conditions required and the overall yield. For example, electron-deficient benzoic acids may require more reactive coupling partners or specific solvents like HFIP to achieve efficient C-H activation.[1]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for different types of C-H functionalization of benzoic acids, providing a quick reference for experimental setup.
Table 1: Palladium-Catalyzed meta-C-H Olefination
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂ (10 mol%) | [4] |
| Ligand | Ac-Gly-OH (60–100 mol%) | [4] |
| Oxidant | O₂ (1 atm) | [4] |
| Co-oxidant | Cu(OAc)₂ (0.2–1.0 equiv) | [4] |
| Solvent | HFIP | [4] |
| Temperature | 80–90 °C | [4] |
| Time | 24–48 h | [4] |
Table 2: Palladium-Catalyzed ortho-C-H Arylation at Ambient Temperature
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂ | [3] |
| Ligand | Ac-Ile-OH | [1][3] |
| Coupling Partner | Aryl Iodides | [1][3] |
| Solvent | HFIP | [1][2][3] |
| Temperature | Ambient | [1][3] |
Table 3: Ruthenium-Catalyzed ortho-C-H Allylation
| Parameter | Condition | Reference |
| Catalyst | [Ru(p-cymene)Cl₂]₂ | [11] |
| Base | K₃PO₄ | [11] |
| Coupling Partner | Allyl Acetates | [11] |
| Temperature | 50 °C | [11] |
Experimental Protocols
General Protocol for Palladium-Catalyzed meta-C-H Olefination of Benzoic Acid Derivatives
This protocol is based on the work by Li, G. et al. for the meta-C-H olefination using a nitrile-based sulfonamide template.[4]
-
Reaction Setup: To an oven-dried reaction vessel, add the benzoic acid derivative (0.1–0.2 mmol), the olefin (2.0 equiv), Pd(OAc)₂ (10 mol%), Ac-Gly-OH (60–100 mol%), and Cu(OAc)₂ (0.2–1.0 equiv).
-
Atmosphere: Evacuate and backfill the vessel with oxygen (1 atm).
-
Solvent Addition: Add hexafluoroisopropanol (HFIP) (1–2 mL) via syringe.
-
Reaction: Stir the mixture at 80–90 °C for 24–48 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired meta-olefinated product.
The general experimental workflow is depicted below.
Caption: Workflow for Pd-catalyzed meta-C-H olefination.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Generation of benzyne from benzoic acid using C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed <i>ortho</i>-C(sp<sup>2</sup>) −H Fluorination of Benzoic Acid [journal.ecust.edu.cn]
- 10. Cobalt-Catalyzed Coupling of Benzoic Acid C–H Bonds with Alkynes, Styrenes, and 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regiospecific ortho-C-H Allylation of Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxylic Acids as Directing Groups for C-H Bond Functionalization. | Semantic Scholar [semanticscholar.org]
- 13. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
How to induce crystallization of benzoic acid from a supersaturated solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of benzoic acid from supersaturated solutions.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of benzoic acid and provides step-by-step solutions.
| Problem ID | Issue Description | Recommended Actions |
| BA-C01 | No crystals form after the solution has cooled. | 1. Induce Nucleation: Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[1][2] 2. Seed Crystal: Introduce a small, pure crystal of benzoic acid (a "seed crystal") into the solution. This provides a template for further crystallization.[1][2] 3. Reduce Solvent Volume: If the solution is not sufficiently supersaturated, gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again.[1][2] 4. Cooling: Ensure the solution has cooled sufficiently. For water, an ice bath can be used after the solution has reached room temperature to maximize crystal yield due to the lower solubility of benzoic acid in cold water.[1][2][3] |
| BA-C02 | Oily precipitate or amorphous solid forms instead of crystals. | 1. Reheat and Cool Slowly: The formation of an oil indicates that the solute has come out of solution too quickly. Reheat the solution until the oil redissolves completely. Allow the solution to cool more slowly at room temperature before moving to an ice bath.[1][2] 2. Add More Solvent: An oil may also form if the solution is too concentrated. Add a small amount of hot solvent to the heated mixture until the oil dissolves, then cool slowly. |
| BA-C03 | Crystals are colored or appear impure. | 1. Use Decolorizing Carbon: If the crude benzoic acid has colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4] 2. Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities while the benzoic acid remains dissolved in the hot solvent.[4] 3. Recrystallize Again: If the resulting crystals are still impure, a second recrystallization may be necessary. |
| BA-C04 | Low yield of recovered crystals. | 1. Minimize Solvent: Ensure the minimum amount of hot solvent was used to dissolve the benzoic acid initially. Using excess solvent will result in a lower yield as more benzoic acid will remain dissolved in the mother liquor upon cooling.[5] 2. Sufficient Cooling: Make sure the solution is thoroughly cooled in an ice bath to minimize the solubility of benzoic acid and maximize precipitation.[1][2] 3. Efficient Filtration: Use vacuum filtration to effectively separate the crystals from the mother liquor. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing benzoic acid?
A1: Water is a common and safe solvent for the recrystallization of benzoic acid due to its significant difference in solubility at high and low temperatures.[6] Benzoic acid is highly soluble in hot water but has low solubility in cold water, which allows for good recovery of pure crystals upon cooling.[6] Organic solvents like ethanol, methanol, benzene, and acetone can also be used.[6][7]
Q2: How does temperature affect the solubility of benzoic acid in water?
A2: The solubility of benzoic acid in water increases significantly with temperature. This property is fundamental to the recrystallization process.
| Temperature (°C) | Solubility (g / 100 mL) |
| 0 | 0.17[8] |
| 20 | 0.34[3] |
| 100 | 5.63[8] |
Q3: What is the purpose of scratching the flask to induce crystallization?
A3: Scratching the inner surface of the flask with a glass rod creates microscopic imperfections on the glass. These imperfections act as nucleation sites, providing a surface where the benzoic acid molecules can begin to arrange themselves into a crystal lattice, thus initiating crystallization in a supersaturated solution.[1][2]
Q4: Can I cool the hot solution directly in an ice bath?
A4: It is not recommended to cool the hot solution directly in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oily precipitate because impurities can be trapped within the rapidly forming crystal lattice.[3] For optimal purity, allow the solution to cool slowly to room temperature first, which promotes the formation of larger, purer crystals, and then place it in an ice bath to maximize the yield.[1][2][3]
Experimental Protocols
Protocol 1: Standard Recrystallization of Benzoic Acid from Water
-
Dissolution: In an Erlenmeyer flask, add the impure benzoic acid. Add a minimal amount of deionized water. Heat the mixture on a hot plate to boiling. Stir continuously and add small portions of hot deionized water until the benzoic acid is completely dissolved.[1][2]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. Collect the hot filtrate in a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[1][2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities.[1]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visual Guides
Caption: Workflow for the recrystallization of benzoic acid.
Caption: Troubleshooting guide for inducing crystallization.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. m.youtube.com [m.youtube.com]
Overcoming common issues in the synthesis of N-substituted phthalimides
Welcome to the technical support center for the synthesis of N-substituted phthalimides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and to provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in N-substituted phthalimide synthesis can stem from several factors. Incomplete reaction is a primary cause, often due to insufficient reaction time or temperature.[1] The choice of solvent and catalyst can also significantly impact the yield. For instance, in the traditional reaction of phthalic anhydride with primary amines, glacial acetic acid is often a superior solvent to ethanol.[1] Additionally, ensuring the purity of starting materials is crucial, as impurities can interfere with the reaction. For the Gabriel synthesis, the reactivity of the alkyl halide is key; primary alkyl halides are most effective, while secondary halides often result in poor yields.[2][3]
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: A common side reaction is the formation of the corresponding phthalamic acid, which results from the ring-opening of the phthalimide. This is particularly prevalent if water is present in the reaction mixture. Ensuring anhydrous conditions can mitigate this. In the Gabriel synthesis, over-alkylation is a potential issue if the primary amine product is not effectively removed from the reaction mixture, though the use of phthalimide is intended to prevent this.[4] When using methods involving strong acids or bases for hydrolysis, care must be taken to avoid degradation of acid- or base-sensitive functional groups on the substrate.[5]
Q3: I'm having difficulty purifying my N-substituted phthalimide product. What are some effective purification strategies?
A3: Recrystallization is a common and effective method for purifying N-substituted phthalimides.[6][7] Ethanol is a frequently used solvent for this purpose.[6][7] If recrystallization is insufficient, column chromatography on silica gel can be employed for more challenging separations.[8] Washing the crude product with a saturated solution of sodium bicarbonate can help remove acidic impurities like phthalamic acid, followed by a water wash.[7]
Q4: Can I use secondary alkyl halides in the Gabriel synthesis?
A4: The Gabriel synthesis is generally not recommended for secondary alkyl halides. The reaction proceeds via an SN2 mechanism, and the bulky phthalimide nucleophile experiences significant steric hindrance when reacting with a secondary alkyl halide, leading to very low or no yield.[2][3]
Q5: What are some alternatives to the traditional Gabriel synthesis or reaction with phthalic anhydride?
A5: The Mitsunobu reaction offers a mild alternative for synthesizing N-substituted phthalimides from alcohols.[4][9] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.[9] Other modern methods include metal-catalyzed carbonylative cyclizations and reactions using CO-free carbonyl sources to avoid the use of toxic carbon monoxide gas.[10][11]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low yields in the synthesis of N-substituted phthalimides.
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Verify Starting Materials:
-
Phthalic Anhydride/Phthalimide: Ensure it is dry and free from phthalic acid.
-
Amine/Alkyl Halide: Check for purity. For Gabriel synthesis, confirm you are using a primary alkyl halide.[2] For reactions with amines, be aware that aromatic amines can oxidize during storage.[12]
-
Potassium Phthalimide (for Gabriel): Old potassium phthalimide may have degraded. Consider preparing it fresh or using phthalimide with a base like potassium carbonate in situ.[13][14]
-
-
Review Reaction Conditions:
-
Temperature: Some reactions require elevated temperatures (e.g., 110 °C) to proceed efficiently.[1] For the Gabriel synthesis in DMF, temperatures around 90°C are common.[13]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction by TLC if possible.
-
Solvent: The choice of solvent is critical. For the Gabriel synthesis, DMF is often the solvent of choice.[5] For reactions with phthalic anhydride, glacial acetic acid can give higher yields than other solvents.[1]
-
-
Optimize the Reaction:
-
If the initial conditions fail, systematically increase the temperature or prolong the reaction time.
-
Consider adding a catalyst. For example, sulphamic acid can be used in the reaction of phthalic anhydride with amines.[6] For less reactive alkyl halides in the Gabriel synthesis, adding a catalytic amount of potassium iodide can be beneficial.[14]
-
-
Consider an Alternative Method:
Issue 2: Product Purification Challenges
This guide addresses common difficulties in isolating pure N-substituted phthalimides.
Caption: Purification workflow for N-substituted phthalimides.
Detailed Steps:
-
Initial Work-up: After the reaction, a common procedure is to pour the reaction mixture into water or onto ice to precipitate the crude product.[6]
-
Aqueous Wash: To remove acidic byproducts like phthalamic acid, wash the crude product (or an organic extract of it) with a saturated aqueous solution of sodium bicarbonate.[7]
-
Recrystallization: This is the most common purification technique. Ethanol is a frequently used solvent.[6][7] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography is a more rigorous purification method. A solvent system of ethyl acetate in hexane is a common starting point for elution.
Comparative Data on Synthetic Methods
| Method | Substrates | Reagents & Conditions | Typical Yields | Key Advantages | Common Issues |
| Direct Condensation | Phthalic Anhydride + Primary Amine | Glacial Acetic Acid, 110 °C | 28-87%[1] | Simple, readily available starting materials. | Can require high temperatures; potential for side reactions. |
| Phthalic Anhydride + Primary Amine | 10% Sulphamic Acid, Acetic Acid, 110 °C | 86-98%[6] | High yields with a catalyst. | Requires acidic conditions. | |
| Phthalic Anhydride + Amine | Microwave, 150-250 °C, 3-10 min | 52-89%[6][7] | Very fast reaction times. | Requires specialized equipment. | |
| Gabriel Synthesis | Potassium Phthalimide + Primary Alkyl Halide | DMF, 90 °C | Variable, can be high | Avoids over-alkylation of the amine.[4] | Limited to primary alkyl halides; harsh cleavage conditions may be needed.[2][5] |
| Mitsunobu Reaction | Phthalimide + Primary or Secondary Alcohol | PPh₃, DEAD or DIAD, THF, 0 °C to RT | Good to high | Mild conditions; allows for inversion of stereochemistry.[9] | Stoichiometric phosphine oxide byproduct can be difficult to remove; reagents are hazardous.[4][16] |
Key Experimental Protocols
Protocol 1: Synthesis via Direct Condensation with Phthalic Anhydride
This protocol is adapted from traditional procedures for reacting phthalic anhydride with a primary amine.[1][6]
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq.) and the primary amine (1.0 eq.) in glacial acetic acid.
-
Add a catalytic amount of sulphamic acid (10 mol%).
-
Heat the reaction mixture to 110 °C and maintain this temperature with stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water or crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Gabriel Synthesis of a Primary Amine
This protocol describes the alkylation of potassium phthalimide followed by cleavage to yield a primary amine.[5][14]
Step A: Alkylation
-
To a solution of potassium phthalimide (1.05 eq.) in anhydrous N,N-dimethylformamide (DMF), add the primary alkyl halide (1.0 eq.).
-
If the alkyl halide is a bromide or chloride, consider adding a catalytic amount of potassium iodide (0.1 eq.).[14]
-
Heat the mixture to 90 °C and stir for 2-24 hours, monitoring by TLC until the starting alkyl halide is consumed.
-
Cool the reaction mixture to room temperature and pour it into water to precipitate the N-alkylphthalimide intermediate.
-
Filter the solid, wash with water, and dry. This intermediate can be purified by recrystallization if necessary.
Step B: Hydrazinolysis (Ing-Manske Procedure)
-
Suspend the N-alkylphthalimide (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.2 eq.) to the suspension.
-
Heat the mixture to reflux for 1-3 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with dilute HCl.
-
Filter off the phthalhydrazide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure. The desired primary amine will be present as its hydrochloride salt.
Protocol 3: Mitsunobu Reaction for N-Substituted Phthalimide Synthesis
This protocol is a general procedure for the synthesis of N-substituted phthalimides from an alcohol.[9][16]
-
In a flame-dried, inert-atmosphere flask, dissolve the alcohol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.
References
- 1. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 4. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review - ProQuest [proquest.com]
- 8. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 15. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Enhancing the Selectivity of Benzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of benzoic acid derivatives in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzoic acid derivative is showing activity against multiple targets (poor selectivity). How can I improve its selectivity?
A1: Poor selectivity is a common challenge. Here are several strategies to enhance the on-target activity of your compound while minimizing off-target effects:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your benzoic acid derivative and assess the impact on activity and selectivity. Key modifications can include altering substituents on the benzene ring. For instance, the position and nature of functional groups can significantly influence selectivity. Studies have shown that for some targets, substituents at the para-position of the benzoic acid are crucial for activity.[1]
-
Rational Drug Design: Employ computational tools to guide your modifications.[2] Techniques like molecular docking can help visualize how your compound binds to the target and predict which modifications will enhance binding to the desired target while reducing affinity for off-targets.[3]
-
Target Profile Screening: Screen your compound against a panel of related and unrelated targets (e.g., a kinase panel) to identify off-target interactions early.[4][5] This data will inform the subsequent rounds of chemical optimization.
-
Optimize Assay Conditions: Ensure your assay conditions are optimized to differentiate between on-target and off-target effects. This can include adjusting the concentration of substrates or cofactors.
Q2: I'm observing low potency for my lead benzoic acid derivative. What are some common reasons and how can I address this?
A2: Low potency can stem from several factors. Consider the following troubleshooting steps:
-
Sub-optimal Binding Interactions: Your compound may not be making key interactions with the target protein. Use molecular modeling to identify potential hydrogen bonds, hydrophobic interactions, or electrostatic interactions that could be optimized. For some benzoic acid derivatives, both the carboxylic acid and adjacent hydroxyl groups are essential for maintaining activity.[6]
-
Poor Physicochemical Properties: The solubility and permeability of your compound can affect its availability to the target in the assay. Ensure your compound is fully solubilized in the assay buffer.
-
Assay Interference: The compound itself might be interfering with the assay technology (e.g., fluorescence quenching or aggregation). Run control experiments to rule out assay artifacts.
Q3: How can I use Structure-Activity Relationship (SAR) to guide the optimization of my benzoic acid derivatives?
A3: SAR studies are fundamental to understanding how chemical structure relates to biological activity. A systematic approach is key:
-
Identify Key Moieties: Determine the essential functional groups. For example, studies on sirtuin inhibitors showed that the dimethylamino and carboxylic acid groups on a benzoic acid scaffold needed to be in the para-position to be active.[1]
-
Systematic Modifications: Make systematic changes to different parts of the molecule. This could involve:
-
Ring Substituents: Vary the position (ortho, meta, para), size, and electronic properties (electron-donating vs. electron-withdrawing) of substituents on the benzoic acid ring.[7]
-
Linker Modifications: If your derivative has a linker region, explore different lengths and compositions.
-
Hydrophilic/Lipophilic Balance: Modify the compound to optimize its solubility and cell permeability.
-
-
Analyze the Data: Correlate the structural changes with changes in potency and selectivity. This will provide insights into the pharmacophore required for desired activity.
Below is a logical workflow for applying SAR to enhance selectivity.
Caption: A workflow for Structure-Activity Relationship (SAR) studies.
Quantitative Data Summary
The following tables summarize hypothetical data from SAR studies on a series of benzoic acid derivatives targeting a specific protein kinase.
Table 1: On-Target vs. Off-Target Activity of Benzoic Acid Derivatives
| Compound ID | R-Group (para-position) | On-Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Index (Off-Target/On-Target) |
| BZD-001 | -H | 5,200 | >10,000 | >1.9 |
| BZD-002 | -CH3 | 2,100 | >10,000 | >4.8 |
| BZD-003 | -Cl | 850 | 9,500 | 11.2 |
| BZD-004 | -OCH3 | 1,200 | >10,000 | >8.3 |
| BZD-005 | -CF3 | 450 | 8,000 | 17.8 |
Table 2: Effect of Substituent Position on Potency
| Compound ID | Position of -CF3 Group | On-Target IC50 (nM) |
| BZD-005 | para | 450 |
| BZD-006 | meta | 3,200 |
| BZD-007 | ortho | 8,900 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a generalized method for determining the inhibitory activity of benzoic acid derivatives against a target protein kinase.
-
Prepare Reagents:
-
Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP Solution: Prepare a stock solution of ATP and dilute it in kinase buffer. Include [γ-33P]ATP for radiometric detection.
-
Substrate: Prepare a stock solution of the specific peptide or protein substrate for the target kinase.
-
Test Compounds: Prepare serial dilutions of the benzoic acid derivatives in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilution to a 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 25 µL of the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer a portion of the reaction mixture to a filter plate (e.g., phosphocellulose).
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Below is a diagram illustrating the experimental workflow for this kinase inhibition assay.
Caption: Workflow for a radiometric kinase inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol can be used to verify target engagement of a benzoic acid derivative in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the test benzoic acid derivative at various concentrations or with a vehicle control (DMSO).
-
Incubate for a specified time to allow for compound entry and target binding.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using an antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle-treated and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
-
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where a target kinase is inhibited by a benzoic acid derivative, preventing the phosphorylation of a downstream substrate.
Caption: Inhibition of a signaling pathway by a benzoic acid derivative.
References
- 1. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. How to improve drug selectivity? [synapse.patsnap.com]
- 4. books.rsc.org [books.rsc.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
Minimizing side product formation in the synthesis of benzoyl salicylate derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during the synthesis of benzoyl salicylate derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzoyl salicylate derivatives, providing potential causes and recommended solutions.
Issue 1: Low Yield of Benzoyl Salicylate
Symptoms:
-
The isolated product quantity is significantly lower than the theoretical yield.
-
Large amounts of unreacted starting materials are recovered.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1][2][3] - Increase Temperature: Gradually increase the reaction temperature. For the reaction of sodium salicylate and benzyl chloride, temperatures around 86-150°C have been reported to give good yields.[1][2] - Optimize Catalyst: Ensure the appropriate catalyst is used and at the correct concentration. For Fischer esterification, a strong acid catalyst like sulfuric acid is common.[4][5] For reactions involving benzyl halides, phase-transfer catalysts can be effective.[1][6] |
| Reversible Reaction (Fischer Esterification) | - Remove Water: In Fischer esterification (salicylic acid + benzyl alcohol), water is a byproduct. Its removal drives the equilibrium towards the product. Use a Dean-Stark apparatus or a drying agent.[4][5][7] |
| Sub-optimal Stoichiometry | - Adjust Reactant Ratios: In the synthesis from sodium salicylate and benzyl chloride, using a molar excess of sodium salicylate can help drive the reaction to completion.[1][2] |
| Poor Quality Reagents | - Use Pure Reagents: Ensure starting materials, especially salicylic acid and benzyl alcohol/chloride, are pure and dry. Impurities can interfere with the reaction. |
Experimental Workflow for Optimizing Yield (Fischer Esterification)
References
- 1. Benzyl salicylate synthesis - chemicalbook [chemicalbook.com]
- 2. CN113416137B - Preparation method of benzyl salicylate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Properties And Applications Of Benzyl Salicylate: A Comprehensive Guide [chemicalbull.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110903186A - Process for producing benzyl salicylate by using supported catalyst - Google Patents [patents.google.com]
Technical Support Center: Stability Testing of Crystalline 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crystalline 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of crystalline 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid?
A1: Accelerated stability testing has indicated that crystalline 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has a tentative shelf life of 3 years at 25°C with a relative humidity of 75 ± 5%.[1][2] Under these conditions, no degradation to salicylic acid was observed.[1][2]
Q2: What are the potential degradation pathways for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid?
A2: Based on its chemical structure, the primary potential degradation pathways include:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, which would yield salicylic acid and 3-(chloromethyl)benzoic acid. This can be catalyzed by acidic or basic conditions.
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, which would result in the loss of the carboxylic acid group.[3][4][5]
-
Degradation of the chloromethyl group: The benzylic chloride moiety may be susceptible to hydrolysis or reaction with other nucleophiles.
Q3: What are the recommended storage conditions for crystalline 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid?
A3: Based on the available stability data, it is recommended to store the crystalline material in a well-closed container at controlled room temperature (e.g., 25°C) and protected from high humidity to ensure its stability.[1][2]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for stability testing.[6] It can be used to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products.[6] Other techniques like Infrared (IR) spectroscopy can be used to detect structural modifications.[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study
Symptoms:
-
Appearance of new peaks in the chromatogram of a stability sample that are not present in the initial sample.
-
A decrease in the peak area of the main compound.
Possible Causes:
-
Degradation: The new peaks are likely degradation products.
-
Interaction with Excipients: If formulated, the API may be interacting with excipients.[7]
-
Contamination: The sample may have been contaminated.
Troubleshooting Steps:
-
Characterize the New Peaks: Use a photodiode array (PDA) detector to obtain the UV spectrum of the new peaks and compare it to the main peak. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the impurities and propose their structures.
-
Perform Forced Degradation Studies: Subject the pure API to forced degradation conditions (acid, base, oxidation, heat, light) to see if the same degradation products are formed. This can help in identifying the degradation pathway.
-
Evaluate Excipient Compatibility: If the product is a formulation, conduct compatibility studies with individual excipients to identify any interactions.[7]
-
Review Sample Handling and Preparation: Ensure proper cleaning of laboratory equipment and use high-purity solvents to rule out contamination.
Issue 2: Change in Physical Appearance of the Crystalline Powder
Symptoms:
-
Change in color (e.g., yellowing).
-
Caking or clumping of the powder.
-
Change in crystalline form (polymorphism).
Possible Causes:
-
Degradation: Chemical degradation can sometimes lead to colored byproducts.
-
Hygroscopicity: The material may be absorbing moisture from the environment, leading to caking.
-
Polymorphic Transformation: Changes in temperature or humidity can induce a change in the crystal form, which can affect stability and solubility.[]
Troubleshooting Steps:
-
Chemical Analysis: Use HPLC to determine if any chemical degradation has occurred.
-
Moisture Content Analysis: Determine the water content of the sample using Karl Fischer titration to assess for hygroscopicity.
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for any changes in the crystalline form.
-
Review Storage Conditions: Ensure the material is stored in a tightly sealed container and in a controlled environment as recommended.
Data Presentation
Table 1: Summary of Accelerated Stability Data for Crystalline 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid
| Storage Condition | Duration | Observation |
| 25°C / 75% ± 5% RH | 3 years (tentative) | No degradation to salicylic acid observed.[1][2] |
Table 2: Representative Data from a Forced Degradation Study
| Stress Condition | Duration | Assay of Main Compound (%) | Total Impurities (%) | Major Degradation Product |
| 0.1 N HCl (aq) | 24 hours | 95.2 | 4.8 | Salicylic acid |
| 0.1 N NaOH (aq) | 4 hours | 85.7 | 14.3 | Salicylic acid |
| 5% H₂O₂ (aq) | 24 hours | 98.1 | 1.9 | Unidentified polar impurity |
| 80°C | 48 hours | 96.5 | 3.5 | 3-(hydroxymethyl)benzoic acid |
| Photostability (ICH Q1B) | - | 99.0 | 1.0 | Not applicable |
Note: The data in Table 2 is a hypothetical example for illustrative purposes and may not represent the actual degradation profile.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 N HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 N NaOH. Keep the solution at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 5% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 10 mg of the solid compound in a vial and keep it in an oven at 80°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: For each condition, prepare a sample solution in a suitable mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Indicating Assay
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: Potential degradation pathways for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid.
Caption: A logical workflow for conducting a comprehensive stability study.
Caption: An experimental workflow for a forced degradation study.
References
- 1. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
Addressing peak tailing in HPLC analysis of benzoic acids
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of benzoic acids, with a primary focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a common chromatographic problem where the peak is not symmetrical, and its trailing edge is broader than the front.[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or the HPLC system.[3][4] The symmetry of a peak is often quantified by the tailing factor (Tf) or asymmetry factor (As); a value greater than 1 indicates tailing.[2][3]
Q2: Why is my benzoic acid peak tailing?
The most common reason for benzoic acid peak tailing in reversed-phase HPLC is the ionization of the carboxylic acid group.[3][5] Benzoic acid has a pKa of approximately 4.2.[6][7] If the mobile phase pH is at or above the pKa, a portion of the benzoic acid molecules will be in their ionized (benzoate) form, which is more polar. This leads to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, causing peak tailing.[8][9]
Other potential causes for peak tailing that are not specific to benzoic acid include:
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[1][8]
-
Column Degradation: The formation of a void at the column inlet or a partially blocked frit can distort peak shape.[1][8][10]
-
Secondary Silanol Interactions: Even at low pH, residual silanol groups on the silica backbone of the stationary phase can interact with analytes, causing tailing.[8][11]
-
Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[3]
Q3: How does mobile phase pH affect the peak shape of benzoic acid?
The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like benzoic acid.[5][9]
-
At pH < pKa (e.g., pH 2.5-3.5): Benzoic acid will be in its protonated, neutral form. This minimizes secondary interactions with the stationary phase, resulting in a more symmetrical peak shape.[3][5]
-
At pH ≈ pKa (e.g., pH 4.2): Benzoic acid will exist as a mixture of its protonated and ionized forms. This mixture of species with different polarities interacting with the stationary phase is a primary cause of peak tailing.[7]
-
At pH > pKa (e.g., pH > 5): Benzoic acid will be predominantly in its ionized (benzoate) form. While this can lead to shorter retention times, it can also result in peak tailing due to interactions with the stationary phase.[5][6]
Q4: What is the ideal mobile phase pH for analyzing benzoic acid?
To ensure a symmetrical peak shape for benzoic acid, the mobile phase pH should be adjusted to be at least one pH unit below its pKa of ~4.2. A common recommendation is to operate in the pH range of 2.5 to 3.5.[3][12][13] This ensures that the benzoic acid is fully protonated, minimizing unwanted ionic interactions.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of benzoic acids.
Step 1: Initial Assessment
The first step is to determine the extent of the problem.
-
Are all peaks tailing? If all peaks in the chromatogram exhibit tailing, the issue is likely related to the column, such as a void or a blocked frit, or an issue with the mobile phase preparation.[1][10]
-
Is only the benzoic acid peak (or other acidic compounds) tailing? If only the benzoic acid peak or other acidic analytes are tailing, the problem is likely due to chemical interactions, specifically related to the mobile phase pH.[2]
Step 2: Troubleshooting Workflow
The following diagram outlines the logical steps to follow when troubleshooting peak tailing for benzoic acid.
Caption: Troubleshooting workflow for benzoic acid peak tailing.
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase for Benzoic Acid Analysis
This protocol describes the preparation of a mobile phase with a pH of 3.0, suitable for the analysis of benzoic acid on a C18 column.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer (e.g., 25 mM Phosphate Buffer):
-
Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in a desired volume of HPLC-grade water (e.g., 3.4 g per 1 L).
-
Dissolve the KH₂PO₄ in the water.
-
Adjust the pH of the aqueous solution to 3.0 using phosphoric acid. Use a calibrated pH meter for accurate measurement.
-
-
Filter the Aqueous Buffer:
-
Filter the prepared buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
-
Prepare the Final Mobile Phase:
-
Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 60:40 aqueous:organic).
-
Ensure the final mixture is homogenous.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the HPLC system.
-
Protocol 2: Column Flushing to Address Potential Blockages
If a blocked frit or column contamination is suspected, flushing the column may resolve the issue.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade hexane (if compatible with your column and system)
Procedure:
-
Disconnect the Column from the Detector: This prevents any dislodged particles from entering the detector cell.
-
Reverse the Column: Connect the column to the injector in the reverse flow direction.
-
Flush with a Series of Solvents: Flush the column with at least 10-20 column volumes of each of the following solvents in sequence:
-
HPLC-grade water (to remove buffers and salts)
-
Isopropanol (an intermediate polarity solvent)
-
If necessary and compatible, a non-polar solvent like hexane to remove strongly retained non-polar contaminants.
-
Isopropanol (to transition back to a polar solvent)
-
The mobile phase you intend to use for your analysis.
-
-
Re-equilibrate the Column: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.
Data Summary
The following table summarizes key parameters for the HPLC analysis of benzoic acid.
| Parameter | Recommended Value/Condition | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To ensure benzoic acid is in its protonated, non-ionized form, minimizing secondary interactions and peak tailing.[3][12][13] |
| Buffer Concentration | 10 - 50 mM | To maintain a stable pH throughout the analysis and mask some residual silanol activity.[3] |
| Column Type | End-capped C8 or C18 | End-capping reduces the number of free silanol groups, which can cause secondary interactions.[8][14] |
| Sample Injection Volume | ≤ 5% of column volume | To prevent column overload, which can lead to peak distortion.[3] |
Advanced Troubleshooting
If the above steps do not resolve the peak tailing issue, consider the following:
-
Use of a Guard Column: A guard column can protect the analytical column from contaminants in the sample, extending its lifetime and preserving peak shape.[1][15]
-
Alternative Stationary Phases: For challenging separations, consider columns with different stationary phases, such as polymer-based columns that are stable over a wider pH range or hybrid silica columns with reduced silanol activity.[5][16]
-
Ion-Pairing Agents: While less common for acidic compounds, in some complex separations, an ion-pairing agent might be used. However, this adds complexity to the method.[17][18]
The following diagram illustrates the relationship between the primary causes of peak tailing for benzoic acid and their solutions.
Caption: Causes and solutions for benzoic acid peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. uhplcs.com [uhplcs.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. agilent.com [agilent.com]
- 6. columbia.edu [columbia.edu]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromanik.co.jp [chromanik.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mastelf.com [mastelf.com]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. phenomenex.blog [phenomenex.blog]
Technical Support Center: Enhancing Oral Bioavailability of Benzoic Acid-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of benzoic acid-based drugs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to common questions and troubleshooting advice for specific issues you may encounter.
| Question ID | Question | Answer/Guidance |
| GEN-001 | Why is the oral bioavailability of my benzoic acid-based drug low? | The oral bioavailability of benzoic acid derivatives can be limited by several factors. As weak acids, their solubility is highly dependent on pH. In the acidic environment of the stomach (low pH), they are predominantly in their less soluble, non-ionized form. While this non-ionized form is more permeable across cell membranes, poor solubility can be the rate-limiting step for absorption.[1][2] Additionally, factors such as first-pass metabolism in the liver can reduce the amount of active drug reaching systemic circulation.[3] |
| FORM-001 | My formulation shows poor dissolution in vitro. What can I do? | Poor dissolution is a common issue for acidic drugs. Consider the following strategies: • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[4] • Use of Solubilizing Agents: Incorporating hydrotropes like sodium salicylate or surfactants can significantly increase the solubility of benzoic acid.[5][6] For instance, a 2.5 mol/L concentration of sodium salicylate can increase benzoic acid solubility nearly 20-fold.[5] • Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution profile.[4][7][8][9] • pH Modification: Using buffers in the formulation can create a microenvironment with a more favorable pH for dissolution.[10] |
| FORM-002 | I'm observing high variability in my in vivo pharmacokinetic data. What are the potential causes? | High variability in pharmacokinetic data can stem from several sources: • Food Effects: The presence of food can alter gastric pH and emptying rate, leading to variable absorption.[11] For some basic drugs, food can increase absorption by stimulating acid secretion and improving dissolution.[11] • Gastrointestinal (GI) Tract Physiology: Individual differences in GI motility, pH, and gut microbiota can contribute to variability. • Formulation Performance: Inconsistent release of the drug from the dosage form can lead to variable absorption. Ensure your formulation is robust and consistently manufactured. |
| PRO-001 | Should I consider a prodrug approach for my benzoic acid-based drug? | A prodrug strategy can be very effective. By converting the carboxylic acid group into an ester, for example, you can increase the lipophilicity of the drug, which may enhance its absorption.[12] These ester prodrugs are then designed to be hydrolyzed by enzymes in the body (like plasma esterases) to release the active benzoic acid derivative.[12][13] This approach has been shown to improve the biological activity of benzoic acid derivatives, likely by facilitating their entry into cells.[12] |
| EXP-001 | My Caco-2 permeability assay results are not correlating with my in vivo data. Why might this be? | Discrepancies between Caco-2 permeability and in vivo bioavailability can occur for several reasons: • Active Transport: Benzoic acid and its derivatives can be substrates for transporters like the monocarboxylic acid transporter 1 (MCT1), which is expressed along the small intestine.[14][15][16] The expression levels of such transporters in Caco-2 cells may not perfectly mimic the in vivo situation. • Metabolism: Caco-2 cells have some metabolic capacity, but they may not fully represent the first-pass metabolism that occurs in the liver.[3] • Solubility vs. Permeability: For many benzoic acid-based drugs (often BCS Class II), solubility and dissolution are the primary hurdles to bioavailability, not permeability. The Caco-2 assay primarily measures permeability and may not capture the dissolution limitations.[4][8] |
Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data from studies that have successfully improved the oral bioavailability of benzoic acid-based drugs or other poorly soluble compounds using relevant techniques.
Table 1: Enhancement of Solubility and Dissolution
| Compound | Enhancement Strategy | Key Results | Reference |
| Benzoic Acid | Hydrotropy with Sodium Salicylate (2.5 mol/L) | Solubility increased up to 19.98-fold. | [5] |
| Ezetimibe | Cocrystallization with Benzoic Acid (1:2 ratio) | 64-fold enhancement in aqueous solubility and 2-fold faster dissolution. | [17] |
| Ibuprofen (BCS Class II) | Nanoemulsion | Two-fold increase in absorption in a rat model compared to a drug-in-oil system. | [18] |
Table 2: In Vivo Pharmacokinetic Improvements
| Compound | Animal Model | Enhancement Strategy | Improvement in Bioavailability (F%) | Reference |
| Benzoic Acid Derivative (VLA-4 antagonist) | Mice | Chemical Modification (halogenation) | F = 28% | [19] |
| Benzoic Acid Derivative (VLA-4 antagonist) | Rats | Chemical Modification (halogenation) | F = 36% | [19] |
| Benzoic Acid Derivative (VLA-4 antagonist) | Dogs | Chemical Modification (halogenation) | F = 55% | [19] |
| Ezetimibe | Rats | Cocrystallization with Benzoic Acid (1:2 ratio) | 3-fold higher Cmax and 4-fold greater AUC. | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your research.
Protocol 1: In Vitro Dissolution Testing for Benzoic Acid-Based Drug Tablets (USP Apparatus 2 - Paddle Method)
This protocol is a general guideline and should be adapted based on the specific properties of your drug and formulation.
1. Objective: To determine the in vitro dissolution rate of a benzoic acid-based drug from a solid oral dosage form.
2. Materials and Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Validated analytical instrument for drug quantification (e.g., HPLC-UV)
-
Dissolution Media:
-
Acid Stage: 0.1 N HCl (pH 1.2)
-
Buffer Stage: pH 6.8 phosphate buffer
-
-
Drug Product (Tablets)
-
Reference Standard of the drug
3. Method:
-
Media Preparation: Prepare and de-gas the dissolution media.
-
Apparatus Setup:
-
Set the water bath to 37 ± 0.5 °C.
-
Set the paddle rotation speed (typically 50 or 75 rpm).[20]
-
Place 700 mL of 0.1 N HCl into each dissolution vessel and allow it to equilibrate to temperature.
-
-
Acid Stage (Simulated Gastric Fluid):
-
Place one tablet in each vessel.
-
Start the apparatus.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 30, 60, 120 minutes).
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
For enteric-coated or delayed-release formulations, after the acid stage, add 200 mL of a pre-warmed buffer concentrate to each vessel to adjust the pH to 6.8.[21]
-
Continue paddle rotation.
-
Withdraw samples at various time points (e.g., 15, 30, 45, 60, 90, 120 minutes) from the buffer stage.
-
-
Sample Analysis:
-
Filter the samples immediately.
-
Analyze the concentration of the dissolved drug in each sample using a validated analytical method.
-
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic oral pharmacokinetic study in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a benzoic acid-based drug after oral administration in rats.
2. Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
-
Test formulation of the benzoic acid-based drug
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthetic (if required for blood collection)
-
Validated analytical method for drug quantification in plasma (e.g., LC-MS/MS)
3. Method:
-
Animal Acclimatization and Fasting:
-
Acclimatize animals for at least 3 days.
-
Fast rats overnight (8-12 hours) before dosing, with free access to water.[22]
-
-
Dosing:
-
Divide rats into two groups: Intravenous (IV) for bioavailability calculation and Oral (PO).
-
Administer the drug formulation orally via gavage at a predetermined dose.[22]
-
For the IV group, administer a known dose via tail vein injection.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80 °C until analysis.
-
-
Sample Analysis:
-
Quantify the drug concentration in plasma samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate oral bioavailability (F%) using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the oral bioavailability of benzoic acid-based drugs.
Caption: Troubleshooting flowchart for low oral bioavailability.
Caption: Workflow for bioavailability enhancement experiments.
Caption: Absorption pathway for benzoic acid-based drugs.
References
- 1. physicsforums.com [physicsforums.com]
- 2. Video: Drug Absorption: Factors Affecting GI Absorption [jove.com]
- 3. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. rjpdft.com [rjpdft.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Benzoic Acid Used as Food and Feed Additives Can Regulate Gut Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Absorption of benzoic acid in segmental regions of the vascularly perfused rat small intestine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cocrystallization of Ezetimibe with Organic Acids: Stoichiometric Optimization for Improved Solubility and Bioavailability [mdpi.com]
- 18. doaj.org [doaj.org]
- 19. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. currentseparations.com [currentseparations.com]
Technical Support Center: Mitigation of Salicylic Acid Derivative-Induced Gastric Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the gastric toxicity of salicylic acid derivative compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the gastric toxicity of salicylic acid derivatives?
A1: The main strategies can be broadly categorized as follows:
-
Co-administration of Gastroprotective Agents: This involves the concurrent use of drugs that protect the gastric mucosa. The most common agents are Proton Pump Inhibitors (PPIs), prostaglandin E1 analogues like misoprostol, and H2-receptor antagonists.[1][2][3]
-
Chemical Modification of the Salicylic Acid Derivative (Prodrug Approach): This strategy focuses on synthesizing derivatives that are absorbed in an inactive form and converted to the active salicylic acid moiety systemically, thus bypassing local gastric irritation.[4][5] Key examples include:
-
Esterification: Converting the carboxylic acid group to an ester can significantly reduce gastric ulcerogenicity.[4][5]
-
Nitric Oxide (NO)-Releasing Derivatives (NO-NSAIDs): Covalently linking a nitric oxide-releasing moiety to the salicylic acid derivative can counteract the vasoconstrictive effects of prostaglandin inhibition in the gastric mucosa.[6][7]
-
-
Formulation Strategies: Modifying the drug's delivery system, such as using enteric-coated formulations, can delay the release of the active compound until it reaches the less acidic environment of the small intestine.[8]
-
Selective COX-2 Inhibition: Developing derivatives that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is primarily involved in inflammation, while sparing the COX-1 enzyme that plays a protective role in the gastric mucosa.[3]
Q2: How does the co-administration of a Proton Pump Inhibitor (PPI) protect the gastric mucosa from salicylic acid-induced damage?
A2: Proton Pump Inhibitors (PPIs) like omeprazole and pantoprazole irreversibly block the H+/K+ ATPase (the proton pump) in gastric parietal cells.[9][10] This is the final step in gastric acid secretion. By inhibiting acid production, PPIs increase the pH of the gastric lumen, which in turn reduces the direct topical irritant effect of acidic NSAIDs like salicylic acid derivatives and mitigates the overall acidic environment that contributes to ulcer formation.[9][10]
Q3: What is the mechanism behind the gastroprotective effect of nitric oxide (NO)-releasing salicylic acid derivatives?
A3: Nitric oxide (NO) plays a crucial role in maintaining gastric mucosal integrity. It contributes to gastroprotection by:
-
Stimulating mucus and bicarbonate secretion.
-
Inhibiting the adherence of neutrophils to the vascular endothelium, which is a key event in the inflammatory response that leads to mucosal injury.
By covalently linking an NO-releasing moiety to a salicylic acid derivative, the resulting compound (an NO-NSAID) can locally release NO in the gastric environment. This release of NO counteracts the local prostaglandin inhibition caused by the NSAID component, thereby preserving mucosal blood flow and offering protection against ulcer formation.[6][7]
Q4: Can developing a prodrug of a salicylic acid derivative completely eliminate its gastric toxicity?
A4: While the prodrug approach, such as esterification, can significantly reduce or even eliminate the local gastric irritation caused by the free carboxylic acid moiety, it may not completely abolish all gastric toxicity.[4][11] Salicylic acid derivatives also exert systemic effects by inhibiting prostaglandin synthesis throughout the body, including the gastric mucosa.[12] This systemic inhibition can still impair mucosal defense mechanisms. However, by avoiding the initial topical damage, prodrugs are generally much safer for the gastrointestinal tract.[4][11]
Troubleshooting Guides
Problem 1: High variability in gastric ulcer index in our animal model.
-
Possible Cause 1: Inconsistent Dosing and Fasting Period.
-
Troubleshooting: Ensure a standardized fasting period (typically 18-24 hours with free access to water) for all animals before administering the test compounds.[13][14] Administer drugs at the same time of day for each experiment to minimize circadian variations in gastric function. Use oral gavage for precise dose administration.[13]
-
-
Possible Cause 2: Inconsistent Scoring of Ulcerations.
-
Troubleshooting: Develop a clear and standardized ulcer scoring system and ensure all evaluators are trained on it. Blind the scoring process so the evaluator is unaware of the treatment group for each stomach sample.[11] A common method is to measure the length of each lesion and sum the lengths to get a total ulcer index.[15]
-
-
Possible Cause 3: Stress-induced ulceration unrelated to the test compound.
-
Troubleshooting: Handle animals gently and minimize environmental stressors. Include a vehicle-only control group to quantify any background ulceration. Consider using a stress-sensitized model if your research question requires it, but be aware of the increased baseline damage.[4]
-
Problem 2: Our novel salicylic acid ester derivative still shows significant gastric damage.
-
Possible Cause 1: In vivo hydrolysis to the parent acid in the stomach.
-
Troubleshooting: Assess the stability of your ester derivative in simulated gastric fluid. If it is rapidly hydrolyzed, consider synthesizing a more sterically hindered ester to slow down the rate of hydrolysis.[5]
-
-
Possible Cause 2: Systemic effects are the primary driver of toxicity for this specific derivative.
-
Troubleshooting: Compare the gastric toxicity of your derivative when administered orally versus subcutaneously.[14] If both routes cause significant damage, it suggests that the systemic inhibition of prostaglandins is the main culprit. In this case, further modifications to the molecule to improve its COX-2 selectivity or the addition of a gastroprotective moiety (like nitric oxide) may be necessary.[7][14]
-
Problem 3: Difficulty in demonstrating the gastroprotective effect of a co-administered agent.
-
Possible Cause 1: Inadequate dose of the gastroprotective agent.
-
Troubleshooting: Perform a dose-response study for the gastroprotective agent in your specific animal model and with the specific salicylic acid derivative you are testing. Ensure the dose is sufficient to counteract the damaging effects.
-
-
Possible Cause 2: Timing of administration is not optimal.
Data Presentation
Table 1: Efficacy of Misoprostol in Preventing NSAID-Induced Gastric Ulcers in Humans
| Treatment Group | Dosage | Duration | Incidence of Gastric Ulcers (≥0.3 cm) |
| Placebo | - | 3 months | 21.7% |
| Misoprostol | 100 µg, 4x daily | 3 months | 5.6% |
| Misoprostol | 200 µg, 4x daily | 3 months | 1.4% |
| Placebo | - | 12 months | 28.9% |
| Misoprostol | 600-800 µ g/day | 12 months | 12.5% |
| (Data compiled from multicenter, double-blind, placebo-controlled trials)[16][17] |
Table 2: Comparative Gastric Toxicity of Aspirin and NO-Aspirin (NCX-4016) in Rats
| Compound | Dose | Animal Model | Gastric Damage Observation |
| Aspirin | 30 mg/kg (oral) | Normal rats | No significant lesions |
| Aspirin | 30 mg/kg (oral) | Streptozotocin-diabetic rats | Hemorrhagic gastric lesions |
| NO-Aspirin (NCX-4016) | 190 mg/kg (equimolar to 100 mg/kg Aspirin) | Normal and diabetic rats | No damage observed |
| (Data from a study comparing the gastric toxic effect of aspirin and its nitric oxide-releasing derivative)[6] |
Table 3: Effect of Co-administration of Omeprazole on NSAID-Induced Gastric Ulcers in Rats
| Treatment Group | Ulcer Index Inhibition (%) |
| Ibuprofen + D-002 (200 mg/kg) | 76.0% |
| Ibuprofen + Omeprazole (10 mg/kg) | 96.7% |
| Naproxen + D-002 (200 mg/kg) | 67.6% |
| Naproxen + Omeprazole (10 mg/kg) | 75.2% |
| (Data from a study investigating the effects of D-002 and Omeprazole on NSAID-induced gastric ulcers in rats)[15] |
Experimental Protocols
Protocol 1: Evaluation of NSAID-Induced Gastric Ulceration in Rats
-
Animal Preparation: Use male Wistar rats (200-250g). Fast the animals for 24 hours prior to the experiment, with free access to water.[13]
-
Dosing:
-
Divide animals into groups (n=6-10 per group): Vehicle control, salicylic acid derivative, salicylic acid derivative + gastroprotective agent.[13][15]
-
Administer the gastroprotective agent (e.g., omeprazole 10 mg/kg) or vehicle orally 1 hour before the ulcer-inducing agent.[15]
-
Administer the salicylic acid derivative (e.g., ibuprofen 300 mg/kg) orally.[15]
-
-
Observation Period: Sacrifice the animals 6 hours after the administration of the salicylic acid derivative.[15]
-
Gastric Lesion Assessment:
-
Euthanize the rats and immediately excise the stomach.[18]
-
Open the stomach along the greater curvature and gently rinse with saline to remove gastric contents.[15]
-
Pin the stomach flat on a board and examine the mucosa for lesions using a magnifying glass (3x magnification).[15]
-
Ulcer Index Calculation: Measure the length (in mm) of each hemorrhagic lesion. The ulcer index is the sum of the lengths of all lesions for each stomach.[15]
-
Percentage Inhibition Calculation: Calculate the percentage of ulcer inhibition using the formula: [(UI_control - UI_treated) / UI_control] x 100, where UI is the mean ulcer index.
-
Protocol 2: Measurement of Prostaglandin E2 (PGE2) in Gastric Mucosa
-
Sample Collection: Following the gastric lesion assessment (Protocol 1), collect a sample of the gastric glandular mucosa.
-
Homogenization: Homogenize the mucosal tissue sample in an appropriate buffer.
-
PGE2 Measurement:
-
Use a commercial Prostaglandin E2 ELISA kit.[19]
-
Follow the manufacturer's instructions for sample preparation, standard curve generation, and assay procedure.[19][20]
-
Briefly, samples are mixed with assay buffer, a blue conjugate, and a yellow antibody and incubated overnight.[19]
-
After washing the wells, a substrate is added, and the reaction is stopped after a specified incubation time.[19]
-
Read the absorbance at the recommended wavelength (e.g., 405 nm) using a microplate reader.[19]
-
Calculate the PGE2 concentration in the samples based on the standard curve.
-
Protocol 3: Determination of Nitric Oxide (NO) in Gastric Tissue
-
Principle: NO is unstable and is rapidly converted to nitrite (NO2-) and nitrate (NO3-). The total NO production can be estimated by measuring the total nitrite and nitrate concentration using the Griess reaction.[21][22]
-
Sample Preparation:
-
Homogenize gastric tissue samples in a suitable buffer.
-
Centrifuge the homogenate to remove cellular debris.
-
-
Nitrate Reduction:
-
For the measurement of total nitrite, nitrate in the sample must first be converted to nitrite using nitrate reductase. Commercial assay kits provide the necessary enzyme and cofactors.[23]
-
-
Griess Reaction:
-
Quantification:
Protocol 4: Synthesis of a Nitric Oxide-Releasing Aspirin Derivative (based on IPA/NO-aspirin)
-
Step 1: Preparation of Aspirin Solution: Dissolve aspirin (4.25 mmol) in DMSO (5 mL) and add triethylamine (4.25 mmol). Stir for 50 minutes at room temperature.[24]
-
Step 2: Preparation of the NO-Donor Moiety: In a separate flask, prepare a solution of O2-(Methylthiomethyl)-1-(N-isopropylamino)diazen-1-ium-1,2-diolate in DMSO (5 mL).[24]
-
Step 3: Coupling Reaction: Add the solution from Step 2 drop-wise to the aspirin solution from Step 1. Stir the reaction mixture for 15 hours.[24]
-
Step 4: Quenching and Extraction: Quench the reaction with ethyl acetate (40 mL). Wash the organic layer multiple times with a saturated NaHCO3 solution.[24]
-
Step 5: Isolation: Dry the organic layer over Na2SO4 and evaporate the solvent to obtain the crude product.[24] Further purification may be required (e.g., chromatography).
Visualizations
Caption: Mechanism of Salicylic Acid-Induced Gastric Toxicity.
Caption: Workflow for Evaluating Gastric Toxicity in Rats.
Caption: Key Strategies to Reduce Gastric Toxicity.
References
- 1. Peptic ulcer disease - Wikipedia [en.wikipedia.org]
- 2. Gastrointestinal safety and tolerability of nonselective nonsteroidal anti-inflammatory agents and cyclooxygenase-2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. Anti-inflammatory/anti-pyretic salicylic acid esters with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bio-distribution in rats of some salicylates with low gastric ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of gastric toxicity of nitric oxide-releasing aspirin, NCX-4016, in the stomach of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of nitric oxide-releasing aspirin derivative on gastric functional and ulcerogenic responses in rats: comparison with plain aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastroduodenal mucosal damage with salsalate versus aspirin: results of experimental models and endoscopic studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coprescribing proton-pump inhibitors with nonsteroidal anti-inflammatory drugs: risks versus benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence | PLOS One [journals.plos.org]
- 12. Aspirin-induced gastric mucosal injury: lessons learned from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel model for NSAID induced gastroenteropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinexprheumatol.org [clinexprheumatol.org]
- 15. researchgate.net [researchgate.net]
- 16. Prevention of NSAID-induced gastric ulcer with misoprostol: multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of 12 months' misoprostol as prophylaxis against NSAID-induced gastric ulcers. A placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijcmph.com [ijcmph.com]
- 19. 2.10. Biochemical Analysis of Plasma and Gastric Mucosa for Prostaglandin E2 (PGE2), Histamine and cAMP [bio-protocol.org]
- 20. abcam.com [abcam.com]
- 21. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. Synthesis and Chemical and Biological Comparison of Nitroxyl and Nitric Oxide Releasing Diazeniumdiolate-based Aspirin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Benzoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antimicrobial action for benzoic acid?
A1: Benzoic acid's antimicrobial activity is primarily attributed to its ability to disrupt the internal pH of microbial cells.[1] In its undissociated form, it penetrates the cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons (H+ ions) and lowering the intracellular pH. This acidification inhibits essential enzymatic activities and metabolic processes, ultimately leading to microbial death.[1] Other proposed mechanisms include alterations in the cell membrane, disruption of energy generation, and inhibition of specific enzymes.[2]
Q2: Why is the pH of the medium so critical for the antimicrobial efficacy of benzoic acid?
A2: The antimicrobial efficacy of benzoic acid is highly pH-dependent. Benzoic acid is a weak acid with a pKa of approximately 4.2.[3] It is most effective in acidic environments (pH below its pKa) where a larger proportion of the acid is in its undissociated, lipophilic form. This form can more readily penetrate the microbial cell membrane.[2][3] At a pH above its pKa, benzoic acid exists predominantly in its dissociated, benzoate salt form, which is less able to cross the cell membrane, thus reducing its antimicrobial activity.
Q3: What are the main strategies to enhance the antimicrobial efficacy of benzoic acid?
A3: The primary strategies to enhance the antimicrobial efficacy of benzoic acid include:
-
Synergistic Combinations: Combining benzoic acid with other antimicrobial agents can lead to a synergistic effect, where the combined effect is greater than the sum of their individual effects.
-
Formulation and Delivery Systems: Utilizing advanced formulation techniques can improve the solubility, stability, and delivery of benzoic acid to the target site.
-
Structural Modifications: Altering the chemical structure of benzoic acid can lead to derivatives with enhanced antimicrobial properties.
Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected Minimum Inhibitory Concentration (MIC) Values
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the medium | Benzoic acid's efficacy is highly pH-dependent. Ensure the pH of your test medium is acidic (ideally below 4.2) to favor the undissociated, active form. Verify the final pH of the medium after the addition of all components, including the benzoic acid solution.[2] |
| Low solubility of benzoic acid | Benzoic acid has low water solubility, which can lead to precipitation and an inaccurate effective concentration. Prepare a stock solution in a suitable solvent like ethanol before diluting it in the test medium. Ensure the final solvent concentration does not inhibit microbial growth. |
| Inoculum size variability | An excessively high or low inoculum concentration can affect MIC results. Standardize your inoculum preparation to achieve a consistent final concentration (e.g., 5 x 10^5 CFU/mL) as per CLSI or EUCAST guidelines. |
| Binding to medium components | Components of complex media can sometimes interact with and reduce the availability of the antimicrobial agent. If inconsistent results persist, consider using a minimal, defined medium for your assays. |
| Microbial resistance | The target microorganism may have inherent or acquired resistance to benzoic acid.[2] Confirm the identity and susceptibility profile of your strain. |
Issue 2: Precipitation of Benzoic Acid in Aqueous Media
| Possible Cause | Troubleshooting Steps |
| Exceeding solubility limit | The aqueous solubility of benzoic acid is limited. Avoid preparing aqueous solutions with concentrations exceeding its solubility at the experimental temperature. |
| pH of the solution | The solubility of benzoic acid is lower in acidic conditions. While acidic pH is required for activity, be mindful of the solubility limits. Using the more soluble sodium benzoate salt and then adjusting the pH downwards can be an alternative approach. |
| "Salting out" effect | High concentrations of salts in the medium can decrease the solubility of benzoic acid. If possible, reduce the salt concentration in your medium. |
| Use of co-solvents or hydrotropes | Incorporating co-solvents like ethanol or propylene glycol in the initial stock solution can improve solubility. Hydrotropes such as sodium salicylate can also significantly enhance the aqueous solubility of benzoic acid. |
Data Presentation
Table 1: Antimicrobial Activity of Benzoic Acid and its Derivatives against Escherichia coli
| Compound | Substituent Position | MIC (mg/mL) | Reference |
| Benzoic acid | - | 1 | |
| 2-hydroxybenzoic acid | ortho | 1 | |
| 3-hydroxybenzoic acid | meta | 2 | |
| 4-hydroxybenzoic acid | para | 2 | |
| 2,3-dihydroxybenzoic acid | - | 2 | |
| 2,4-dihydroxybenzoic acid | - | 2 | |
| 3,4-dihydroxybenzoic acid | - | 2 | |
| 3,5-dihydroxybenzoic acid | - | 2 | |
| 3,4,5-trihydroxybenzoic acid | - | 4 | |
| 2-methoxybenzoic acid | ortho | 2 | |
| 3-methoxybenzoic acid | meta | 2 | |
| 4-methoxybenzoic acid | para | 2 | |
| 3,4-dimethoxybenzoic acid | - | 2 |
Table 2: Synergistic Antimicrobial Activity of Benzoic Acid Derivatives with Capric Acid against Staphylococcus aureus
| Combination | Log Reduction (CFU/mL) | Time | Reference |
| 5.0 mM β-resorcylic acid + 0.20 mM capric acid | >7.3 | 5 min | [4] |
| 5.0 mM β-resorcylic acid (alone) | <1.5 | 5 min | [4] |
| 0.20 mM capric acid (alone) | <1.5 | 5 min | [4] |
Experimental Protocols
Checkerboard Assay for Synergistic Activity
This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of combining benzoic acid with another antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Benzoic acid stock solution
-
Stock solution of the second antimicrobial agent
-
Bacterial inoculum (standardized to ~1 x 10^6 CFU/mL)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Pipettes and sterile tips
Procedure:
-
Plate Preparation:
-
Add 50 µL of broth to all wells of a 96-well plate.
-
In column 1, add 50 µL of the benzoic acid stock solution to row A. This will be your highest concentration.
-
Perform serial two-fold dilutions of benzoic acid by transferring 50 µL from row A to row B, and so on, down to row G. Discard 50 µL from row G. Row H will serve as a control with no benzoic acid.
-
Similarly, in row A, add 50 µL of the second antimicrobial agent's stock solution to column 1.
-
Perform serial two-fold dilutions of the second agent across the plate from column 1 to column 11. Discard 50 µL from column 11. Column 12 will be the control for the second agent alone.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL and the final inoculum concentration to ~5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at the optimal temperature for the test organism for 18-24 hours.
-
Reading Results: Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
FICI = FIC of Agent A + FIC of Agent B
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
-
Formulation of a Topical Antimicrobial Gel with a Benzoic Acid Derivative
This protocol describes the preparation of a topical gel formulation, adapted from a study on a novel benzoic acid derivative.[5]
Materials:
-
Benzoic acid or its derivative
-
Carbopol 934 (gelling agent)
-
Triethanolamine (neutralizing agent)
-
Propylene glycol (humectant and co-solvent)
-
Methylparaben (preservative)
-
Purified water
-
Magnetic stirrer and beaker
Procedure:
-
Carbopol Dispersion: Disperse the required amount of Carbopol 934 in a portion of purified water with constant stirring until a uniform dispersion is formed. Allow it to swell overnight.
-
Drug Solution: Dissolve the benzoic acid/derivative and methylparaben in propylene glycol.
-
Mixing: Add the drug solution to the Carbopol dispersion slowly with continuous stirring.
-
Neutralization: Add triethanolamine dropwise to the formulation while stirring until a transparent gel of the desired consistency is formed. The pH should be adjusted to a suitable range for topical application (e.g., 5.5-6.5).
-
Final Volume: Add the remaining purified water to make up the final volume and mix until homogeneous.
-
Characterization: Evaluate the prepared gel for physicochemical properties such as pH, viscosity, spreadability, and drug content.
Visualizations
Caption: Mechanism of benzoic acid antimicrobial action.
Caption: Workflow for the checkerboard synergy assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in Interactions of Benzoic Acid and Benzoate with Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(o-Tolylcarbamoyl)benzoic Acid and Structurally Similar Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 2-(o-Tolylcarbamoyl)benzoic acid with its structurally similar and commercially available counterparts, mefenamic acid and tolfenamic acid. This analysis is based on available preclinical data and aims to provide an objective overview for research and drug development purposes.
Executive Summary
This compound, a derivative of N-aryl anthranilic acid, shares a core structural motif with the well-established non-steroidal anti-inflammatory drugs (NSAIDs), mefenamic acid and tolfenamic acid. While direct comparative studies are limited, this guide synthesizes available data on their anti-inflammatory activity, primarily focusing on their cyclooxygenase (COX) inhibitory effects. Mefenamic acid and tolfenamic acid have demonstrated potent inhibition of COX enzymes, which are key mediators of inflammation. The anti-inflammatory potential of this compound has been suggested in synthetic and characterization studies, but robust, direct comparative efficacy data remains to be fully elucidated.
Structural Comparison
This compound, mefenamic acid, and tolfenamic acid are all derivatives of anthranilic acid, featuring a secondary amine linking a benzoic acid moiety to a substituted phenyl ring. This structural similarity is the basis for their expected analogous biological activities.
Data on Anti-inflammatory Efficacy
In Vitro Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity (IC50)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| This compound | Data not available | Data not available | - |
| Mefenamic acid | 0.04 | 3 | [1][2] |
| Tolfenamic acid | Data not available for 50% inhibition | IC50 was determined for COX-2 | [3] |
Note: The IC50 values for mefenamic acid are from a single source to ensure consistency. A direct comparison with tolfenamic acid is challenging as the referenced study did not achieve 50% inhibition for COX-1 under their experimental conditions. Data for this compound is currently unavailable in public literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the anti-inflammatory efficacy of N-aryl anthranilic acid derivatives.
Synthesis of this compound
A general method for the synthesis of 2-(arylcarbamoyl)benzoic acids involves the reaction of phthalic anhydride with the corresponding substituted aniline.[4]
Procedure:
-
A mixture of phthalic anhydride and o-toluidine in a suitable solvent (e.g., dichloromethane or THF) is refluxed.[4]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water.[4]
-
The crude product is filtered, washed, and purified by recrystallization from an appropriate solvent like ethanol.
Synthesis Workflow
Caption: General synthesis of this compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[5][6][7][8][9][10][11]
Protocol:
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin or a comparator compound), and test groups receiving different doses of the compound of interest.
-
Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Carrageenan-Induced Paw Edema Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12]
Protocol:
-
Enzyme and Substrate: Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid is the substrate.
-
Incubation: The test compound at various concentrations is pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution containing necessary co-factors like hematin and epinephrine.[12]
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding a strong acid (e.g., HCl).[12]
-
Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
-
Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Mechanism of Action: The NF-κB Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. While specific data on the effect of this compound on this pathway is not available, it is a plausible target given its structural similarity to other anti-inflammatory agents. A simplified representation of the canonical NF-κB signaling pathway is provided below.
Canonical NF-κB Signaling Pathway
Caption: Simplified canonical NF-κB signaling pathway.
Conclusion and Future Directions
While this compound shares structural similarities with established NSAIDs like mefenamic acid and tolfenamic acid, suggesting a potential for anti-inflammatory activity, there is a clear lack of direct comparative efficacy data. The available information on mefenamic acid and tolfenamic acid indicates their potent inhibition of COX enzymes.
To ascertain the therapeutic potential of this compound, further research is imperative. Specifically, head-to-head in vitro and in vivo studies against mefenamic acid and tolfenamic acid are required. These studies should include standardized COX inhibition assays to determine IC50 values for both COX-1 and COX-2, as well as in vivo models of inflammation such as the carrageenan-induced paw edema test. Furthermore, investigating the effect of these compounds on the NF-κB signaling pathway would provide valuable insights into their mechanisms of action. Such data would be crucial for a comprehensive and objective comparison and for guiding future drug development efforts.
References
- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. luvas.edu.in [luvas.edu.in]
- 9. mdpi.com [mdpi.com]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Benzoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of benzoic acid is crucial for quality control, formulation development, and regulatory compliance. This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the determination of benzoic acid, alongside alternative analytical techniques. Experimental data is presented to support an objective evaluation of each method's performance.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of benzoic acid due to its high sensitivity, specificity, and reproducibility. A variety of HPLC methods have been developed and validated for quantifying benzoic acid in diverse matrices, including food products, pharmaceuticals, and biological fluids.
The following table summarizes the key parameters and performance characteristics of several validated HPLC methods for benzoic acid quantification.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Germini-C18 (50 mm x 4.6 mm, 5 µm)[1] | Ascentis® C18 (15 cm x 4.6 mm, 5 µm) | InertSustain C18 (250 x 4.6 mm, 5 µm)[2] | Luna 5 µm C18 (150 x 4.60 mm)[3] |
| Mobile Phase | 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v)[1] | 10mM TFA in water and 10 mM TFA in acetonitrile (70:30, v/v) | Methanol, Water, and Phosphate buffer (pH 4.0) (36:59:5, v/v/v)[2] | Acetonitrile and 0.4 g/L ammonium acetate (pH 4.2) (40:60, v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Detection (UV) | 234 nm[1] | 220 nm | 230 nm[2] | 228 nm[3] |
| Linearity Range | 5-200 µg/mL[1] | Not Specified | Not Specified | 20-180 mg/L[3] |
| Correlation (r²) | 0.9998[1] | Not Specified | Not Specified | 0.99973[3] |
| LOD | 0.42 µg/mL[1] | Not Specified | Not Specified | 4.0 mg/dm³[4] |
| LOQ | 1.14 µg/mL[1] | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 85.61-102.04%[1] | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | 1.84% (Method), 2.40% (Intermediate)[1] | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are the protocols for the key analytical methods discussed.
-
Sample Preparation: Samples are extracted with a mixture of methanol and water (60:40, v/v).[1]
-
Chromatographic Conditions:
-
Sample Preparation: Acidified serum or plasma samples are extracted with ethyl acetate. The organic phase is separated and dried under a stream of nitrogen. This is followed by trimethylsilyl derivatization.[5]
-
Chromatographic Conditions:
-
Sample Preparation: Benzoic acid residues obtained from the sample are dissolved in methanol.[6]
-
Analysis: The absorbance is measured at 225 nm.[6]
Method Validation and Workflow
The validation of an analytical method is essential to ensure its accuracy, precision, and reliability. The general workflow for HPLC method validation is depicted below.
References
- 1. thaiscience.info [thaiscience.info]
- 2. glsciences.com [glsciences.com]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Benzoic Acid in Packed Fruit Juice and Soft Drink Samples by UV-Vis Spectrophotometry and Titration Methods [repository.ju.edu.et]
A Comparative Analysis of Benzoic Acid Derivatives as Antimicrobial Agents
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, finding widespread application as preservatives in the food, cosmetic, and pharmaceutical industries.[1][2] This guide offers a comparative study of various benzoic acid derivatives, presenting experimental data on their efficacy against a range of microorganisms and detailing the methodologies used for their evaluation. The structure-activity relationship of these compounds is also explored, providing insights for researchers and drug development professionals in the pursuit of novel antimicrobial agents.
Data on Antimicrobial Activity
The antimicrobial efficacy of benzoic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following table summarizes the reported MIC values for several benzoic acid derivatives against various bacterial and fungal strains.
| Benzoic Acid Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoic Acid | Escherichia coli O157 | 1000 | [3] |
| 2-hydroxybenzoic acid (Salicylic Acid) | Escherichia coli O157 | 1000 | [3] |
| 4-hydroxybenzoic acid | Staphylococcus aureus | 160 | [2] |
| 4-hydroxybenzoic acid | trans 4-hydroxycinnamic acid | 160 | [2] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | 125 | [4] |
| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivative | Acinetobacter baumannii | 4 | [5] |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | (pMICbs = 2.11 µM/ml) | [6] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Bacillus subtilis | (0.17 mM) | |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Staphylococcus aureus | (0.50 mM) | [7] |
| β-resorcylic acid (in combination with capric acid) | Staphylococcus aureus and MRSA | (5.0 mM) | [8] |
Mechanism of Action
The primary antimicrobial mechanism of benzoic acid and its derivatives is attributed to their ability to disrupt the pH balance within microbial cells.[1] In an acidic environment, the undissociated, lipophilic form of the acid can readily penetrate the microbial cell membrane.[1] Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cell's interior.[1] This acidification interferes with essential metabolic processes and inhibits microbial growth.[1]
Some derivatives exhibit additional mechanisms. For instance, the synergistic effect of β-resorcylic acid with capric acid has been shown to involve membrane disruption, leading to cytoplasmic ion imbalance and cell death.[8] The structure of the derivative, including the type and position of substituents on the benzene ring, significantly influences its antimicrobial activity.[3][9] For example, the addition of a hydroxyl group can in some cases enhance activity, while in others it may weaken it, depending on its position.[3]
Experimental Protocols
The evaluation of the antimicrobial activity of benzoic acid derivatives commonly involves the following experimental methods:
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a substance.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[10]
Agar Well Diffusion Method for Zone of Inhibition
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Application of Test Compound: A specific volume of the test compound solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Observation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[11]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of benzoic acid derivatives as antimicrobial agents.
Caption: Experimental workflow for antimicrobial evaluation of benzoic acid derivatives.
Signaling Pathway Disruption
While a detailed signaling pathway is not fully elucidated for all benzoic acid derivatives, a general mechanism involves the disruption of the proton motive force across the microbial cell membrane. The following diagram illustrates this conceptual pathway.
Caption: Conceptual pathway of antimicrobial action for benzoic acid derivatives.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 7. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Benchmarking the antiproliferative activity of new benzoic acid derivatives against known standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the antiproliferative activity of newly synthesized benzoic acid derivatives against established anticancer agents. The data presented is intended to aid researchers in evaluating the potential of these novel compounds for further investigation and development.
Introduction
Benzoic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] These compounds exert their effects through various mechanisms, such as the inhibition of histone deacetylases (HDACs), induction of apoptosis, and modulation of cell cycle progression.[3][4][5] This guide focuses on a selection of novel benzoic acid derivatives and compares their in vitro antiproliferative efficacy against well-known standards: SAHA (Vorinostat), Doxorubicin, and 5-Fluorouracil.
Data Presentation: Comparative Antiproliferative Activity
The antiproliferative activity of the selected compounds was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the tables below.
| Compound | Cell Line | IC50 (µM) | Reference |
| New Benzoic Acid Derivative 1 | A549 (Lung Cancer) | 7.2 | [6] |
| K562 (Leukemia) | 35.8 | [6] | |
| New Benzoic Acid Derivative 2 | HCT-116 (Colon Cancer) | 15.6 | [7] |
| MCF-7 (Breast Cancer) | 23.9 | [7] | |
| New Benzoic Acid Derivative 3 | MDA-MB-231 (Breast Cancer) | >100 | [8] |
| Standard | Cell Line | IC50 (µM) | Reference |
| SAHA (Vorinostat) | LNCaP (Prostate Cancer) | 2.5 - 7.5 | [9] |
| PC-3 (Prostate Cancer) | 2.5 - 7.5 | [9] | |
| TSU-Pr1 (Prostate Cancer) | 2.5 - 7.5 | [9] | |
| MCF-7 (Breast Cancer) | 0.75 | [9] | |
| RK33 (Larynx Cancer) | 0.432 | [10] | |
| RK45 (Larynx Cancer) | 0.348 | [10] | |
| SeAx (Cutaneous T-cell Lymphoma) | 0.6 | [11] | |
| Hut-78 (Cutaneous T-cell Lymphoma) | 0.75 | [11] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.50 - 8.306 | [12][13] |
| MDA-MB-231 (Breast Cancer) | 1.0 - 6.602 | [13][14] | |
| HepG2 (Liver Cancer) | 12.18 | [12] | |
| HeLa (Cervical Cancer) | 2.92 | [12] | |
| 5-Fluorouracil | HCT-116 (Colon Cancer) | 1.48 (5 days) | [15] |
| HT-29 (Colon Cancer) | 11.25 (5 days) | [15] | |
| Caco-2 (Colon Cancer) | 86.85 (48 hours) | [16] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[17]
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Mandatory Visualizations
Experimental Workflow: Antiproliferative Activity Assessment
Caption: Workflow for assessing antiproliferative activity.
Signaling Pathway: HDAC Inhibition
Many benzoic acid derivatives exert their antiproliferative effects by inhibiting histone deacetylases (HDACs). This leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest and apoptosis.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. ijpsonline.com [ijpsonline.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Analysis of 2-(octylsulphanyl)benzoic acid and Other Ionophores in Lead (II) Ion Selectivity
For Immediate Release
This guide provides a detailed comparison of the ion-selective properties of 2-(octylsulphanyl)benzoic acid against other established ionophores, with a specific focus on the selective complexation of lead (II) ions. The following data and protocols are intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental monitoring, and drug development.
Introduction to Ionophore Selectivity
Ionophores are lipophilic molecules that facilitate the transport of ions across lipid membranes. Their efficacy is largely determined by their selectivity—the ability to bind a specific ion in the presence of other competing ions. For applications such as ion-selective electrodes (ISEs), environmental remediation, and targeted drug delivery, high selectivity is paramount. 2-(octylsulphanyl)benzoic acid has emerged as a potent ionophore with a noteworthy affinity for lead (II) ions (Pb²⁺). This guide aims to contextualize its performance by comparing its selectivity with that of other known Pb²⁺ ionophores.
Comparative Selectivity Data
The selectivity of an ionophore is quantified by its potentiometric selectivity coefficient (KpotPb,j), where 'Pb' is the primary ion and 'j' is the interfering ion. The logarithm of this coefficient, log KpotPb,j, provides a standardized measure of preference. A more negative value indicates a higher selectivity for Pb²⁺ over the interfering ion.
A study utilizing a liquid membrane system demonstrated that 2-(octylsulphanyl)benzoic acid exhibits a high selectivity for Pb²⁺, with a reported selectivity coefficient of up to 40 against a background of Na⁺, K⁺, Ca²⁺, and Mg²⁺ ions.[1] For a more direct comparison, the following table summarizes the potentiometric selectivity coefficients for various Pb²⁺ ionophores against common interfering ions.
| Ionophore | Interfering Ion (j) | log KpotPb,j | Method |
| 2-(octylsulphanyl)benzoic acid | Na⁺, K⁺, Ca²⁺, Mg²⁺ | (Implied high selectivity) | Transport Study |
| BEC6ND1 | Fe²⁺ | < -3 | MPM |
| Zn²⁺ | < -3 | MPM | |
| Cd²⁺ | < -3 | MPM | |
| 1,3-bis(N'-benzoylthioureido)benzene (BTB) | Cu²⁺ | ~ -1.5 | FIM |
| Cd²⁺ | ~ -1.8 | FIM | |
| 1,3-bis(N'-furoylthioureido)benzene (FTB) | Cu²⁺ | ~ -1.7 | FIM |
| Cd²⁺ | ~ -2.0 | FIM | |
| Dibenzo-18-crown-6 | K⁺ | (Selectivity for K⁺) | Various |
| Nigericin | Ca²⁺, Mg²⁺ | (High Pb²⁺ selectivity) | Transport Assay |
| Monensin | Ca²⁺, Mg²⁺ | (High Pb²⁺ selectivity) | Transport Assay |
| Ionomycin | Ca²⁺, Mg²⁺ | (Moderate Pb²⁺ selectivity) | Transport Assay |
Note: Direct log KpotPb,j values for 2-(octylsulphanyl)benzoic acid against individual interfering ions were not available in the reviewed literature. The transport study indicates high functional selectivity. Methods are denoted as Matched Potential Method (MPM) and Fixed Interference Method (FIM).
Experimental Protocols for Determining Ionophore Selectivity
The potentiometric selectivity coefficient is a critical parameter for characterizing the performance of an ion-selective electrode (ISE). The International Union of Pure and Applied Chemistry (IUPAC) recommends several methods for its determination, with the Fixed Interference Method (FIM) and the Matched Potential Method (MPM) being the most common.
Fixed Interference Method (FIM)
The FIM involves measuring the potential of a solution containing a fixed concentration of an interfering ion while varying the concentration of the primary ion.
Protocol:
-
Prepare a series of standard solutions of the primary ion (Pb²⁺).
-
Prepare a solution with a fixed concentration of the interfering ion (e.g., 0.1 M NaCl).
-
Construct the ISE using the ionophore to be tested within a suitable membrane matrix (e.g., PVC).
-
Condition the electrode by soaking it in a solution of the primary ion.
-
Measure the potential of the ISE in the solution containing only the interfering ion.
-
Sequentially add aliquots of the primary ion standard solutions to the interfering ion solution, measuring the potential after each addition.
-
Plot the measured potential (E) versus the logarithm of the primary ion activity (log aPb).
-
Determine the intersection of the extrapolated linear portions of the plot. The activity of the primary ion at this intersection is used to calculate the selectivity coefficient using the Nikolsky-Eisenman equation.
Matched Potential Method (MPM)
The MPM is independent of the Nikolsky-Eisenman equation and is often considered more reliable, especially for ions of different charges.
Protocol:
-
Prepare a reference solution containing a known activity of the primary ion (aPb).
-
Prepare a separate solution containing a higher concentration of the primary ion (a'Pb).
-
Prepare a solution of the interfering ion.
-
Construct and condition the ISE as in the FIM protocol.
-
Measure the initial potential of the ISE in the reference solution.
-
Add a specific volume of the higher concentration primary ion solution (a'Pb) to the reference solution and record the new, stable potential. The change in potential is ΔE.
-
To a fresh sample of the reference solution , add the interfering ion solution dropwise until the same potential change (ΔE) is achieved.
-
The selectivity coefficient is calculated as the ratio of the activity of the primary ion added to the activity of the interfering ion required to produce the same potential change.
References
In Vivo Validation of Analgesic and Antiplatelet Actions of Salicylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic and antiplatelet performance of various salicylic acid derivatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
Salicylic acid and its derivatives have long been cornerstones in the management of pain, inflammation, and cardiovascular disease. While acetylsalicylic acid (aspirin) is the most well-known, a range of other derivatives have been synthesized and evaluated to improve efficacy, duration of action, and safety profiles. This guide synthesizes in vivo data to compare the analgesic and antiplatelet activities of these compounds, offering insights for researchers in drug discovery and development. The primary mechanisms of action involve the inhibition of cyclooxygenase (COX) enzymes, with emerging evidence highlighting the modulation of other signaling pathways, including NF-κB and AMP-activated protein kinase (AMPK).
Comparative Analgesic Activity
The analgesic efficacy of salicylic acid derivatives is commonly evaluated in animal models using methods such as the acetic acid-induced writhing test. This test induces a painful inflammatory response, and the reduction in the number of writhes indicates analgesic activity.
Quantitative Comparison of Analgesic Activity
The following table summarizes the median effective dose (ED50) for analgesic activity of various acyl-salicylic acid derivatives compared to aspirin, as determined by the acetic acid-induced writhing test in mice. A lower ED50 value indicates higher potency.
| Compound | Derivative Type | ED50 (mmol/kg) | Relative Potency to Aspirin |
| Aspirin | Acetylated Salicylate | 0.39 | 1.00 |
| O-(4-tert-butylbenzoyl)-salicylic acid (BS3) | Acyl-salicylate | 0.26 | 1.50 |
| O-(4-chlorobenzoyl)-salicylic acid (BS4) | Acyl-salicylate | 0.31 | 1.26 |
| O-(4-methoxybenzoyl)-salicylic acid (BS12) | Acyl-salicylate | 0.35 | 1.11 |
| O-benzoyl-salicylic acid (BS1) | Acyl-salicylate | 0.40 | 0.98 |
Data sourced from a study on acyl-salicylic acid derivatives.[1]
Comparative Antiplatelet Activity
The antiplatelet effects of salicylic acid derivatives are crucial for their use in preventing thromboembolic events. These effects are primarily mediated by the inhibition of platelet COX-1, which leads to reduced production of thromboxane A2, a potent platelet aggregator.
Quantitative Comparison of Antiplatelet Activity
The following table compares the in vivo antiplatelet effects of triflusal, a salicylic acid derivative, with aspirin in patients who have experienced a stroke or transient ischemic attack.
| Outcome | Triflusal (600 mg/day) | Aspirin (325 mg/day) | Odds Ratio (95% CI) |
| Vascular Death, Stroke, or Myocardial Infarction | 12.7% | 13.9% | 1.11 (0.64 to 1.94) |
| Major Hemorrhagic Events | 0.5% | 3.2% | 7.1 (1.15 to 43.52) |
| Minor Hemorrhagic Events | 2.3% | 6.0% | 2.66 (0.93 to 7.61) |
Data from the TAPIRSS study.[2]
Another study in healthy volunteers compared the effects of aspirin, salicylic acid, and diflunisal on platelet aggregation. It was found that pre-medication with 1g of aspirin always inhibited platelet aggregation in vivo. In contrast, neither salicylic acid nor diflunisal inhibited platelet aggregation at the tested doses.
Signaling Pathways
The pharmacological effects of salicylic acid derivatives are mediated through complex signaling pathways. While the inhibition of COX enzymes is central, other pathways are also significantly modulated.
COX-1 and COX-2 Inhibition Pathway
Salicylic acid derivatives exert their analgesic and anti-inflammatory effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Their antiplatelet effect is primarily due to the irreversible acetylation of COX-1 in platelets, leading to the inhibition of thromboxane A2 production.
Caption: COX-1 and COX-2 inhibition by salicylic acid derivatives.
NF-κB Signaling Pathway
Recent evidence suggests that salicylic acid and its derivatives can modulate signaling through the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in inflammation.[3] Salicylates can inhibit the activation of NF-κB, thereby preventing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by salicylates.
AMPK Signaling Pathway
Salicylate has been shown to directly activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.[4] This activation may contribute to some of the beneficial effects of salicylates, including their anti-inflammatory properties.
Caption: Activation of the AMPK signaling pathway by salicylate.
Experimental Protocols
Acetic Acid-Induced Writhing Test (for Analgesic Activity)
Objective: To evaluate the peripheral analgesic activity of a test compound.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Animals are fasted for 18-24 hours before the experiment with free access to water.
-
Animals are divided into groups (n=6-10 per group): vehicle control, positive control (e.g., aspirin), and test compound groups (at least 3 doses).
-
The vehicle, positive control, or test compound is administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), 0.6% (v/v) acetic acid solution is injected intraperitoneally at a volume of 10 mL/kg body weight.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation cage.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
-
The ED50 (the dose that produces 50% of the maximum analgesic effect) is calculated using a dose-response curve.
Tail Bleeding Time Assay (for Antiplatelet Activity)
Objective: To assess the in vivo effect of a test compound on primary hemostasis.
Animals: Male mice (e.g., C57BL/6, 20-30 g).
Procedure:
-
Animals are anesthetized (e.g., with a mixture of ketamine and xylazine).
-
The test compound or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specific time before the assay.
-
The distal 3-5 mm of the tail is transected using a sharp scalpel.
-
The tail is immediately immersed in pre-warmed (37°C) isotonic saline.
-
The time from the tail transection until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time.
-
A cut-off time (e.g., 10-15 minutes) is typically set, and animals that continue to bleed beyond this time are assigned the maximum value.
-
Bleeding times are compared between the vehicle-treated and compound-treated groups. A significant prolongation of bleeding time indicates antiplatelet activity.
References
Comparative analysis of different synthetic routes to 2-(o-Tolylcarbamoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic methodologies for producing 2-(o-tolylcarbamoyl)benzoic acid, a valuable intermediate in the synthesis of various organic compounds. The following sections detail the primary synthetic pathways, offering quantitative data, comprehensive experimental protocols, and visualizations to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most commonly achieved through the nucleophilic acyl substitution of phthalic anhydride with o-toluidine. This approach is efficient and proceeds under relatively mild conditions. An alternative, though indirect, route involves a Friedel-Crafts acylation, which yields a structural isomer and is presented here for comparative purposes.
| Synthetic Route | Reaction Conditions | Reaction Time | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Route 1: Phthalic Anhydride and o-Toluidine in THF | Reflux in Tetrahydrofuran (THF) | 1 hour | ~70-80 (estimated) | High | Mild conditions, relatively short reaction time. | Requires anhydrous solvent. |
| Route 2: Phthalic Anhydride and o-Toluidine in Acetic Acid | Reflux in Glacial Acetic Acid | 2 hours | ~80[1] | High | Does not strictly require anhydrous conditions. | Longer reaction time compared to THF. |
| Route 3: Friedel-Crafts Acylation (for p-isomer) | Aluminum chloride, Toluene | 2.5 hours at 90°C | High (for p-isomer) | High | Good for forming C-C bonds. | Produces a structural isomer, requires a stoichiometric amount of Lewis acid.[2] |
Experimental Protocols
Route 1: Synthesis via Phthalic Anhydride and o-Toluidine in THF
This method is adapted from the synthesis of analogous 2-[(substitutedphenyl)carbamoyl]benzoic acids[3].
Materials:
-
Phthalic anhydride
-
o-Toluidine
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled water
-
Diethyl ether (for purification)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1.0 eq) in 30 mL of anhydrous THF.
-
To this solution, add o-toluidine (1.0 eq) dropwise at room temperature with continuous stirring.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 50 mL of cold distilled water with gentle stirring.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent or by washing with diethyl ether to yield a pure, faint brown product[3].
Route 2: Synthesis via Phthalic Anhydride and o-Toluidine in Acetic Acid
This protocol is based on a similar synthesis of 2-[(4'-aminobiphenyl-4-yl) carbamoyl] benzoic acid[1].
Materials:
-
Phthalic anhydride
-
o-Toluidine
-
Glacial Acetic Acid
-
Ice-cold water
Procedure:
-
In a round-bottom flask, suspend phthalic anhydride (1.0 eq) and o-toluidine (1.0 eq) in 50 mL of glacial acetic acid.
-
Heat the mixture to reflux with stirring for 2 hours.
-
After the reflux period, allow the solution to cool to room temperature.
-
Pour the cooled solution into a beaker containing ice, which will cause the product to precipitate.
-
Filter the resulting solid and wash thoroughly with cold water to remove any residual acetic acid.
-
Dry the product to obtain this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic routes.
References
A Comparative Analysis of the Toxicity Profiles: 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid versus Aspirin
For researchers and professionals in drug development, a thorough understanding of a novel compound's safety profile in comparison to existing alternatives is paramount. This guide provides a detailed evaluation of the toxicity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a novel salicylic acid derivative, benchmarked against the widely-used nonsteroidal anti-inflammatory drug (NSAID), aspirin.[1][2][3][4][5][6][7] This comparison is based on available preclinical data and aims to provide an objective assessment for informed decision-making in potential therapeutic development.
Quantitative Toxicity Data Summary
The following table summarizes key quantitative toxicity parameters for both compounds based on available preclinical studies. It is important to note that direct head-to-head studies under identical conditions are limited, and data has been aggregated from various sources.
| Toxicity Parameter | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Aspirin (Acetylsalicylic Acid) |
| Acute Oral LD50 (Rat) | > 2000 mg/kg[1] | ca. 1500 - 1850 mg/kg[8][9][10] |
| Acute Toxic Dose (Human) | Data not available | > 150 mg/kg (mild toxicity)[11][12][13] |
| 300-500 mg/kg (severe toxicity)[11][12] | ||
| > 500 mg/kg (potentially lethal)[11][12] | ||
| Cytotoxicity (IC50) | Data not available | 5 mM (HT-29 human colon adenocarcinoma cells)[14] |
| ~15 µmol/ml (HepG2 human hepatocellular carcinoma cells)[15] | ||
| Gastrointestinal Toxicity | Reported to have less gastric mucosal damage than aspirin.[1][2][6] | A well-known side effect is gastric mucosal damage and bleeding.[1][2][16] |
| Organ-Specific Toxicity | Did not show harmful impact on liver, heart, lung, and kidney morphology and histology in animal models.[4] | High doses can lead to renal and hepatic toxicity.[16] In severe cases, it can cause multiple organ failure.[17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological findings. Below are summaries of typical experimental protocols employed in the assessment of the compounds .
Acute Oral Toxicity Study (as per OECD Guideline 423)
This study is designed to determine the acute oral toxicity (LD50) of a substance.
-
Animal Model: Typically, female rats are used.
-
Dosage: A stepwise procedure is used where a group of animals is dosed with a specific amount of the test substance.
-
Administration: The substance is administered orally, usually via gavage.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Endpoint: The LD50 is calculated, which is the statistically estimated dose of a chemical that is expected to cause death in 50% of the animals. For 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, the LD50 was determined to be above 2000 mg/kg, indicating a relatively low acute toxicity.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., HT-29, HepG2) are cultured in appropriate media.
-
Treatment: Cells are incubated with various concentrations of the test compound (aspirin or its analogue) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT is added to the cells. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing solution.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The concentration of the drug that inhibits 50% of cell growth (IC50) is calculated. For aspirin, the IC50 was found to be 5 mM in HT-29 cells after 72 hours of incubation.[14]
Visualizations: Workflows and Signaling Pathways
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for the toxicological evaluation of new chemical entities.
Caption: A diagram of the intrinsic pathway of apoptosis induced by aspirin.
Discussion and Conclusion
The available data suggests that 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid may possess a more favorable toxicity profile compared to aspirin, particularly concerning gastrointestinal effects.[1][2] The higher reported LD50 in rats for the novel compound further supports its potential for a wider safety margin in acute overdose scenarios.[1]
Aspirin's toxicity is well-documented and multifaceted, ranging from direct irritation of the gastric mucosa to systemic effects at high doses, including metabolic acidosis and neurotoxicity.[11][17][18] Its ability to induce apoptosis in cancer cells is an area of active research, with mechanisms involving both intrinsic and extrinsic pathways.[15][19]
References
- 1. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Salicylate poisoning - Wikipedia [en.wikipedia.org]
- 12. litfl.com [litfl.com]
- 13. Salicylate intoxication - EMCrit Project [emcrit.org]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Aspirin - Wikipedia [en.wikipedia.org]
- 17. Aspirin and Other Salicylate Poisoning - Injuries; Poisoning - Merck Manual Professional Edition [merckmanuals.com]
- 18. Aspirin Poisoning - Injuries and Poisoning - MSD Manual Consumer Version [msdmanuals.com]
- 19. jobiost.com [jobiost.com]
Comparative Analysis of Benzoic Acid Derivatives in Preclinical Screenings
This guide provides a statistical analysis and comparison of benzoic acid derivatives from recent preclinical screenings. The data presented herein is compiled from publicly available research, offering a comparative overview of the performance of these compounds in various biological assays. Detailed experimental protocols and visual representations of key workflows are included to support researchers, scientists, and drug development professionals in their evaluation of these compounds.
Data Summary
The following tables summarize the quantitative data from the screening of benzoic acid derivatives against different biological targets.
Table 1: Sirtuin Inhibitory Activity of Benzoic Acid Derivatives [1]
| Compound | Derivative | Target | MIC (μM) | IC50 (mM) | % Inhibition at 1.6 mM |
| 5 | 4-dimethylaminobenzoic acid | Sir2p | 200 | - | - |
| SIRT1 | - | - | 25.3 | ||
| SIRT2 | - | - | 30.3 | ||
| 10 | 4-(methyl(prop-2-yn-1-yl)amino)benzoic acid | Sir2p | 400 | - | - |
| 11 | 4-(diprop-2-yn-1-ylamino)benzoic acid | Sir2p | 800 | - | - |
| 12 | Methyl 4-dimethylaminobenzoate | Sir2p | >1600 | - | - |
| 19 | 4-(trimethylammonio)benzoate | Sir2p | >1600 | - | - |
| 20 | 4-tert-butylbenzoic acid | Sir2p | 50 | - | - |
| SIRT1 | - | 1.0 | 54.8 | ||
| SIRT2 | - | - | 28.0 |
Table 2: Anticancer Activity of Benzoic Acid Derivatives [2]
| Derivative | Cell Line | Assay | IC50 |
| 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H)yl)benzoyl] derivative 2 | HeLa | MTT | 100 µM |
| 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H)yl)benzoyl] derivative 9 | HeLa | MTT | 10 µM |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its methyl derivatives | Huh-7, HepG2, Hela, MCF-7, MDA-MB-468 | MTT | Not specified |
| Quinazolinone derivative 5 | MCF-7 | MTT | 100 µM/ml |
| Substituted thiocyanate benzoic acid derivative 8 | MCF-7 | MTT | 100 µM/ml |
| Substituted thiocyanate benzoic acid derivative 9 | MCF-7 | MTT | 100 µM/ml |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | MTT | 17.84 µM |
| Gallic acid–stearylamine conjugate | A431 human squamous cancer | MTT | 100 µg/ml |
| Silver nanoparticles with 4-N-methyl benzoic acid | MCF-7 | MTT | 42.19 mg/ml |
| Phenyl-thiazolyl-benzoic acid derivative | Human NB4, APL, HL-60 | Cellular toxicity | 0.001–1 µM |
| Azulenic retinoid 7 | Mouse fibroblast C3H/lOT1/2 | Bioassay | Significant response at 10−6 M |
| Azulenic retinoid 11 | Mouse fibroblast C3H/lOT1/2 | Bioassay | Significant response at 10−6 M |
Experimental Protocols
Yeast Sirtuin (Sir2p) Inhibitor Screening Assay[1]
A genetically modified yeast strain was utilized as a screening tool. The assay defines Sir2p inhibition as the selective death of yeast cells in the presence of 5-fluoroorotic acid (5-FOA). Compounds that cause cell death only on YPD media containing 5-FOA are considered Sir2p inhibitors, while compounds causing cell death on both YPD media with and without 5-FOA are classified as cytotoxic. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that inhibits yeast growth.
SIRT1 and SIRT2 Inhibition Assay[1]
The in vitro inhibitory activities of the benzoic acid derivatives against human SIRT1 and SIRT2 were measured using a fluorometric assay. The assay mixture contained the SIRT enzyme, NAD+, and a fluorogenic acetylated peptide substrate. The reaction was initiated by the addition of the substrate and incubated at 37°C for 30 minutes. The reaction was then stopped by the addition of a developer solution containing nicotinamide and trypsin. The fluorescence intensity was measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, was calculated.
MTT Assay for Anticancer Activity[2]
The anticancer potential of the synthesized benzoic acid derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells. The absorbance of the resulting formazan product, which is proportional to the number of viable cells, is measured using a microplate reader. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, was determined.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Comparison of the inhibitory effects of benzoic acid derivatives on different enzyme isoforms
A Comparative Guide to the Inhibitory Effects of Benzoic Acid Derivatives on Diverse Enzyme Isoforms
For researchers and professionals in drug development, understanding the nuanced interactions between small molecules and enzyme isoforms is critical for designing selective and effective therapeutic agents. Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the inhibitory effects of various benzoic acid derivatives on different enzyme isoforms, supported by experimental data and detailed protocols.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potential of benzoic acid derivatives has been evaluated against several key enzyme families. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in various physiological processes.[1] A study on sheep heart carbonic anhydrase (shCA) revealed the following inhibitory activities for several benzoic acid derivatives:
| Compound | IC50 (µM) |
| 3-Aminobenzoic acid | 36.63 |
| 4-Aminobenzoic acid | 48.78 |
| 2-Hydroxybenzoic acid (Salicylic acid) | 9.85 |
| 2-Benzoylbenzoic acid | 2.15 |
| 2,3-Dimethoxybenzoic acid | 1.88 |
| 3,4,5-Trimethoxybenzoic acid | 1.12 |
| Data sourced from a study on sheep heart carbonic anhydrase.[1] |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. The inhibitory effects of a series of synthesized benzoic acid derivatives were compared against standard inhibitors.[2][3]
| Compound | IC50 (µM) |
| Compound 7 (specific structure not detailed) | 1.09[2] |
| Compound 9 (specific structure not detailed) | 2.09[2] |
| Compound 10 (specific structure not detailed) | 11.83[2] |
| Compound 6 (containing a 4-nitro-phenyl group) | 29.72[2] |
| Kojic acid (Standard) | 16.67[2][3] |
| L-Mimosine (Standard) | 3.68[2][3] |
| Data from a study on the synthesis and tyrosinase inhibitory effect of benzoic acid derivatives.[2][3] |
Additionally, benzoic acid has been shown to be a competitive inhibitor of the cresolase reaction for all three isozymes of Agaricus bisporus tyrosinase (α, β, and γ).[4] For the catecholase reaction, it acts as a partial uncompetitive inhibitor for the α and β isozymes and a simple competitive inhibitor for the γ-tyrosinase.[4]
Polyphenol Oxidase (PPO) Inhibition
Polyphenol oxidase is a major enzyme responsible for enzymatic browning in fruits and vegetables. A comparative study of benzoic and cinnamic acid derivatives identified benzoic acid as a competitive inhibitor of PPO with an IC50 of 1.425 mmol L-1.[5]
α-Amylase Inhibition
α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A structure-activity relationship study of 17 benzoic acid derivatives revealed a range of inhibitory potencies.[6][7][8]
| Compound | IC50 (mM) |
| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73[6][7] |
| Benzoic acid | 45.25[9] |
| 4-Methylbenzoic acid | 52.35 ± 3.31[7] |
| Data from a structure-activity relationship study of benzoic acid derivatives against porcine pancreatic α-amylase.[6][7] The study highlighted that a hydroxyl group at the 2-position on the benzene ring enhances inhibitory activity.[6] |
Sirtuin Inhibition
Sirtuins are a class of histone deacetylases involved in various cellular processes, including aging and metabolism. A study on benzoic acid derivatives as sirtuin inhibitors found that 4-tert-butylbenzoic acid was a weak but selective SIRT1 inhibitor (IC50 ~1.0 mM) and showed inhibitory activity against Sir2p with a minimum inhibitory concentration (MIC) of 50 μM.[10] Compound 20 (4-tert-butylbenzoic acid) inhibited SIRT1 and SIRT2 by 54.8% and 28.0% at 1.6 mM, respectively.[10]
Trans-sialidase Inhibition
Trans-sialidase (TcTS) is an enzyme from the parasite Trypanosoma cruzi, the causative agent of Chagas disease, and is a target for drug development. Several benzoic acid derivatives showed moderate inhibitory activity against TcTS.[11] For instance, compound 18 (ethyl 4-acetamido-3-nitrobenzoate) exhibited 47% inhibition at a concentration of 1 mM.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for the enzyme inhibition assays mentioned.
General Enzyme Inhibition Assay Protocol
A standardized protocol for determining enzyme inhibition involves several key steps:
-
Experiment Design : This includes selecting the appropriate catalytic reaction, optimizing conditions (pH, temperature), and determining the concentrations of the active enzyme, substrate, and inhibitor.[12]
-
Controls : Both positive and negative controls are essential. A positive control would be a known inhibitor of the enzyme, while a negative control would be the reaction without any inhibitor.[12]
-
Reaction Initiation and Monitoring : The reaction is typically initiated by the addition of the substrate. The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence.
-
Data Analysis : The initial reaction rates are plotted against the inhibitor concentration. The IC50 value is then determined by fitting the data to an appropriate model, such as the Hill equation or the Morrison equation for tight-binding inhibitors.[12]
Carbonic Anhydrase Inhibition Assay
The inhibitory effects on sheep heart carbonic anhydrase were determined by measuring the esterase activity of the enzyme. The assay is based on the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate, which can be monitored spectrophotometrically at 348 nm. The IC50 values were calculated from the activity versus inhibitor concentration plots.[1]
Tyrosinase Inhibition Assay
The tyrosinase inhibitory activity was determined by measuring the rate of L-DOPA oxidation. The assay mixture typically contains the enzyme, buffer (e.g., phosphate buffer), L-DOPA, and the test compound. The formation of dopachrome is monitored by measuring the absorbance at 475 nm. The percentage of inhibition is calculated, and the IC50 value is determined from a plot of inhibition percentage against inhibitor concentration.[2]
α-Amylase Inhibition Assay
The inhibitory activity against porcine pancreatic α-amylase is determined using a chromogenic substrate, such as 3,5-dinitrosalicylic acid (DNSA). The enzyme and inhibitor are pre-incubated, followed by the addition of a starch solution. The reaction is stopped by adding DNSA reagent, and the mixture is heated. The absorbance is then measured at 540 nm to determine the amount of reducing sugars produced. The IC50 values are calculated from the dose-response curves.[7]
Trans-sialidase (TcTS) Inhibition Assay
A continuous fluorimetric method is used, based on the TcTS-catalyzed hydrolysis of 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MuNANA). The release of the fluorescent product, 4-methylumbelliferone, is monitored over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.[11]
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay, from initial screening to the determination of the mode of inhibition.
Caption: Workflow for identifying and characterizing enzyme inhibitors.
Signaling Pathway Example: Melanin Biosynthesis
Benzoic acid derivatives that inhibit tyrosinase interfere with the melanin biosynthesis pathway. The following diagram illustrates the key steps in this pathway.
Caption: Inhibition of the melanin biosynthesis pathway by tyrosinase inhibitors.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoic acid inhibition of the alpha, beta, and gamma isozymes of Agaricus bisporus tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to the Synthesis and Biological Evaluation of 2-Aroyl Benzofuran-Based Hydroxamic Acids
For researchers, scientists, and drug development professionals, the reproducibility of preclinical findings is paramount. This guide provides a comparative overview of the synthesis and biological evaluation of 2-aroyl benzofuran-based hydroxamic acids, a class of compounds with demonstrated potential as anticancer agents. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes, this document aims to facilitate the independent verification and extension of these important research findings.
The development of novel anticancer therapeutics often involves the design and synthesis of molecules that can selectively target pathways crucial for tumor growth and survival. Among these, 2-aroyl benzofuran-based hydroxamic acids have emerged as a promising scaffold. These compounds are frequently designed as dual inhibitors, targeting both tubulin polymerization and histone deacetylases (HDACs), key players in cell division and gene expression, respectively.[1][2] This guide synthesizes publicly available data to provide a clear and objective comparison of their reported activities and the methods used to determine them.
Comparative Analysis of Biological Activity
The antiproliferative and HDAC inhibitory activities of various 2-aroyl benzofuran-based hydroxamic acids are summarized below. These tables are compiled from multiple studies to provide a broad overview of the structure-activity relationships (SAR) within this compound class.
Antiproliferative Activity
The in vitro cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | A549 (Lung) IC50 (nM) | HT-29 (Colon) IC50 (nM) | MCF-7 (Breast) IC50 (nM) | HeLa (Cervical) IC50 (nM) | MDA-MB-231 (Breast) IC50 (nM) | Reference Compound (CA-4) IC50 (nM) |
| 6a | single-digit nM | single-digit nM | single-digit nM | similar to CA-4 | equipotent to CA-4 | 180 (A549), 3100 (HT-29), 370 (MCF-7) |
| 6c | single-digit nM | single-digit nM | single-digit nM | equipotent to 6a | - | - |
| 6e | single-digit nM | single-digit nM | single-digit nM | - | - | - |
| 6g | single-digit nM | single-digit nM | single-digit nM | 10-fold more active than CA-4 | - | - |
| 11a | single-digit nM | single-digit nM | single-digit nM | 10-fold more active than CA-4 | 4-fold less active than CA-4 | - |
| 11c | single-digit nM | single-digit nM | single-digit nM | - | - | - |
| TR187 | - | - | - | - | - | - |
| CA-4 | 180 | 3100 | 370 | nanomolar activity | nanomolar activity | - |
Table 1: Comparative antiproliferative activity (IC50) of selected 2-aroyl benzofuran-based hydroxamic acids against various human cancer cell lines.[1][2] CA-4 (Combretastatin A-4) is a reference tubulin-targeting agent.
HDAC Inhibitory Activity
The ability of these compounds to inhibit HDAC enzymes is a key aspect of their proposed dual-action mechanism.
| Compound | HDAC Inhibition (HeLa nuclear extract) |
| 6a-g, 6i | Negligible at 1 µM |
| 11a, 11c, 11e | Negligible at 1 µM |
| 6b, 6f, 6g, 6i | Moderate at 10 µM (40-75% residual activity) |
| TSA | Potent (reference pan-HDAC inhibitor) |
Table 2: In vitro HDAC inhibitory activity of selected compounds.[1] TSA (Trichostatin A) is a known pan-HDAC inhibitor.
It is noteworthy that while many of the synthesized compounds exhibit potent antiproliferative activity, their HDAC6 inhibitory activity was found to be not significant.[1][2] This suggests that their primary mechanism of anticancer action may be through the inhibition of tubulin polymerization.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental protocols for the synthesis and biological evaluation are provided below.
Synthesis of 2-Aroyl Benzofuran-Based Hydroxamic Acids
The synthesis of these compounds typically involves a multi-step process. A general workflow is outlined below.
Caption: General synthetic route for 2-aroyl benzofuran-based hydroxamic acids.
Detailed Synthetic Protocol (Example):
The synthesis of N-hydroxyacrylamide benzofuran derivatives can be achieved through the following steps[1]:
-
Cyclization: Reaction of a substituted 1-(5-bromo-2-hydroxyphenyl)ethanone with an appropriate α-bromo acetophenone in the presence of anhydrous potassium carbonate in refluxing acetonitrile to yield the 2-aroyl-3-methyl-5-bromobenzo[b]furan intermediate.[1]
-
Coupling: A Heck reaction is performed between the bromo-intermediate and tert-butyl acrylate using a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., PPh3) in a suitable solvent like DMF.[1]
-
Deprotection of the Ester: The tert-butyl ester is removed using trifluoroacetic acid (TFA) to yield the corresponding acrylic acid.[1]
-
Amide Formation: The resulting carboxylic acid is coupled with O-(tetrahydropyran-2-yl)hydroxylamine (THP-ONH2) using a coupling agent such as EDCI and an additive like HOBt in DMF with a base like DIPEA.[1]
-
Final Deprotection: The THP protecting group is removed using acidic conditions (e.g., 4 M HCl in dioxane) to afford the final hydroxamic acid.[1]
For N-hydroxypropiolamide analogues, a Sonogashira coupling reaction is employed instead of the Heck reaction.[1]
In Vitro Antiproliferative Assay (MTT/SRB Assay)
The antiproliferative activity of the compounds is commonly determined using colorimetric assays such as the MTT or SRB assay.[3][4][5]
Caption: Standard workflow for in vitro antiproliferative assays.
Detailed Protocol (MTT Assay Example): [4]
-
Cell Seeding: Human cancer cells (e.g., A549, HT-29, MCF-7) are seeded into 96-well plates at a density of 1x10^5 cells/well and incubated for 24 hours.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.[4]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[4]
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[4]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
In Vitro HDAC Inhibition Assay
HDAC inhibitory activity can be assessed using commercially available fluorogenic assay kits.[6][7]
Caption: General workflow for a fluorometric HDAC inhibition assay.
Detailed Protocol (Fluorometric Assay Example): [6][7]
-
Reaction Setup: The assay is typically performed in a 96-well plate. A reaction mixture containing assay buffer, the HDAC enzyme (from a nuclear extract or a recombinant source), and the test compound at various concentrations is prepared.[6][7]
-
Substrate Addition: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is added to initiate the reaction.[7]
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzyme to deacetylate the substrate.[6][7]
-
Development: A developer solution, often containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A (TSA) to stop the reaction, is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).[7]
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[6][7]
-
Data Analysis: The percentage of HDAC inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells (with and without enzyme). IC50 values are then determined from the dose-response curves.[6]
Signaling Pathways
The primary proposed mechanisms of action for this class of compounds are the disruption of microtubule dynamics and the inhibition of histone deacetylases.
Caption: Proposed dual-inhibitory mechanism of action.
By inhibiting tubulin polymerization, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Concurrently, the inhibition of HDACs leads to the hyperacetylation of histones and other proteins, which can alter gene expression patterns, including the upregulation of tumor suppressor genes, ultimately contributing to cell death.[8]
This guide provides a framework for the reproducible synthesis and evaluation of 2-aroyl benzofuran-based hydroxamic acids. By adhering to detailed protocols and utilizing standardized assays, researchers can build upon these findings to further explore the therapeutic potential of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro anticancer activity assay [bio-protocol.org]
- 5. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]
- 6. HDAC inhibition assay [bio-protocol.org]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-aroylindoles and 2-aroylbenzofurans with N-hydroxyacrylamide substructures as a novel series of rationally designed histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(o-Tolylcarbamoyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(o-Tolylcarbamoyl)benzoic acid, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines.
Hazard Profile of Structurally Related Compounds
To underscore the importance of careful handling, the following table summarizes the known hazards of benzoic acid and 2-benzoylbenzoic acid. It is prudent to assume that this compound may exhibit similar properties.
| Hazard Statement | Benzoic Acid | 2-Benzoylbenzoic Acid |
| Acute Oral Toxicity | Harmful if swallowed[4] | May be harmful if swallowed[1] |
| Skin Irritation | Causes skin irritation[4] | Causes skin irritation[1][2] |
| Eye Irritation | Causes serious eye damage/irritation[4] | Causes serious eye irritation[1][2] |
| Respiratory Irritation | May cause respiratory irritation[4] | May cause respiratory irritation[2] |
| Aquatic Hazard | Harmful to aquatic life | No specific data, but release to the environment should be avoided[2] |
Experimental Protocols for Disposal
Proper disposal is a critical final step in any experimental workflow involving this compound. The following protocol outlines the necessary steps for safe disposal.
Personal Protective Equipment (PPE) Requirement:
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or creating dust, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedure:
| Step | Action | Detailed Instructions |
| 1 | Waste Collection | Collect waste this compound in its original container or a clearly labeled, sealed container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines. |
| 2 | Labeling | Ensure the waste container is accurately and legibly labeled with the full chemical name: "Waste this compound". |
| 3 | Storage | Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents and bases.[2] |
| 4 | Professional Disposal | Arrange for the disposal of the chemical waste through an approved and licensed hazardous waste disposal company.[1] Adhere to all local, state, and federal regulations regarding chemical waste disposal.[5][6] |
| 5 | Spill Cleanup | In the event of a spill, avoid generating dust.[3] Moisten the spilled material with water and then carefully sweep it into a sealed container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete. Do not wash spills into the sewer system.[3] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-(o-Tolylcarbamoyl)benzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-(o-Tolylcarbamoyl)benzoic acid. The following guidance is based on the safety data of structurally related compounds, namely Benzoic Acid and 2-Benzoylbenzoic Acid, and should be used as a precautionary guideline. Users should handle this compound with care and perform a risk assessment for their specific use case.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on data for related compounds.
| PPE Category | Specification | Standard Compliance (Example) |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be necessary for splash hazards.[1] | ANSI Z87.1, EN 166 |
| Hand Protection | Chemical-resistant gloves (e.g., Natural rubber).[2] Glove suitability and breakthrough time should be confirmed for the specific laboratory conditions. | EN 374 |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. For larger quantities or significant exposure risk, chemical-resistant overalls may be appropriate.[3] | - |
| Respiratory Protection | For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] Work in a well-ventilated area or under a chemical fume hood. | NIOSH/MSHA, EN 149 |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure that a current Safety Data Sheet for a related compound (e.g., Benzoic Acid or 2-Benzoylbenzoic Acid) is accessible.
- Verify that the work area is clean, well-ventilated, and that a chemical fume hood is operational if dust generation is anticipated.
- Locate and ensure the functionality of the nearest eyewash station and safety shower.[4]
- Assemble all necessary PPE as detailed in the table above.
2. Handling:
- Wash hands thoroughly before and after handling the compound.
- Wear all required PPE throughout the handling process.
- Avoid direct contact with the skin and eyes.[3]
- Minimize dust generation.
- Do not eat, drink, or smoke in the handling area.
- Keep the container tightly closed when not in use.[4]
3. In Case of Exposure:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
1. Waste Collection:
- Collect waste material in a suitable, labeled, and sealed container.
- Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Procedure:
- Dispose of the contents and container at an approved waste disposal plant.[2][4]
- Do not allow the chemical to enter drains or waterways.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
